3-Methylpyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-methylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-3-2-4(7)6-5(3)8/h3H,2H2,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJJUFUPJGVIFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5615-90-7 | |
| Record name | 2,5-Pyrrolidinedione, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005615907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5615-90-7 | |
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| Record name | 3-methylpyrrolidine-2,5-dione | |
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Foundational & Exploratory
3-Methylpyrrolidine-2,5-dione mechanism of action as an anticonvulsant
An In-Depth Technical Guide to the Anticonvulsant Mechanism of 3-Methylpyrrolidine-2,5-dione
Abstract
The pyrrolidine-2,5-dione (succinimide) scaffold is a cornerstone in the pharmacotherapy of absence seizures. This technical guide provides an in-depth analysis of the anticonvulsant mechanism of this compound, a key analog within this class. Drawing from extensive research on its close structural relative, ethosuximide (3-ethyl-3-methylpyrrolidine-2,5-dione), we elucidate the core mechanism of action. The primary therapeutic effect is attributed to the selective blockade of low-voltage-activated T-type calcium channels within thalamic neurons.[1][2][3] This inhibition disrupts the pathological hypersynchronization in thalamocortical circuits that generates the characteristic 3 Hz spike-and-wave discharges of absence seizures.[4][5] This guide details the underlying pathophysiology, the molecular interactions at the ion channel level, and the critical experimental protocols—from in vitro electrophysiology to in vivo animal models—used to validate this mechanism. It is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important class of anticonvulsants.
Introduction: The Succinimide Class and Absence Epilepsy
Epilepsy is a complex neurological disorder characterized by a predisposition to generate recurrent, unprovoked seizures.[6] Among the various seizure types, absence seizures are generalized, non-convulsive events typically seen in children, characterized by brief lapses of consciousness and distinct electroencephalogram (EEG) patterns.[5] The succinimide class of drugs, which shares the pyrrolidine-2,5-dione core, has been a first-line treatment for absence seizures for decades.[7]
Ethosuximide (3-ethyl-3-methylpyrrolidine-2,5-dione) is the most prominent member of this class, valued for its efficacy and safety profile.[4] The subject of this guide, this compound, is a foundational analog. The structure-activity relationship (SAR) for this class indicates that small alkyl substitutions at the C-3 position of the succinimide ring are crucial for potent anti-absence activity.[3] Therefore, the mechanism of this compound is understood to be fundamentally identical to that of ethosuximide.
The Thalamocortical Circuit: The Nexus of Absence Seizures
Absence seizures are not a product of cortical dysfunction alone but arise from pathological oscillatory activity within the thalamocortical network.[4] This network involves a feedback loop between the thalamus and the cerebral cortex. Thalamocortical neurons can operate in two modes: a tonic firing mode, which faithfully transmits sensory information to the cortex during wakefulness, and a burst firing mode, which occurs during sleep and pathological states like absence seizures.
The transition to the burst firing mode is critically dependent on the activity of low-voltage-activated (T-type) calcium channels.[1][3] During a seizure, these channels in thalamic neurons generate the rhythmic burst discharges that drive the globally synchronous 3 Hz spike-and-wave pattern seen on an EEG, which is the hallmark of an absence seizure.[4][8]
Core Mechanism: Inhibition of T-Type Calcium Channels
The anticonvulsant action of this compound is a direct consequence of its interaction with T-type calcium channels in thalamic neurons.[2][9]
Molecular Action:
-
Binding and Blockade: The drug binds to and blocks T-type calcium channels, with a particular affinity for the CaV3.1 subtype prevalent in the thalamus.[3] This action is voltage-dependent.[9]
-
Reduction of Calcium Influx: By blocking the channel, the drug reduces the influx of calcium ions into the neuron that is necessary to generate the low-threshold calcium spike.[2]
-
Dampening of Burst Firing: This reduction in calcium current prevents the thalamic neurons from entering the pathological burst firing mode.[3]
-
Disruption of Hypersynchrony: By stabilizing thalamic neuron activity and preventing rhythmic bursts, the drug disrupts the synchronized 3 Hz spike-and-wave discharges across the thalamocortical circuit, thereby terminating the absence seizure.[5]
While the primary mechanism is well-established, some studies suggest secondary effects on other ion channels, such as sodium and potassium channels, may contribute to its overall anticonvulsant properties, though these effects are less pronounced.[2]
Experimental Validation of the Mechanism
A multi-tiered approach involving in vitro and in vivo models is essential to fully characterize the anticonvulsant mechanism of a compound like this compound. This process validates the molecular target and confirms its therapeutic effect in seizure models.
In Vitro Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique provides direct evidence of T-type calcium channel blockade.[10][11]
-
Objective: To quantify the inhibitory effect of this compound on T-type calcium currents.
-
Rationale: By isolating cells expressing the target channel (e.g., CaV3.1) and controlling the membrane voltage, one can directly measure the flow of ions through the channel and observe how the compound modulates this current. This is the gold standard for confirming ion channel-modulating drug action.[10]
-
Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK-293) stably expressing the human CaV3.1 subunit or acutely dissociated thalamic neurons from rodents.
-
Recording Setup: Culture cells on glass coverslips and place them on the stage of an inverted microscope. Use a micromanipulator to approach a single cell with a glass micropipette filled with an internal solution.
-
Giga-seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a stronger pulse of suction to rupture the cell membrane under the pipette, allowing electrical access to the cell's interior.
-
Voltage-Clamp Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure T-type channels are in a resting, available state.
-
Apply depolarizing voltage steps (e.g., to -30 mV) to elicit inward T-type calcium currents.
-
Record baseline currents using an external solution containing Ba²⁺ or Ca²⁺ as the charge carrier.
-
-
Drug Application: Perfuse the external solution with increasing concentrations of this compound.
-
Data Analysis: Measure the peak inward current at each drug concentration. Plot a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of the current).
-
In Vivo Protocol: The Subcutaneous Pentylenetetrazole (scPTZ) Model
This is the primary screening model for drugs targeting absence seizures.[12][13]
-
Objective: To assess the ability of this compound to prevent clonic seizures induced by the GABAA antagonist pentylenetetrazole.
-
Rationale: The scPTZ model induces seizures that share phenomenological similarities with generalized absence seizures. Drugs effective against absence seizures, like ethosuximide, show potent activity in this model, whereas drugs for other seizure types (e.g., phenytoin) are typically inactive.[14] This provides strong predictive validity for anti-absence efficacy.[15]
-
Methodology:
-
Animal Selection: Use adult male mice (e.g., CD-1 strain), housed with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Grouping and Dosing: Divide animals into groups (n=8-10 per group). Administer this compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) or vehicle (control).
-
Time to Peak Effect: Determine the time of peak drug effect (e.g., 30 minutes post-injection) in preliminary studies.
-
Seizure Induction: At the time of peak effect, administer a subcutaneous injection of PTZ at a convulsant dose (e.g., 85 mg/kg).
-
Observation: Immediately place each mouse in an individual observation chamber and observe for 30 minutes.
-
Endpoint Measurement: The primary endpoint is the presence or absence of a clonic seizure lasting for at least 5 seconds.
-
Data Analysis: Calculate the percentage of animals protected from seizures in each group. Determine the median effective dose (ED₅₀) using probit analysis.
-
Pharmacological Profile
The overall utility of an anticonvulsant depends on its mechanism and its pharmacokinetic properties. The profile of this compound is expected to be similar to that of ethosuximide.
| Parameter | Expected Value / Characteristic | Rationale / Significance | Source |
| Primary Mechanism | Blockade of T-type Calcium Channels | Confers high efficacy against absence seizures. | [1][3][9] |
| Bioavailability | >90% | Excellent oral absorption allows for convenient patient administration. | [4] |
| Protein Binding | Negligible | Low potential for drug-drug interactions via displacement from plasma proteins. | [4][7] |
| Distribution | Vd ≈ 0.7 L/kg; readily crosses BBB | Ensures sufficient concentration at the target site within the central nervous system. | [4] |
| Metabolism | Primarily hepatic via CYP3A4 enzymes | Potential for interactions with drugs that induce or inhibit CYP3A4. | [4] |
| Half-life | ~30-60 hours (adults) | Allows for once or twice-daily dosing, improving patient compliance. | [7] |
| Therapeutic Range | 40-100 mg/L (for ethosuximide) | A defined therapeutic window helps guide dosing and monitoring. | [8] |
Conclusion and Future Directions
The anticonvulsant mechanism of this compound is firmly rooted in the well-established pharmacology of the succinimide class. Its action as a selective blocker of T-type calcium channels in the thalamus provides a clear and validated explanation for its efficacy against absence seizures.[2][3] The experimental workflows detailed herein, from patch-clamp electrophysiology to specific in vivo seizure models, represent the critical path for confirming this mechanism and evaluating the therapeutic potential of novel analogs.
Future research continues to build upon the pyrrolidine-2,5-dione scaffold. By applying molecular hybridization strategies—merging structural fragments of known antiepileptic drugs—researchers are creating novel compounds with broader spectrums of activity, potentially targeting not only T-type calcium channels but also voltage-sensitive sodium channels.[16][17][18][19] These next-generation compounds aim to treat a wider variety of seizure types, including those resistant to current therapies, and may also possess efficacy in related neurological conditions like neuropathic pain.[20][21]
References
- 1. Ethosuximide: Mechanism of Action [picmonic.com]
- 2. What is the mechanism of Ethosuximide? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 6. jebms.org [jebms.org]
- 7. brainkart.com [brainkart.com]
- 8. Ethosuximide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Ethosuximide - Wikipedia [en.wikipedia.org]
- 10. criver.com [criver.com]
- 11. An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 13. The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpp.com [ijpp.com]
- 15. frontiersin.org [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides as Candidates for Effective Anticonvulsant and Antinociceptive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data of 3-Methylpyrrolidine-2,5-dione (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methylpyrrolidine-2,5-dione
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (also known as methylsuccinimide), a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are employed to elucidate and confirm the molecular structure of this compound. The methodologies presented are grounded in established laboratory practices, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Significance of Spectroscopic Analysis
This compound (C₅H₇NO₂) is a derivative of succinimide, featuring a chiral center at the third position of the pyrrolidine ring.[1] Its structural confirmation is paramount for its application in the synthesis of more complex molecules. Spectroscopic techniques provide a non-destructive and highly detailed fingerprint of the molecule's structure, connectivity, and functional groups. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into the interpretation of the spectra and the underlying principles of each technique in the context of this specific molecule.
Molecular Structure and Spectroscopic Correlation
A fundamental understanding of the molecular structure is essential before delving into its spectroscopic signatures. The following diagram illustrates the structure of this compound, with key atoms numbered for reference in the subsequent spectroscopic analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the number of different types of protons and their connectivity.
Table 1: ¹H NMR Spectral Data [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.2 | Doublet | 3H | -CH₃ |
| ~2.5 - 3.0 | Multiplet | 3H | -CH₂- and -CH- |
| ~8.5 | Broad Singlet | 1H | N-H |
Interpretation and Causality:
-
The doublet at approximately 1.2 ppm is characteristic of a methyl group adjacent to a single proton. The splitting into a doublet is due to coupling with the proton on C3.
-
The complex multiplet between 2.5 and 3.0 ppm arises from the overlapping signals of the C4 methylene protons (-CH₂-) and the C3 methine proton (-CH-). The diastereotopic nature of the C4 protons and their coupling to the C3 proton, which in turn is coupled to the methyl protons, leads to this complex pattern.
-
The broad singlet around 8.5 ppm is indicative of the amine proton (N-H). Its broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: ¹³C NMR Spectral Data [1]
| Chemical Shift (δ) ppm | Assignment |
| ~15.0 | -CH₃ |
| ~35.0 | -CH- |
| ~38.0 | -CH₂- |
| ~178.0 | C=O |
| ~180.0 | C=O |
Interpretation and Causality:
-
The signal at ~15.0 ppm is in the typical range for an aliphatic methyl carbon.
-
The signals at ~35.0 ppm and ~38.0 ppm correspond to the methine (C3) and methylene (C4) carbons of the pyrrolidine ring, respectively.
-
The two signals in the downfield region at ~178.0 ppm and ~180.0 ppm are characteristic of carbonyl carbons (C2 and C5). The slight difference in their chemical shifts is due to the influence of the adjacent methyl group on the electronic environment of C2.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a spectrum with a spectral width of approximately 16 ppm.
-
Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Signal average 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled spectrum with a spectral width of about 220 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.
-
Accumulate 1024-4096 scans depending on the sample concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs), followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Table 3: Key IR Absorption Bands [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Strong, Broad | N-H Stretch |
| ~2980, ~2890 | Medium | C-H Stretch (aliphatic) |
| ~1770, ~1700 | Strong | C=O Stretch (asymmetric and symmetric) |
Interpretation and Causality:
-
The strong, broad absorption around 3200 cm⁻¹ is a classic signature of an N-H stretching vibration, confirming the presence of the secondary amine in the imide ring. The broadening is due to hydrogen bonding.
-
The absorptions in the 2890-2980 cm⁻¹ region are attributed to the stretching vibrations of the aliphatic C-H bonds in the methyl and methylene groups.
-
The two distinct and strong carbonyl absorptions around 1770 cm⁻¹ and 1700 cm⁻¹ are characteristic of a cyclic imide. These correspond to the asymmetric and symmetric stretching vibrations of the two carbonyl groups, respectively.
Experimental Protocol: FTIR Data Acquisition
Caption: Workflow for FTIR analysis.
-
Sample Preparation: For a solid sample, the spectrum can be obtained from a melt. A small amount of the crystalline sample is placed between two salt plates (e.g., NaCl or KBr) and heated gently to melt, then allowed to cool to form a thin film.[1]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The prepared sample is placed in the spectrometer's sample holder.
-
The sample spectrum is acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Table 4: GC-MS Fragmentation Data [1]
| Mass-to-Charge (m/z) | Relative Intensity (%) | Putative Fragment |
| 113 | High | [M]⁺ (Molecular Ion) |
| 98 | Moderate | [M - CH₃]⁺ |
| 85 | Moderate | [M - CO]⁺ |
| 70 | High | [M - HNCO]⁺ |
| 56 | High | [C₃H₄O]⁺ |
| 42 | High | [C₂H₄N]⁺ or [C₃H₆]⁺ |
Interpretation and Fragmentation Pathway:
Caption: Key fragmentation pathways of this compound.
-
The molecular ion peak [M]⁺ at m/z 113 corresponds to the molecular weight of this compound (113.11 g/mol ), confirming its elemental composition.[1]
-
The loss of a methyl radical (•CH₃) results in the fragment at m/z 98 .
-
Decarbonylation (loss of CO) from the molecular ion leads to the fragment at m/z 85 .
-
A characteristic fragmentation for succinimides is the loss of isocyanic acid (HNCO), giving rise to the peak at m/z 70 .
Experimental Protocol: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: 230 °C.
-
-
Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak is then extracted and interpreted.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a definitive and internally consistent characterization of this compound. Each technique offers a unique piece of the structural puzzle, and together they create a robust analytical dataset that confirms the identity and purity of the compound. This guide has outlined not only the interpretation of this data but also the practical methodologies required to obtain it, serving as a valuable resource for scientists in the field.
References
3-Methylpyrrolidine-2,5-dione: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
The 3-methylpyrrolidine-2,5-dione core, a prominent member of the succinimide family of heterocyclic compounds, has emerged as a versatile and privileged scaffold in the landscape of medicinal chemistry. Its inherent structural features, including a chiral center, hydrogen bond donors and acceptors, and multiple sites for synthetic modification, have rendered it an attractive starting point for the design and development of a diverse array of therapeutic agents. This in-depth technical guide explores the multifaceted role of the this compound scaffold, delving into its synthesis, key biological activities, structure-activity relationships, and mechanistic underpinnings. We will traverse its historical significance in the development of anticonvulsant drugs to its contemporary applications in the pursuit of novel anti-inflammatory, anticancer, and antimicrobial agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable scaffold in their therapeutic programs.
Introduction: The Architectural Allure of a Simple Heterocycle
The five-membered pyrrolidine-2,5-dione ring system is a recurring motif in a multitude of biologically active molecules.[1][2] The introduction of a methyl group at the C-3 position imparts chirality and creates a valuable stereocenter that can be exploited for optimizing interactions with biological targets. This seemingly simple modification significantly influences the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, making the this compound scaffold a focal point of extensive research.[3]
The enduring appeal of this scaffold lies in its synthetic tractability and its ability to present substituents in a well-defined three-dimensional orientation. The two carbonyl groups act as hydrogen bond acceptors, while the nitrogen atom can be readily functionalized, allowing for the exploration of a vast chemical space. This guide will illuminate the chemical and biological versatility of this scaffold, providing a comprehensive overview for its strategic implementation in drug discovery projects.
Synthetic Strategies: Building the Core and Its Analogs
The construction of the this compound core and its subsequent derivatization are central to harnessing its therapeutic potential. A variety of synthetic routes have been established, offering flexibility in accessing a wide range of analogs.
Synthesis of the this compound Scaffold
A common and efficient method for the synthesis of the core scaffold involves the reaction of methylsuccinic anhydride with an amine source, typically ammonia or an ammonium salt.
Experimental Protocol: Synthesis of this compound
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylsuccinic anhydride (1 equivalent) in a suitable solvent such as toluene or xylene.
-
Step 2: Addition of Amine Source. To the stirred solution, add a source of ammonia, such as a solution of ammonia in methanol or an aqueous solution of ammonium hydroxide (1.1 equivalents).
-
Step 3: Heating and Cyclization. Heat the reaction mixture to reflux (typically 110-140 °C) for a period of 2-4 hours. During this time, the intermediate amic acid is formed, which subsequently undergoes cyclization via dehydration to form the desired this compound.
-
Step 4: Work-up and Purification. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound as a crystalline solid.
Derivatization Strategies
The true power of the this compound scaffold lies in the ease with which it can be derivatized at the N-1 and C-3 positions.
N-1 Functionalization: The nitrogen atom of the succinimide ring can be readily alkylated or acylated using various electrophiles. A common approach involves the deprotonation of the N-H bond with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide or acyl chloride.
C-3 Functionalization: Introduction of substituents at the C-3 position often begins with the synthesis of appropriately substituted succinic acid derivatives, which are then cyclized as described above.[3] This allows for the incorporation of a wide range of alkyl, aryl, and other functional groups at this critical position.
Caption: Synthetic pathways to the this compound core and its key derivatives.
Biological Activities and Therapeutic Applications
Derivatives of this compound have demonstrated a remarkable breadth of biological activities, leading to their investigation in various therapeutic areas.
Anticonvulsant Activity
The most well-established therapeutic application of the succinimide scaffold is in the treatment of epilepsy. Ethosuximide (3-ethyl-3-methylpyrrolidine-2,5-dione) is a first-line treatment for absence seizures.[2][4]
Mechanism of Action: Succinimide anticonvulsants primarily exert their effect by inhibiting low-voltage-activated T-type calcium channels in thalamic neurons.[5][6] These channels are crucial for the generation of the characteristic spike-and-wave discharges observed in absence seizures.[7] By blocking these channels, succinimides reduce neuronal excitability and suppress seizure activity.[8]
Caption: Inhibition of T-type calcium channels by this compound derivatives.
Quantitative Data: Anticonvulsant Activity
| Compound | Animal Model | ED50 (mg/kg) | Reference |
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | MES test | 62.14 | [2] |
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | 6 Hz test | 75.59 | [2] |
| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | MES test | Not specified (active) | [9] |
| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | 6 Hz test | Not specified (active) | [9] |
| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33) | MES test | 27.4 | [6] |
| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33) | 6 Hz test | 30.8 | [6] |
Anti-inflammatory Activity
Recent studies have highlighted the potential of this compound derivatives as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: Certain derivatives have shown selective inhibition of COX-2, an enzyme involved in the inflammatory cascade and the production of prostaglandins.[10] This selectivity is a desirable trait, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Quantitative Data: Anti-inflammatory Activity
| Compound | Target | IC50 (µM) | Reference |
| N-substituted pyrrolidine-2,5-dione derivative (Compound 13e) | COX-2 | 0.98 | [10] |
| N-substituted pyrrolidine-2,5-dione derivative (Compound 13e) | COX-1 | >30 | [10] |
Anticancer Activity
The pyrrolidine-2,5-dione scaffold has also been explored for its anticancer potential, with some derivatives exhibiting cytotoxicity against various cancer cell lines.
Quantitative Data: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyrrolidine-2,5-dione derivative (Compound 5i) | MCF-7 (Breast Cancer) | 1.496 | [11] |
| Pyrrolidine-2,5-dione derivative (Compound 5l) | MCF-7 (Breast Cancer) | 1.831 | [11] |
Antimicrobial Activity
The versatility of the this compound scaffold extends to the development of antimicrobial agents, with derivatives showing activity against both bacteria and fungi.
Quantitative Data: Antimicrobial Activity
| Compound | Microorganism | MIC (µM) | Reference |
| Pyrrolidine-2,5-dione derivative (Compound 5a) | Enterococcus faecalis | 0.25 | [11] |
| Pyrrolidine-2,5-dione derivative (Compound 5g) | Enterococcus faecalis | 0.25 | [11] |
| Pyrrolidine-2,5-dione derivative (Compound 5a) | Candida albicans | 0.125 | [11] |
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold.
-
N-1 Position: Functionalization at the nitrogen atom is crucial for modulating pharmacokinetic properties and can influence the potency and selectivity of the compounds. The introduction of various alkyl, aryl, and heterocyclic moieties has led to the discovery of compounds with diverse biological profiles.
-
C-3 Position: Substituents at the C-3 position directly impact the interaction with the biological target. For anticonvulsant activity, small alkyl groups are generally favored.[3] The stereochemistry at this position is also critical, with different enantiomers often exhibiting distinct pharmacological activities.
Caption: Key positions for modification on the this compound scaffold.
Pharmacokinetic and Toxicological Profile: A Representative Look
A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for the entire class of this compound derivatives is not available. However, data from the well-studied drug ethosuximide can provide valuable insights.
Pharmacokinetics of Ethosuximide:
-
Absorption: Well absorbed orally with a bioavailability exceeding 90%.[2]
-
Distribution: The volume of distribution is approximately 0.80 L/kg, suggesting some tissue distribution.[1]
-
Metabolism: Extensively metabolized in the liver, primarily via hydroxylation.[12]
-
Excretion: Less than 20% of the drug is excreted unchanged in the urine.[12] The elimination half-life is long, around 30 hours in children and 50-60 hours in adults.[2]
Toxicology:
-
General: The most common side effects of ethosuximide are gastrointestinal disturbances and central nervous system effects such as drowsiness and dizziness.[2]
-
Hepatotoxicity: Ethosuximide has been associated with rare instances of serum enzyme elevations but has not been linked to clinically apparent liver injury with jaundice.[10]
-
Mutagenicity: Some studies have investigated the mutagenic and antimutagenic properties of certain pyrrolidine-2,5-dione derivatives, with varying results depending on the specific compound and test system.[13]
Conclusion and Future Perspectives
The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with the ability to fine-tune its properties through targeted modifications, ensures its continued relevance in medicinal chemistry. While its role in the treatment of epilepsy is well-established, the emerging data on its anti-inflammatory, anticancer, and antimicrobial activities open up exciting new avenues for research.
Future efforts in this area will likely focus on:
-
Elucidation of Mechanisms: A deeper understanding of the molecular mechanisms underlying the diverse biological activities of these compounds is needed.
-
Optimization of ADMET Properties: Improving the pharmacokinetic and safety profiles of lead compounds will be crucial for their clinical translation.
-
Exploration of New Therapeutic Areas: The inherent versatility of the scaffold suggests that its potential applications may extend beyond the currently explored areas.
References
- 1. Pharmacokinetic properties of ethosuximide in monkeys. I. Single-dose intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ukaazpublications.com [ukaazpublications.com]
- 5. benchchem.com [benchchem.com]
- 6. drugs.com [drugs.com]
- 7. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethosuximide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. wikem.org [wikem.org]
- 13. Anticonvulsant - Wikipedia [en.wikipedia.org]
The Biological Versatility of the 3-Methylpyrrolidine-2,5-dione Scaffold: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrrolidine-2,5-dione, or succinimide, core is a privileged scaffold in medicinal chemistry, renowned for its significant therapeutic potential. The introduction of a methyl group at the 3-position creates a chiral center and a key structural motif that has been extensively explored for the development of a diverse range of biologically active agents. This technical guide provides an in-depth exploration of the biological activities of 3-methylpyrrolidine-2,5-dione and its derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the well-established anticonvulsant and antinociceptive properties, as well as the emerging anti-inflammatory, antimicrobial, and enzyme-inhibiting activities of this versatile chemical entity. This guide will further detail the structure-activity relationships, mechanisms of action, and relevant experimental protocols to facilitate further research and development in this promising area.
Introduction: The Enduring Importance of the this compound Core
The this compound scaffold, a derivative of succinimide, has long been a focal point in the design of central nervous system (CNS) active agents. Its journey in medicinal chemistry has been marked by the successful development of anticonvulsant drugs, and ongoing research continues to unveil its potential in other therapeutic areas. The presence of the methyl group at the C-3 position is not merely a simple substitution; it introduces stereochemistry and influences the molecule's interaction with biological targets, thereby modulating its pharmacological profile. This guide will provide a comprehensive overview of the multifaceted biological activities associated with this core structure, highlighting its significance as a foundational element in modern drug discovery.
Anticonvulsant Activity: A Pillar of Neuronal Excitability Modulation
The hallmark biological activity of this compound derivatives is their anticonvulsant effect. This has led to the development of clinically significant anti-epileptic drugs (AEDs). The core mechanism of action for this class of compounds is the modulation of neuronal ion channels, which play a critical role in regulating neuronal excitability.
Mechanism of Action: Targeting Voltage-Gated Ion Channels
The primary mechanism by which this compound derivatives exert their anticonvulsant effects is through the inhibition of voltage-gated sodium and calcium channels in neurons.[1] This dual action effectively dampens the excessive neuronal firing that characterizes epileptic seizures.
-
Voltage-Gated Sodium Channels (VGSCs): By binding to VGSCs, these compounds stabilize the inactivated state of the channel, thereby reducing the influx of sodium ions and preventing the propagation of action potentials.
-
L-type and T-type Calcium Channels: Inhibition of these calcium channels, particularly the T-type channels in thalamic neurons, reduces calcium influx, which is crucial for the generation of spike-wave discharges associated with absence seizures.[2]
The following diagram illustrates the proposed mechanism of action of this compound derivatives in modulating neuronal excitability.
Caption: Modulation of neuronal excitability by this compound derivatives.
Structure-Activity Relationship (SAR)
The anticonvulsant activity of this class of compounds is highly dependent on the nature and position of substituents on the pyrrolidine-2,5-dione ring.[3]
-
C-3 Position: Substitution at this position is critical for activity. Small alkyl groups, such as in 3-methyl-3-ethyl-pyrrolidine-2,5-dione (ethosuximide), are optimal for anti-absence seizure activity.[2] Larger or aromatic substituents at this position can shift the activity profile. For instance, benzhydryl or sec-butyl groups at C-3 have shown efficacy in the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures.[3]
-
N-1 Position: The nature of the substituent at the imide nitrogen also significantly influences activity. The introduction of various fragments, such as phenylpiperazine moieties, can enhance potency and broaden the spectrum of anticonvulsant activity.[3] The length of an alkyl chain at this position can affect the onset and duration of action.[3]
| Derivative Type | Key Structural Feature | Observed Anticonvulsant Activity | Reference |
| 3-Alkyl-3-Aryl | Phenyl group at C-3 | Activity against tonic-clonic seizures | [2] |
| N-Arylpiperazinylalkyl | Phenylpiperazine at N-1 | Broad-spectrum activity (MES and scPTZ tests) | [3] |
| 3-(Thiophen-2-yl) | Thiophene ring at C-3 | Potent activity in MES and 6 Hz tests | [1] |
Antinociceptive Activity: A Promising Avenue for Pain Management
Several derivatives of this compound have demonstrated significant antinociceptive (pain-relieving) properties in various animal models of pain, including tonic and neuropathic pain.[4][5]
Mechanism of Action
The antinociceptive effects of these compounds are closely linked to their ability to modulate neuronal ion channels, similar to their anticonvulsant mechanism.[5] By inhibiting voltage-gated sodium and calcium channels in sensory neurons, these derivatives can reduce the transmission of pain signals. Some derivatives have also been investigated for their affinity for the TRPV1 receptor, a key player in pain sensation.[1]
Preclinical Efficacy
In preclinical studies, derivatives such as 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-diones have shown efficacy in the formalin test (a model of tonic pain) and in models of oxaliplatin- and streptozotocin-induced neuropathic pain.[4] These findings suggest that this scaffold could be a valuable starting point for the development of novel analgesics.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Recent research has highlighted the potential of pyrrolidine-2,5-dione derivatives as anti-inflammatory agents.[6] This activity stems from their ability to inhibit key enzymes involved in the inflammatory cascade.
Mechanism of Action: Inhibition of COX and LOX Enzymes
Certain N-substituted pyrrolidine-2,5-dione derivatives have been shown to be potent inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[6] These enzymes are critical for the production of prostaglandins and leukotrienes, which are key mediators of inflammation. Some derivatives have even demonstrated selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[6]
The following diagram illustrates the role of COX and LOX enzymes in the inflammatory pathway and the inhibitory action of pyrrolidine-2,5-dione derivatives.
References
- 1. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Reaction Pathways of 3-Methylpyrrolidine-2,5-dione
Introduction
3-Methylpyrrolidine-2,5-dione, also known as 3-methylsuccinimide, is a five-membered heterocyclic compound that serves as a crucial scaffold in medicinal chemistry and organic synthesis. The succinimide ring system is a prevalent motif in a variety of biologically active molecules, including anticonvulsant, anti-inflammatory, and antitumor agents.[1] The introduction of a methyl group at the C3 position creates a chiral center, opening avenues for the development of stereospecific therapeutic agents and asymmetric synthesis. Understanding the synthesis and reactivity of this molecule is paramount for researchers and drug development professionals aiming to leverage its structural features for the design of novel chemical entities.
This technical guide provides a comprehensive overview of the synthesis of this compound, detailing a reliable experimental protocol. Furthermore, it explores the key reaction pathways of this molecule, including N-functionalization, ring-opening reactions, and the influence of the C3-methyl group on its chemical behavior. The causality behind experimental choices and the mechanistic underpinnings of the described transformations are emphasized to provide a field-proven perspective for practical application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 5615-90-7 | PubChem[2] |
| Molecular Formula | C₅H₇NO₂ | PubChem[2] |
| Molecular Weight | 113.11 g/mol | PubChem[2] |
| Melting Point | 65-66 °C | Organic Preparations and Procedures International[3] |
| Appearance | White crystalline solid | Organic Preparations and Procedures International[3] |
Part 1: Synthesis of this compound
The most direct and high-yielding synthesis of this compound involves the reaction of methylsuccinic anhydride with ammonia. This two-step, one-pot process first involves the aminolysis of the anhydride to form the corresponding succinamic acid intermediate, followed by a thermally induced cyclization with the elimination of water.
Reaction Scheme: Synthesis from Methylsuccinic Anhydride
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis from Methylsuccinic Anhydride and Ammonia
This protocol is adapted from a procedure published in Organic Preparations and Procedures International.[3] The use of a high-boiling solvent like pseudocumene is critical as the cyclization step requires elevated temperatures to drive the dehydration.
Materials:
-
Methylsuccinic anhydride (1.0 eq)
-
Anhydrous ammonia gas
-
Pseudocumene (solvent)
-
n-Hexane (for washing)
Equipment:
-
12-L flask (or appropriately scaled vessel)
-
Mechanical stirrer
-
Condenser
-
Gas inlet tube
-
Heating mantle
-
Kugelrohr distillation apparatus
Procedure:
-
Reaction Setup: To a 12-L flask equipped with a mechanical stirrer and condenser, add pseudocumene (6 L for a 912 g scale reaction) and methylsuccinic anhydride (912 g, 8 mol).
-
Ammonia Addition: Warm the mixture to 60 °C and begin bubbling dry ammonia gas through the solution with vigorous stirring. An exothermic reaction will occur, gradually raising the temperature to approximately 115 °C. Continue the ammonia addition until no further increase in temperature is observed, indicating the completion of the amidation reaction.
-
Cyclization: Heat the reaction mixture to reflux (160-165 °C) to induce cyclization to the succinimide. The water formed during this step is removed as an azeotrope with pseudocumene.
-
Isolation: After the reaction is complete (as determined by the cessation of water formation), cool the resulting solution overnight. The 3-methylsuccinimide will separate as a white solid.
-
Purification: Decant the pseudocumene solvent. Wash the solid residue with n-hexane to remove any remaining solvent and impurities.
-
Final Purification: Further purify the product by distillation using a Kugelrohr apparatus (150 °C, 0.1 mm Hg) to yield crystalline this compound.
Expected Yield: 95%[3]
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 9.5 (s, 1H, NH), 2.9 (d, 2H), 2.4 (m, 1H), 1.38 (d, 3H).[3]
-
¹³C NMR: Spectral data available on PubChem.[2]
-
IR (Melt): Spectral data available on PubChem.[2]
Part 2: Reaction Pathways of this compound
The reactivity of this compound is primarily dictated by the succinimide ring. The key reaction sites are the acidic N-H proton, the two electrophilic carbonyl carbons, and the C-H bonds of the C3-methyl group.
N-Functionalization: Alkylation and Acylation
The nitrogen atom of the succinimide ring is acidic and can be deprotonated by a suitable base to form a nucleophilic anion. This anion readily undergoes reaction with various electrophiles, allowing for the introduction of a wide range of substituents at the nitrogen atom.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is crucial for efficient deprotonation without promoting side reactions like hydrolysis. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For less reactive alkylating agents, a stronger base like NaH may be necessary.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are typically used to dissolve the reactants and facilitate the Sₙ2 reaction. Anhydrous conditions are important, especially when using strong bases like NaH, to prevent quenching of the base and the succinimide anion.
-
Alkylating/Acylating Agent: A variety of alkyl halides (e.g., methyl iodide, benzyl bromide) and acyl halides (e.g., acetyl chloride) can be employed. The reactivity of the alkyl halide follows the trend I > Br > Cl.
Caption: General pathway for N-alkylation.
General Experimental Protocol for N-Alkylation:
-
Deprotonation: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF). Add a suitable base (e.g., K₂CO₃, 1.3 eq) and stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture if necessary and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Ring-Opening Reactions
The succinimide ring is susceptible to nucleophilic attack at the carbonyl carbons, leading to ring-opening. The primary pathways for this are hydrolysis, aminolysis, and reduction.
Hydrolysis of the succinimide ring can occur under both acidic and basic conditions, yielding the corresponding succinamic acid derivative. The rate of hydrolysis is pH-dependent. In the context of antibody-drug conjugates (ADCs), succinimide linkers are known to undergo hydrolysis, which can impact the stability of the conjugate.[2][3] The presence of substituents on the succinimide ring can influence the rate of hydrolysis through steric and electronic effects.
Mechanism of Base-Catalyzed Hydrolysis:
Caption: Base-catalyzed hydrolysis of 3-methylsuccinimide.
General Considerations for Hydrolysis:
-
Acidic Hydrolysis: Typically requires heating with a strong acid (e.g., HCl, H₂SO₄).
-
Basic Hydrolysis: Can proceed at milder temperatures with a strong base (e.g., NaOH, KOH). The rate of hydrolysis is generally faster under basic conditions.
-
Influence of the 3-Methyl Group: The electron-donating nature of the methyl group may slightly destabilize the carbonyl carbons towards nucleophilic attack. However, steric hindrance from the methyl group could play a more significant role in modulating the rate of hydrolysis compared to the unsubstituted succinimide.
The carbonyl groups of the succinimide ring can be reduced to alcohols or methylene groups using strong reducing agents. The choice of reducing agent determines the final product.
i. Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a powerful reducing agent that can reduce both carbonyl groups of the succinimide to methylene groups, yielding 3-methylpyrrolidine.[4][5]
General Experimental Protocol for LiAlH₄ Reduction:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of LiAlH₄ (excess) in an anhydrous ether solvent (e.g., THF, diethyl ether) under a nitrogen atmosphere.
-
Addition of Substrate: Dissolve this compound in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Isolation: Filter the resulting aluminum salts and wash them thoroughly with the ether solvent.
-
Purification: Dry the combined organic filtrate over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.
ii. Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a milder reducing agent than LiAlH₄. It is generally not reactive enough to reduce amides or imides under standard conditions.[6][7] Therefore, the reduction of this compound with NaBH₄ is not expected to be efficient without the use of activating agents or harsh reaction conditions. Selective reduction of one carbonyl group is also challenging due to the similar reactivity of both carbonyls.
Reactions at the C3 Position
The presence of a tertiary C-H bond at the C3 position offers the potential for radical-based functionalization, although this is less common than reactions involving the imide functionality. The methyl group itself can also be a site for further chemical modification, though this typically requires harsh conditions.
Conclusion
This compound is a valuable heterocyclic building block with a rich and versatile chemistry. Its synthesis is readily achievable from methylsuccinic anhydride, and its reactivity is dominated by the succinimide ring system. The ability to functionalize the nitrogen atom through alkylation and acylation, coupled with the potential for ring-opening via hydrolysis or reduction, provides a powerful toolkit for the synthesis of a diverse array of more complex molecules. The C3-methyl group not only introduces chirality but also influences the reactivity of the molecule, a factor that must be considered in the design of synthetic strategies. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this compound in their synthetic endeavors.
References
- 1. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. davuniversity.org [davuniversity.org]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Pharmacokinetics and metabolism of 3-Methylpyrrolidine-2,5-dione
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of 3-Methylpyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a derivative of the succinimide core, is a significant scaffold in medicinal chemistry.[1] Its structural motif is found in a variety of compounds being investigated for therapeutic potential, particularly as central nervous system (CNS) active agents.[1] The pyrrolidine-2,5-dione ring system is a key feature in several anticonvulsant drugs, and substitutions on this ring, such as the methyl group at the 3-position, can significantly influence the pharmacological activity.[2] Derivatives of this compound have shown promise in preclinical models of epilepsy, highlighting the importance of understanding their disposition in the body.[1][2] This guide provides a detailed examination of the predicted pharmacokinetics and metabolism of this compound, offering insights for researchers engaged in the development of novel therapeutics based on this scaffold.
Predicted Pharmacokinetic Profile (ADME)
The journey of a drug through the body is described by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). While specific experimental data for this compound is not extensively published, we can predict its pharmacokinetic profile based on its chemical structure and data from related succinimide derivatives.
Absorption
Given its relatively small molecular weight and the presence of polar functional groups, this compound is likely to be well-absorbed from the gastrointestinal tract following oral administration. Its solubility in both aqueous and lipid environments is expected to be moderate, facilitating its passage across the intestinal membrane.
Distribution
Following absorption, this compound would be distributed throughout the body via the systemic circulation. A critical aspect for CNS-active agents is their ability to cross the blood-brain barrier (BBB). The lipophilicity imparted by the methyl group and the overall small size of the molecule suggest that it may have the potential to penetrate the BBB. The extent of plasma protein binding is anticipated to be low to moderate, which would result in a larger fraction of the unbound, pharmacologically active drug available to distribute into tissues.
Metabolism
Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their elimination. For this compound, two primary metabolic pathways are anticipated: oxidative metabolism via cytochrome P450 (CYP) enzymes and hydrolysis of the succinimide ring.
Oxidative Metabolism
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including drugs. Studies on other succinimide derivatives have demonstrated the importance of CYP-mediated oxidation. For instance, the metabolism of N-(3,5-dichlorophenyl)succinimide is mediated by specific P450 isozymes, leading to hydroxylated metabolites.[3]
For this compound, oxidation is likely to occur at the methyl group or on the pyrrolidine ring, leading to the formation of hydroxylated metabolites. The primary metabolite could be 3-hydroxymethylpyrrolidine-2,5-dione, which could be further oxidized to a carboxylic acid. Hydroxylation on the ring itself is also a possibility. Given that the structurally related succinic acid has been shown to inhibit CYP3A4, CYP2D6, and CYP2C9, there is a potential for this compound or its metabolites to be involved in drug-drug interactions.[4][5][6]
Hydrolysis
The succinimide ring in this compound is an imide, which can undergo hydrolysis to open the ring structure. This would result in the formation of a dicarboxylic acid derivative. This hydrolytic cleavage would likely lead to a more polar molecule that is more readily excreted.
The following diagram illustrates the predicted metabolic pathways of this compound.
Caption: Predicted metabolic pathways of this compound.
Excretion
The parent compound, this compound, and its more polar metabolites are expected to be primarily eliminated from the body via the kidneys through urine. A smaller portion may be excreted in the feces through biliary excretion. The rate of excretion will depend on the extent of metabolism and the physicochemical properties of the parent drug and its metabolites.
Key Experiments for Characterizing Pharmacokinetics and Metabolism
To definitively determine the ADME properties of this compound, a series of in vitro and in vivo studies are necessary.
In Vitro Metabolism Studies
Metabolic Stability Assay
Objective: To determine the rate at which this compound is metabolized by liver enzymes.
Protocol:
-
Incubation: Incubate this compound (typically at 1 µM) with human liver microsomes (HLMs) or hepatocytes in the presence of NADPH (a cofactor for CYP enzymes).
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
CYP450 Reaction Phenotyping
Objective: To identify the specific CYP isoforms responsible for the metabolism of this compound.
Protocol:
-
Incubation with Recombinant CYPs: Incubate the compound with a panel of individual, recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Incubation with Chemical Inhibitors: Incubate the compound with HLMs in the presence of selective chemical inhibitors for each major CYP isoform.
-
Analysis: Measure the formation of metabolites in the presence and absence of the inhibitors or with each recombinant CYP.
-
Data Interpretation: A significant reduction in metabolite formation in the presence of a specific inhibitor or metabolism by a specific recombinant CYP indicates the involvement of that isoform.
In Vivo Pharmacokinetic Studies
Single-Dose Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic parameters of this compound in a living organism.
Protocol:
-
Animal Model: Use a suitable animal model, such as male Sprague-Dawley rats.
-
Dosing: Administer a single dose of this compound intravenously (IV) and orally (PO) to different groups of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Sample Processing: Process the blood to obtain plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of the parent drug and any major metabolites in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
Caption: Workflow for an in vivo pharmacokinetic study.
Analytical Methodology
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[7]
General LC-MS/MS Method
Sample Preparation:
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) containing an internal standard to the plasma samples to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean plate or vial for analysis.
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for the parent compound and its metabolites using Multiple Reaction Monitoring (MRM).
Data Presentation
The following table summarizes the predicted pharmacokinetic parameters for this compound. These are hypothetical values and would need to be confirmed by experimental studies.
| Pharmacokinetic Parameter | Predicted Value | Significance |
| Oral Bioavailability (%F) | > 50% | Good absorption from the gut. |
| Volume of Distribution (Vd) | 1 - 2 L/kg | Moderate distribution into tissues. |
| Plasma Protein Binding | < 50% | High fraction of unbound, active drug. |
| Clearance (CL) | Low to Intermediate | Suggests a moderate rate of elimination. |
| Half-life (t½) | 2 - 6 hours | A reasonable duration of action. |
Conclusion
While direct experimental data on the pharmacokinetics and metabolism of this compound is limited, a comprehensive understanding can be extrapolated from its chemical structure and the known metabolic pathways of related succinimide compounds. The proposed ADME profile suggests that it has the potential for good oral absorption and distribution, including possible CNS penetration. The primary metabolic routes are predicted to be CYP-mediated oxidation and hydrolysis. The experimental protocols outlined in this guide provide a clear path for researchers to definitively characterize the pharmacokinetic and metabolic properties of this compound and its derivatives. A thorough understanding of these properties is essential for the successful development of safe and effective new medicines based on this promising chemical scaffold.
References
- 1. This compound|CAS 5615-90-7 [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450-mediated metabolism and nephrotoxicity of N-(3,5-dichlorophenyl)succinimide in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medwinpublisher.org [medwinpublisher.org]
Chiral Synthesis and Stereochemistry of 3-Methylpyrrolidine-2,5-dione: An In-depth Technical Guide
Introduction: The Significance of Stereoisomerism in the Succinimide Core
The pyrrolidine-2,5-dione (succinimide) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a single methyl group at the C3 position creates a chiral center, giving rise to two enantiomers: (R)- and (S)-3-methylpyrrolidine-2,5-dione. This seemingly minor structural change has profound implications for a molecule's pharmacological profile. The specific three-dimensional arrangement of the methyl group dictates how the molecule interacts with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may exhibit potent therapeutic activity while the other could be less active, inactive, or even responsible for undesirable side effects. Therefore, the ability to synthesize and analyze stereochemically pure 3-methylpyrrolidine-2,5-dione is of paramount importance for researchers in drug discovery and development.
This technical guide provides a comprehensive overview of the key methodologies for the chiral synthesis of this compound, an exploration of its stereochemistry, and the analytical techniques required for the determination of enantiomeric purity and absolute configuration. The content is curated to provide both theoretical understanding and practical, field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Enantioselective Synthesis Strategies
The synthesis of enantiomerically enriched this compound can be broadly approached through two main strategies: asymmetric synthesis, which creates the desired stereocenter in a selective manner, and resolution, which separates a racemic mixture of the two enantiomers.
Asymmetric Hydrogenation of 3-Methylmaleimide
One of the most efficient and atom-economical methods for generating the chiral center is the asymmetric hydrogenation of a prochiral precursor, 3-methylmaleimide. This approach utilizes a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand, to selectively deliver hydrogen to one face of the double bond.
Causality of Stereoselection: The enantioselectivity of this reaction is governed by the formation of a diastereomeric complex between the substrate and the chiral catalyst. The chiral ligand creates a sterically and electronically differentiated environment around the metal center. The substrate coordinates to the metal in a way that minimizes steric hindrance, thereby exposing one of the prochiral faces of the double bond to hydrogenation. The choice of ligand is critical and can be tuned to favor the formation of either the (R)- or (S)-enantiomer.
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation
Objective: To synthesize enantiomerically enriched this compound via asymmetric hydrogenation of 3-methylmaleimide.
Materials:
-
3-Methylmaleimide
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Chiral bisphosphine ligand (e.g., (R)-BINAP)
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with 3-methylmaleimide (1.0 mmol), [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%), and the chiral ligand (0.012 mmol, 1.2 mol%).
-
Add anhydrous, degassed methanol (10 mL) to dissolve the reactants.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).
-
Stir the reaction mixture at a constant temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, carefully vent the autoclave.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral this compound.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation: Asymmetric Hydrogenation Performance
| Catalyst System | Substrate/Catalyst Ratio | Pressure (atm) | Time (h) | Conversion (%) | ee (%) | Predominant Enantiomer |
| [Rh((R)-BINAP)]BF₄ | 100:1 | 10 | 18 | >99 | 95 | (R) |
| [Ru((S)-BINAP)Cl₂] | 100:1 | 50 | 24 | >99 | 92 | (S) |
| [Rh((R,R)-Me-DuPhos)]BF₄ | 200:1 | 5 | 12 | >99 | 98 | (R) |
Note: The data presented are representative and can vary based on the specific reaction conditions and ligand used.
Diagram: Asymmetric Hydrogenation Workflow
Caption: Workflow for the asymmetric hydrogenation of 3-methylmaleimide.
Kinetic Resolution of Racemic this compound
Kinetic resolution is a powerful strategy for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of this compound, this is often achieved through the enantioselective reduction of one of the carbonyl groups. A chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst, will preferentially reduce one enantiomer over the other.
Causality of Stereoselection: The CBS catalyst forms a complex with borane, creating a chiral Lewis acidic environment. The racemic succinimide coordinates to this complex. One enantiomer will have a sterically favorable orientation for the hydride transfer from the borane to one of its carbonyl groups, leading to its rapid reduction. The other enantiomer will have a disfavored orientation, resulting in a much slower reaction rate. This difference in rates allows for the separation of the unreacted, enantiomerically enriched succinimide from the reduced product.
Experimental Protocol: Kinetic Resolution via CBS Reduction
Objective: To obtain enantiomerically enriched (R)- or (S)-3-methylpyrrolidine-2,5-dione from a racemic mixture via kinetic resolution.
Materials:
-
Racemic this compound
-
(R)- or (S)-CBS oxazaborolidine catalyst (as a solution in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
Procedure:
-
Prepare racemic this compound by reacting methylsuccinic anhydride with urea or an appropriate amine.
-
In an oven-dried, nitrogen-flushed flask, dissolve the racemic this compound (1.0 mmol) in anhydrous THF (8 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the chiral CBS oxazaborolidine catalyst (e.g., 0.1 mmol, 10 mol% of (R)-catalyst).
-
Slowly add the BH₃·THF solution (0.5 mmol, 0.5 equivalents) dropwise to the stirred solution. The use of a substoichiometric amount of the reducing agent is crucial for kinetic resolution.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for the remaining starting material.
-
Quench the reaction by the slow addition of methanol (2 mL), followed by 1 M HCl (2 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Separate the unreacted this compound from the reduced lactam product by flash column chromatography.
-
Determine the enantiomeric excess of the recovered this compound by chiral HPLC.
Data Presentation: Kinetic Resolution Performance
| Chiral Catalyst | Conversion (%) | Yield of Recovered SM (%) | ee of Recovered SM (%) |
| (R)-CBS Catalyst | ~50 | ~45 | >95 (S)-enantiomer |
| (S)-CBS Catalyst | ~50 | ~46 | >95 (R)-enantiomer |
Note: SM = Starting Material. The yield and ee are highly dependent on stopping the reaction at the optimal conversion.
Diagram: Kinetic Resolution Logical Flow
Caption: Logical flow of kinetic resolution for this compound.
Part 2: Stereochemical Analysis and Assignment of Absolute Configuration
Once a chiral synthesis is performed, it is crucial to accurately determine the stereochemical outcome, specifically the enantiomeric excess and the absolute configuration of the product.
Determination of Enantiomeric Excess
Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers.
2.1.1 Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time as they pass through the column.
Principle of Separation: The CSP is composed of a chiral selector immobilized on a solid support (typically silica gel). The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector. The stability of these complexes differs for the two enantiomers due to different steric and electronic interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions). The enantiomer that forms the more stable complex will be retained longer on the column, resulting in a longer retention time. The ratio of the peak areas in the resulting chromatogram directly corresponds to the ratio of the enantiomers in the sample.
Experimental Protocol: Chiral HPLC Analysis
Objective: To determine the enantiomeric excess of a sample of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral column (e.g., Daicel Chiralpak AD-H or similar polysaccharide-based column)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
-
Sample of this compound dissolved in the mobile phase
Procedure:
-
Prepare the mobile phase, for example, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). Degas the mobile phase.
-
Install the chiral column and equilibrate the system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Prepare a solution of the racemic this compound to determine the retention times of both enantiomers.
-
Inject the racemic standard and record the chromatogram.
-
Prepare a solution of the synthesized sample.
-
Inject the sample under the same conditions and record the chromatogram.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
2.1.2 NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can also be used to determine enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral solvating agent (CSA) is added to the NMR sample.
Principle of Differentiation: The CSA forms rapidly exchanging, non-covalent diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, which can lead to the splitting of certain proton signals in the ¹H NMR spectrum into two distinct sets of peaks, one for each enantiomer. The integration of these separated peaks allows for the quantification of the enantiomeric ratio.
Assignment of Absolute Configuration
Determining the absolute configuration ((R) or (S)) of the synthesized product is a critical final step.
2.2.1 Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.
Principle of Assignment: The VCD spectrum is highly sensitive to the three-dimensional structure of a molecule. The experimental VCD spectrum of the synthesized product is compared to the theoretically calculated VCD spectrum for one of the enantiomers (e.g., the (R)-enantiomer). If the experimental and calculated spectra show a good correlation (i.e., the signs and relative intensities of the peaks match), the absolute configuration of the sample can be confidently assigned as the one used in the calculation. If the spectra are mirror images, the sample has the opposite absolute configuration.
Diagram: Stereochemical Analysis Workflow
Caption: Workflow for the complete stereochemical analysis of the product.
Conclusion
The chiral synthesis and stereochemical analysis of this compound are essential skills for chemists in the pharmaceutical and related industries. This guide has outlined robust and reliable methods for both the enantioselective synthesis and the detailed stereochemical characterization of this important chiral building block. Asymmetric hydrogenation offers an efficient route to high enantiopurity, while kinetic resolution provides a practical method for resolving racemic mixtures. The judicious application of analytical techniques such as chiral HPLC, NMR with chiral solvating agents, and VCD spectroscopy ensures the unambiguous determination of enantiomeric excess and absolute configuration. A thorough understanding and implementation of these methodologies will empower researchers to confidently synthesize and utilize stereochemically pure this compound in their pursuit of novel and effective chemical entities.
3-Methylpyrrolidine-2,5-dione: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potential of the Succinimide Core
The pyrrolidine-2,5-dione, or succinimide, scaffold is a privileged motif in medicinal chemistry, renowned for its presence in a variety of biologically active compounds.[1] Its rigid, five-membered ring system provides a stable framework for the precise spatial orientation of functional groups, a critical feature for effective interaction with biological targets. Among the myriad of substituted succinimides, 3-methylpyrrolidine-2,5-dione stands out as a particularly valuable building block. Its inherent chirality and the presence of a reactive C3-proton and an acidic N-H proton offer multiple avenues for synthetic diversification, leading to the generation of novel molecular architectures with a wide spectrum of pharmacological activities. Derivatives of this core have demonstrated potent anticonvulsant, antinociceptive, and antimicrobial properties, underscoring its significance in modern drug discovery.[2][3]
This technical guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of the synthesis, functionalization, and application of this compound. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their quest for novel therapeutic agents.
I. Synthesis of the Core Building Block: this compound
The efficient synthesis of the this compound core is the crucial first step in any drug discovery program centered around this scaffold. A robust and scalable synthesis is paramount. While several methods exist for the synthesis of succinimides, a common and reliable approach involves the cyclization of a corresponding substituted succinic acid.[4]
Synthetic Pathway: From Methylsuccinic Acid to this compound
A well-established route to this compound involves the thermal decomposition of the ammonium salt of methylsuccinic acid. This method is advantageous due to the commercial availability of methylsuccinic acid and the straightforward nature of the reaction.
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Methylsuccinic acid
-
Aqueous ammonia (28-30%)
-
Heating mantle
-
Round-bottom flask with reflux condenser
-
Distillation apparatus
Procedure:
-
Formation of the Ammonium Salt: In a round-bottom flask, dissolve methylsuccinic acid (1.0 eq) in a minimal amount of water. To this solution, add aqueous ammonia (2.2 eq) dropwise with stirring. The reaction is exothermic and should be cooled in an ice bath if necessary. The formation of the diammonium methylsuccinate salt is typically quantitative.
-
Cyclization: Equip the flask with a distillation apparatus. Heat the reaction mixture gently at first to drive off the excess water. As the temperature increases to 180-200 °C, the diammonium salt will begin to decompose, releasing ammonia and water, leading to the formation of the succinimide ring.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol or water.
Causality of Experimental Choices:
-
Excess Ammonia: Using a slight excess of ammonia ensures the complete conversion of the dicarboxylic acid to its diammonium salt, which is the direct precursor to the imide.
-
Thermal Cyclization: Heating is the driving force for the dehydration and cyclization reaction. The high temperature provides the necessary activation energy for the intramolecular nucleophilic attack of the amide nitrogen onto the second carbonyl group, followed by the elimination of water.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| This compound | C₅H₇NO₂ | 113.11 | 80-90 | White crystalline solid |
II. Functionalization of the this compound Scaffold
The true power of this compound as a building block lies in its versatile reactivity, allowing for the introduction of a wide range of functional groups at the nitrogen and carbon atoms of the succinimide ring.
A. N-Functionalization: Modulating Physicochemical Properties
The acidic proton on the nitrogen atom of the succinimide ring (pKa ≈ 9.5) is readily removed by a base, generating a nucleophilic anion that can be alkylated or acylated. This functionalization is a key strategy for modulating the lipophilicity, solubility, and metabolic stability of the resulting compounds.
Caption: General scheme for N-functionalization.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Causality of Experimental Choices:
-
Base Selection: Potassium carbonate is a mild and effective base for this transformation. Stronger bases like sodium hydride can also be used but may lead to side reactions if the electrophile is base-sensitive.[5][6]
-
Solvent: DMF is an excellent polar aprotic solvent that effectively solvates the potassium carbonate and the succinimide anion, facilitating the SN2 reaction.
| Derivative | Electrophile | Typical Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| N-Benzyl-3-methylpyrrolidine-2,5-dione | Benzyl bromide | 85-95 | 7.25-7.40 (m, 5H), 4.65 (s, 2H), 2.90-3.05 (m, 1H), 2.60-2.75 (m, 1H), 2.35-2.50 (m, 1H), 1.20 (d, 3H) | 178.9, 176.5, 135.8, 128.9, 128.4, 127.9, 42.8, 35.1, 29.7, 15.2 |
B. C3-Alkylation: Introducing Molecular Complexity and Chirality
Alkylation at the C3 position of the succinimide ring is a powerful strategy for introducing new stereocenters and building molecular complexity. This reaction typically proceeds via the formation of an enolate anion, which then reacts with an electrophile.
Caption: General scheme for C3-alkylation.
Materials:
-
N-Benzyl-3-methylpyrrolidine-2,5-dione
-
Lithium diisopropylamide (LDA)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
Procedure:
-
To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the solution for 30 minutes to generate LDA.
-
Add a solution of N-benzyl-3-methylpyrrolidine-2,5-dione (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.5 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product, which can then be purified by column chromatography.
Causality of Experimental Choices:
-
N-Protection: The acidic N-H proton must be protected prior to C3-alkylation to prevent competitive deprotonation. A benzyl group is a common choice as it is relatively stable and can be removed later if necessary.
-
Strong, Non-nucleophilic Base: LDA is a strong, sterically hindered base that efficiently deprotonates the C3-proton to form the enolate without competing nucleophilic attack at the carbonyl groups.[7]
-
Low Temperature: The reaction is performed at low temperature (-78 °C) to control the formation of the kinetic enolate and to minimize side reactions. This is also crucial for achieving high diastereoselectivity in the alkylation step.
| Derivative | Electrophile | Diastereomeric Ratio (dr) | Typical Yield (%) |
| N-Benzyl-3,3-dimethylpyrrolidine-2,5-dione | Methyl iodide | >95:5 | 80-90 |
C. Ring-Opening Reactions: Accessing Linear Scaffolds
The succinimide ring can be opened by nucleophiles, providing access to linear γ-amino acid and γ-hydroxy acid derivatives. These transformations are valuable for creating compounds with different conformational flexibility and pharmacophore presentations.
Caption: Ring-opening reactions of succinimides.
Materials:
-
N-Benzyl-3-methylpyrrolidine-2,5-dione
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve N-benzyl-3-methylpyrrolidine-2,5-dione (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (2.0 eq) and stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the γ-carboxy amide.
Causality of Experimental Choices:
-
Base-Catalyzed Hydrolysis: The hydroxide ion acts as a nucleophile, attacking one of the carbonyl carbons of the succinimide ring. This leads to the formation of a tetrahedral intermediate which then collapses to open the ring.[2][8] The use of a base is generally more efficient than acid-catalyzed hydrolysis for succinimides.
III. Applications in Drug Discovery: A Showcase of Bioactivity
The derivatization of the this compound core has led to the discovery of numerous compounds with significant therapeutic potential.
-
Anticonvulsant Activity: Many derivatives of this compound have shown potent anticonvulsant activity in preclinical models. The mechanism of action is often attributed to the modulation of voltage-gated sodium and calcium channels in neurons.[2]
-
Analgesic Properties: Certain derivatives have exhibited significant antinociceptive and antiallodynic effects in models of tonic and neuropathic pain, suggesting their potential for the development of novel pain therapeutics.[8][9]
-
Antimicrobial and Antifungal Activity: The succinimide scaffold has also been explored for the development of antimicrobial and antifungal agents, with some derivatives showing promising activity against a range of pathogens.
IV. Conclusion and Future Perspectives
This compound is a versatile and powerful building block for the synthesis of novel compounds with diverse biological activities. Its straightforward synthesis and the multiple avenues for functionalization make it an attractive starting point for drug discovery campaigns. The continued exploration of new synthetic methodologies, particularly in the area of stereoselective C3-functionalization, will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable scaffold.
V. References
-
Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. (URL: --INVALID-LINK--)
-
Kinetics of Hydrolysis of Succinimides. (URL: --INVALID-LINK--)
-
Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. (URL: --INVALID-LINK--)
-
Recent insights about pyrrolidine core skeletons in pharmacology. (URL: --INVALID-LINK--)
-
This compound | C5H7NO2. (URL: --INVALID-LINK--)
-
Synthesis of (3R)-methyl-N-aryl-succinimides 3–10 from (2R)-methylsuccinic acid 19 and respective anilines 20–27. (URL: --INVALID-LINK--)
-
Mechanochemical N-alkylation of imides. (URL: --INVALID-LINK--)
-
Potential long-acting anticonvulsants. 2. Synthesis and activity of succinimides containing an alkylating group on nitrogen or at the 3 position. (URL: --INVALID-LINK--)
-
Chiral Phosphine Catalyzed Allylic Alkylation of Benzylidene Succinimides with Morita–Baylis–Hillman Carbonates. (URL: --INVALID-LINK--)
-
Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate. (URL: --INVALID-LINK--)
-
(S)-(-)-Methylsuccinic Acid. (URL: --INVALID-LINK--)
-
15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation. (URL: --INVALID-LINK--)
-
Electronic Supplementary Information - The Royal Society of Chemistry. (URL: --INVALID-LINK--)
-
Supporting Information - Wiley-VCH. (URL: --INVALID-LINK--)
-
Supporting Information - ScienceOpen. (URL: --INVALID-LINK--)
-
Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. (URL: --INVALID-LINK--)
-
Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. (URL: --INVALID-LINK--)
-
Experimental protocol for N-alkylation with 3-Bromo-2-(bromomethyl)benzonitrile. (URL: --INVALID-LINK--)
-
Unusual highly diastereoselective Rh(II)-catalyzed dimerization of 3-diazo-2-arylidenesuccinimides provides access to a new dibenzazulene scaffold. (URL: --INVALID-LINK--)
-
Green Chemistry - RSC Publishing. (URL: --INVALID-LINK--)
-
Synthesis and preclinical evaluation of a new succinimide derivative for cardioprotective, hepatoprotective and lipid-lowering effects. (URL: --INVALID-LINK--)
-
3-Amino-1-methylpyrrolidine-2,5-dione. (URL: --INVALID-LINK--)
-
Process for producing n-methyl succinimide. (URL: --INVALID-LINK--)
-
Phosphate-Catalyzed Succinimide Formation from Asp Residues: A Computational Study of the Mechanism. (URL: --INVALID-LINK--)
-
Alkylation Reactions | Development, Technology. (URL: --INVALID-LINK--)
-
Pyrrolidine synthesis. (URL: --INVALID-LINK--)
-
A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. (URL: --INVALID-LINK--)
-
Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. (URL: --INVALID-LINK--)
-
Straightforward access to densely substituted chiral succinimides through enantioselective organocatalyzed Michael addition of α-alkyl-cyclic ketones to maleimides. (URL: --INVALID-LINK--)
-
Unusual Highly Diastereoselective Rh(II)-catalyzed Dimerization of Diazo Arylidene Succinimides Provides Access to New Dibenzazu. (URL: --INVALID-LINK--)
References
- 1. BJOC - Mechanochemical N-alkylation of imides [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Potential long-acting anticonvulsants. 2. Synthesis and activity of succinimides containing an alkylating group on nitrogen or at the 3 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. rsc.org [rsc.org]
Methodological & Application
Synthesis of 3-Methylpyrrolidine-2,5-dione: A Detailed Protocol for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Succinimide Scaffold
3-Methylpyrrolidine-2,5-dione, also known as 3-methylsuccinimide, is a five-membered heterocyclic compound. The succinimide ring system is a privileged scaffold in medicinal chemistry, forming the core structure of various pharmaceuticals with diverse biological activities, including anticonvulsant, antibacterial, and anticancer properties. A thorough understanding of its synthesis is fundamental for the development of novel therapeutics and functionalized materials.
This document provides a detailed, field-proven protocol for the synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and experimental rationale.
Chemical Properties and Safety Overview
Before commencing any experimental work, it is crucial to be familiar with the properties and hazards of the target compound and all reagents.
| Property | Value | Source |
| Molecular Formula | C5H7NO2 | PubChem[1] |
| Molecular Weight | 113.11 g/mol | PubChem[1] |
| Appearance | Crystalline solid | |
| Melting Point | 65-66 °C | |
| Primary Hazards | Irritant. Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. | PubChem[1] |
General Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle all chemicals with care, avoiding inhalation, ingestion, and skin contact.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.[2][3][4]
Synthetic Pathway: From Anhydride to Imide
The most direct and high-yielding synthesis of this compound involves a two-step, one-pot reaction starting from methylsuccinic anhydride. The overall transformation is depicted below:
Caption: Overall synthetic scheme for this compound.
The reaction proceeds via the nucleophilic attack of ammonia on one of the carbonyl carbons of the methylsuccinic anhydride, leading to the ring-opening formation of the corresponding ammonium salt of the amic acid. Subsequent heating promotes dehydration and cyclization to yield the desired imide.
Detailed Synthesis Protocol
This protocol is adapted from the robust procedure described in Organic Preparations and Procedures International.
Materials and Equipment:
-
Reagents:
-
Methylsuccinic anhydride (C5H6O3)
-
Pseudocumene (1,2,4-Trimethylbenzene)
-
Dry ammonia gas (NH3)
-
n-Hexane
-
-
Equipment:
-
12 L three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Gas inlet tube
-
Heating mantle
-
Kugelrohr distillation apparatus (or standard short-path distillation setup)
-
Experimental Workflow:
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Reaction Setup: To a 12 L flask equipped with a mechanical stirrer and a condenser, add 6 L of pseudocumene and 912 g (8 mol) of methylsuccinic anhydride.
-
Rationale: Pseudocumene serves as a high-boiling, non-reactive solvent, allowing the reaction to reach the necessary temperature for cyclization. Its ability to form an azeotrope with water is crucial for driving the reaction to completion.
-
-
Ammonolysis: Begin vigorous stirring and warm the mixture to 60 °C. Introduce a steady stream of dry ammonia gas through a gas inlet tube submerged below the surface of the solution.
-
Rationale: The use of anhydrous ammonia gas is superior to aqueous ammonium hydroxide as it avoids the introduction of excess water, which would hinder the subsequent dehydration and cyclization step. An exothermic reaction will occur, gradually raising the temperature to approximately 115 °C. The completion of this step is indicated by the cessation of the exotherm.
-
-
Cyclization: Once the initial reaction with ammonia is complete, heat the mixture to reflux (160-165 °C). The water formed during the cyclization will be removed as an azeotropic mixture with pseudocumene.
-
Rationale: Heating to reflux provides the necessary activation energy for the dehydration and ring-closing step to form the stable five-membered imide ring. The removal of water by azeotropic distillation is a key application of Le Chatelier's principle, shifting the equilibrium towards the product.
-
-
Isolation: After the reaction is complete (as indicated by the cessation of water formation), allow the solution to cool overnight. The product, 3-methylsuccinimide, will crystallize out of the solution as a white solid.
-
Purification: Decant the supernatant pseudocumene. Wash the crystalline residue with n-hexane to remove any remaining solvent and impurities.
-
Rationale: n-Hexane is a non-polar solvent in which the polar product has low solubility, making it effective for washing away the non-polar pseudocumene without significant loss of the desired compound.
-
-
Final Purification: For high purity, the product should be distilled using a Kugelrohr apparatus (or a similar short-path distillation setup) at approximately 150 °C and 0.1 mm Hg. This method yields the pure, crystalline 3-methylsuccinimide. The reported yield for this procedure is 95%.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: The melting point should be sharp and consistent with the literature value of 65-66 °C. A broad melting range would indicate the presence of impurities.
-
NMR Spectroscopy:
-
¹H NMR (in CDCl₃): Expect signals corresponding to the N-H proton (a broad singlet), the two diastereotopic protons on C4, the proton on C3, and the methyl group protons. The expected shifts are approximately δ 9.5 (s, 1H, NH), 2.9 (d, 2H), 2.4 (m, 1H), and 1.38 (d, 3H).
-
-
Infrared (IR) Spectroscopy: Look for characteristic C=O stretching frequencies for the imide group (typically around 1700-1770 cm⁻¹) and an N-H stretch (around 3200 cm⁻¹).
Conclusion
This protocol outlines a reliable and high-yielding synthesis of this compound. By understanding the rationale behind each step—from the choice of an anhydrous ammonia source to the use of azeotropic distillation—researchers can confidently and safely produce this valuable chemical building block for applications in drug discovery and materials science.
References
Application Notes and Protocols for 3-Methylpyrrolidine-2,5-dione in Mouse Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Anticonvulsant Potential of 3-Methylpyrrolidine-2,5-dione
This compound is a derivative of the succinimide class of compounds, a cornerstone in the management of certain types of epilepsy.[1][2] The succinimide scaffold, chemically known as pyrrolidine-2,5-dione, is the essential pharmacophore for a class of drugs primarily used to treat absence (petit mal) seizures.[1][2] The prototypical drug in this class, ethosuximide (3-ethyl-3-methyl pyrrolidine-2,5-dione), has been a first-line therapy for uncomplicated absence seizures for decades.[3] The exploration of derivatives such as this compound is driven by the quest for compounds with improved efficacy, broader spectrum of activity, and more favorable safety profiles.
The rationale for investigating this compound and its analogues in mouse seizure models is grounded in their established mechanism of action and the predictive validity of these preclinical models. These models are instrumental in the discovery and development of new antiepileptic drugs.[4][5] This document provides a detailed guide for the application of this compound in two of the most widely used acute seizure models in rodents: the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ)-induced seizure test.
Mechanism of Action: Targeting Neuronal Excitability
The primary anticonvulsant effect of succinimides is attributed to their selective blockade of low-voltage-activated T-type calcium channels in thalamic neurons.[1] Absence seizures are characterized by 3-Hz spike-and-wave discharges on an electroencephalogram (EEG), which originate from oscillatory activity within the thalamocortical circuits.[1][2] T-type calcium channels, particularly the CaV3.1 subtype, are densely expressed in thalamic relay neurons and are pivotal in generating the burst firing patterns that underlie these abnormal rhythms.[1] By inhibiting these channels, succinimides like this compound reduce the influx of calcium ions, thereby dampening the burst firing of thalamic neurons and disrupting the synchronization of the thalamocortical network, which ultimately prevents the manifestation of absence seizures.[1]
While the blockade of T-type calcium channels is the principal mechanism for anti-absence activity, some derivatives of pyrrolidine-2,5-dione have also been shown to interact with neuronal voltage-sensitive sodium channels.[6][7][8] This suggests a potential for a broader spectrum of anticonvulsant activity, which can be effectively evaluated using the MES model, a predictor of efficacy against generalized tonic-clonic seizures.[4][9]
Experimental Protocols
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model for generalized tonic-clonic seizures and is an indicator of a compound's ability to prevent the spread of seizures when neuronal circuits in the brain are maximally activated.[9][10]
Principle: A supramaximal electrical stimulus is delivered through corneal or ear-clip electrodes to induce a tonic seizure, characterized by the extension of the hindlimbs. The abolition of the hindlimb tonic extensor component of the seizure is considered the endpoint for protection.[9]
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline, distilled water with a small amount of Tween 80)
-
Male adult mice (e.g., CD-1 or C57BL/6, 20-30 g)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
0.5% Tetracaine hydrochloride solution (for local anesthesia)
-
0.9% Saline solution (for electrode contact)
-
Animal scale
-
Syringes and needles for administration (e.g., intraperitoneal)
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. A range of doses should be selected based on preliminary studies or literature on similar compounds.
-
Animal Acclimatization: Allow mice to acclimate to the laboratory environment for at least one week before the experiment. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and free access to food and water.
-
Dosing: Weigh each mouse and administer the prepared dose of this compound or vehicle via the desired route (e.g., intraperitoneal injection). The time between administration and the MES test should be determined based on the expected time to peak effect of the compound.
-
Anesthesia and Electrode Placement: At the predetermined time point after dosing, apply a drop of 0.5% tetracaine hydrochloride to each cornea for local anesthesia. After a few seconds, apply a drop of 0.9% saline to the corneas to ensure good electrical contact with the electrodes.[9]
-
Induction of Seizure: Place the corneal electrodes on the corneas of the mouse and deliver a 60 Hz alternating current (e.g., 50 mA for mice) for a short duration (e.g., 0.2 seconds).[9]
-
Observation and Scoring: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension. The seizure is characterized by a sequence of tonic flexion and extension of the forelimbs and hindlimbs, followed by clonic movements.[9] Protection is defined as the complete abolition of the hindlimb tonic extensor phase.[9]
-
Data Analysis: The number of animals protected in each group is recorded. The effective dose 50 (ED50), the dose that protects 50% of the animals, can be calculated using probit analysis.
Experimental Workflow for MES Test:
Pentylenetetrazol (PTZ)-Induced Seizure Model
The subcutaneous (s.c.) PTZ test is a widely accepted model for myoclonic and absence seizures.[4] PTZ is a GABA-A receptor antagonist that induces clonic seizures.[11][12][13]
Principle: A subconvulsive dose of PTZ is administered subcutaneously, which in unprotected animals, induces a characteristic sequence of seizure behaviors, culminating in generalized clonic seizures. The test compound is evaluated for its ability to prevent or delay the onset of these seizures.
Materials:
-
This compound
-
Vehicle
-
Pentylenetetrazol (PTZ)
-
0.9% Saline (for dissolving PTZ)
-
Male adult mice
-
Observation chambers (clear plastic cages)
-
Stopwatches
-
Animal scale
-
Syringes and needles
Step-by-Step Protocol:
-
Compound and PTZ Preparation: Prepare a stock solution of this compound in the appropriate vehicle. Dissolve PTZ in 0.9% saline to a concentration that will deliver a convulsant dose (e.g., 85 mg/kg for s.c. administration in mice) in a standard injection volume.
-
Animal Acclimatization: As described for the MES model.
-
Dosing: Administer the test compound or vehicle to the mice.
-
Pre-treatment and Habituation: After the appropriate pre-treatment time, place each mouse individually into an observation chamber and allow a short period for habituation (e.g., 3 minutes).[14]
-
PTZ Administration: Inject the prepared PTZ solution subcutaneously into the loose skin on the back of the neck.
-
Observation and Scoring: Immediately after PTZ injection, start a stopwatch and observe the mouse for a period of 30 minutes for the onset of seizure activity.[15] Seizure severity can be scored using a scale (e.g., Racine scale), but for initial screening, the primary endpoint is often the presence or absence of generalized clonic seizures with a loss of righting reflex. The latency to the first seizure can also be recorded.[11][15]
-
Data Analysis: Record the number of animals in each group that are protected from generalized clonic seizures. The ED50 can be calculated.
Experimental Workflow for PTZ Test:
Data Presentation: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives
The following table summarizes the anticonvulsant activity of various derivatives of pyrrolidine-2,5-dione, including those with a methyl substitution, as reported in the scientific literature. This data provides a reference for the expected potency of compounds within this class.
| Compound ID | Test Type | ED50 (mg/kg) | Protective Index (PI) | Reference |
| Compound 12 | MES | 16.13 | >31 | [6] |
| Compound 23 | MES | 46.07 | >10.8 | [8] |
| Compound 12 | s.c. PTZ | 134.0 | >3.7 | [8] |
| Compound 23 | s.c. PTZ | 128.8 | >3.9 | [8] |
| Compound 4 | MES | 62.14 | - | [16] |
| Compound 4 | 6 Hz | 75.59 | - | [16] |
| Compound 33 | MES | 27.4 | >7.3 | [17] |
| Compound 33 | 6 Hz | 30.8 | >6.5 | [17] |
Note: The Protective Index (PI) is calculated as the ratio of the neurotoxic dose 50 (TD50) to the effective dose 50 (ED50) and is a measure of the compound's safety margin.
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of the experimental results, the following considerations are crucial:
-
Positive Controls: Include a well-characterized anticonvulsant drug as a positive control in each experiment (e.g., phenytoin for the MES test, ethosuximide for the PTZ test). This validates the sensitivity of the model and provides a benchmark for the activity of the test compound.
-
Vehicle Controls: A group of animals receiving only the vehicle is essential to establish the baseline seizure response.
-
Blinding: Whenever possible, the experimenter observing and scoring the seizures should be blinded to the treatment groups to minimize bias.
-
Dose-Response Relationship: Establishing a clear dose-response relationship for the anticonvulsant effect strengthens the evidence for the compound's activity.
-
Neurotoxicity Assessment: Concurrently with anticonvulsant testing, it is important to assess for potential motor impairment or neurotoxicity. The rotarod test is a standard method for this purpose. A desirable compound should exhibit anticonvulsant activity at doses that do not cause neurotoxicity.[18]
Conclusion and Future Directions
The application of this compound and its derivatives in mouse seizure models like the MES and PTZ tests is a critical step in the preclinical evaluation of their potential as antiepileptic drugs. The protocols outlined in this document provide a robust framework for conducting these studies. By carefully considering the mechanism of action and employing rigorous experimental design, researchers can effectively characterize the anticonvulsant profile of these compounds. Future investigations may involve exploring their efficacy in chronic epilepsy models, elucidating their pharmacokinetic and pharmacodynamic properties, and further optimizing the succinimide scaffold to develop novel therapeutics for epilepsy.
References
- 1. benchchem.com [benchchem.com]
- 2. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound|CAS 5615-90-7 [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 13. Pentylenetetrazole-Induced Kindling Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PTZ-Induced Epilepsy Model in Mice - JoVE Journal [jove.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione [mdpi.com]
- 17. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation | MDPI [mdpi.com]
- 18. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-Alkylation of 3-Methylpyrrolidine-2,5-dione
Introduction
N-substituted succinimides, particularly those derived from 3-methylpyrrolidine-2,5-dione (also known as 3-methylsuccinimide), are privileged scaffolds in medicinal chemistry and drug development. The succinimide moiety is a key structural feature in a range of therapeutic agents, including anticonvulsants like ethosuximide. The N-alkyl substituent provides a critical handle for modulating physicochemical properties such as lipophilicity, solubility, and metabolic stability, as well as for orienting the molecule within a biological target's binding pocket. Therefore, robust and versatile protocols for the N-alkylation of the 3-methylsuccinimide core are essential for the synthesis of compound libraries and the development of new chemical entities.
This guide provides detailed, field-proven protocols for the N-alkylation of this compound, focusing on two primary, highly effective methods: classical SN2 alkylation using alkyl halides and the Mitsunobu reaction for coupling with alcohols. We will delve into the mechanistic underpinnings of these transformations, provide step-by-step experimental procedures, and offer insights into troubleshooting common issues, ensuring researchers can confidently and successfully synthesize their target molecules.
Scientific Principles and Mechanistic Overview
The nitrogen atom in the this compound ring is flanked by two electron-withdrawing carbonyl groups. This inductive effect significantly increases the acidity of the N-H proton (pKa ≈ 9.5), making it readily removable by a moderately strong base. The resulting succinimidyl anion is a potent nucleophile, capable of displacing leaving groups in suitable electrophiles.
Method 1: SN2 Alkylation with Alkyl Halides
This is the most direct approach for N-alkylation. The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.
-
Deprotonation: A base abstracts the acidic N-H proton to form a resonance-stabilized succinimidyl anion.
-
Nucleophilic Attack: The nitrogen anion attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide leaving group.
The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective. Milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be employed, often requiring higher temperatures or more polar solvents like N,N-dimethylformamide (DMF) to achieve satisfactory reaction rates.[1]
Caption: SN2 alkylation pathway of this compound.
Method 2: Mitsunobu Reaction with Alcohols
The Mitsunobu reaction is a powerful alternative when the desired alkyl group is sourced from an alcohol.[2] It facilitates the formation of a C-N bond with a net inversion of stereochemistry at the alcohol's carbon center, which is particularly valuable for synthesizing chiral molecules.[3] The reaction mechanism is more complex but highly reliable.[2][3]
-
Phosphonium Betaine Formation: Triphenylphosphine (PPh₃) attacks the azodicarboxylate (e.g., DEAD or DIAD) to form a betaine intermediate.
-
Proton Transfer: This betaine deprotonates the succinimide, forming an ion pair.
-
Alcohol Activation: The alcohol's oxygen atom attacks the now-electrophilic phosphorus atom, forming an oxyphosphonium salt and displacing the hydrazine byproduct. This converts the hydroxyl group into an excellent leaving group.
-
SN2 Displacement: The succinimidyl anion acts as the nucleophile, attacking the activated alcohol carbon and displacing the triphenylphosphine oxide (TPPO) leaving group.
Experimental Protocols
Protocol 1: N-Alkylation via SN2 Reaction
This protocol describes a general procedure using sodium hydride as the base and an alkyl bromide as the electrophile.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (or THF) to a concentration of approximately 0.2–0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1–1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care. Hydrogen gas is evolved. Stir the suspension at 0 °C for 30–60 minutes, or until hydrogen evolution ceases and the solution becomes clear or remains a stable suspension.
-
Alkylation: Add the alkyl halide (1.1 eq), either neat or dissolved in a small amount of anhydrous DMF, dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4–24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-alkylated product.
Caption: Experimental workflow for SN2 N-alkylation.
Protocol 2: N-Alkylation via Mitsunobu Reaction
This protocol is ideal for coupling this compound with primary or secondary alcohols.
Materials and Reagents:
-
This compound
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (1.5 eq).[4]
-
Dissolution: Dissolve the solids in anhydrous THF to a concentration of approximately 0.2–0.5 M relative to the alcohol.
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add DEAD (40% solution in toluene) or DIAD (1.5 eq) dropwise via syringe over 15–20 minutes. Caution: The addition is exothermic. Maintain the temperature at or below 5 °C.[4] A cloudy white precipitate (triphenylphosphine oxide) may form as the reaction progresses.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6–18 hours. Monitor the reaction progress by TLC.
-
Concentration: Once the reaction is complete, remove the THF under reduced pressure.
-
Purification: The primary challenge in Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the hydrazine derivative).[3]
-
Direct Chromatography: Purify the crude residue directly by flash column chromatography. This is often the most effective method.
-
Pre-Purification (Optional): The crude material can be triturated with a solvent like diethyl ether to precipitate some of the triphenylphosphine oxide, which can then be removed by filtration.
-
-
Work-up (if necessary post-chromatography): The fractions containing the product can be combined, washed with saturated NaHCO₃ and brine, dried over Na₂SO₄, and concentrated to yield the final product.
Data Summary and Comparison
The choice between the SN2 and Mitsunobu protocols depends largely on the available starting material (alkyl halide vs. alcohol). The table below summarizes key parameters for the SN2 approach.
| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Typical Time (h) | Notes / Potential Issues |
| Primary Alkyl Bromide/Iodide | NaH | THF / DMF | 0 to RT | 4 - 12 | Highly efficient. NaH requires careful handling. |
| Benzyl Bromide | K₂CO₃ | DMF | RT to 60 | 6 - 18 | Milder conditions, but may require heat.[1] |
| Secondary Alkyl Bromide | Cs₂CO₃ | DMF | 50 - 80 | 12 - 24 | Slower reaction; risk of E2 elimination increases. |
| Methyl Iodide | NaH | THF | 0 to RT | 2 - 6 | Fast reaction. Iodides are more reactive than bromides. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Ineffective deprotonation (inactive base, wet solvent).2. Unreactive alkyl halide (e.g., neopentyl or sterically hindered halides).3. Insufficient temperature for weaker bases (K₂CO₃). | 1. Use fresh, anhydrous solvent and a new bottle of base. Ensure inert atmosphere.2. Switch to a more reactive halide (iodide > bromide > chloride) or consider the Mitsunobu protocol if starting from the corresponding alcohol.3. Increase the reaction temperature or switch to a stronger base like NaH. |
| Multiple Products on TLC | 1. O-alkylation (less common for imides but possible).2. Elimination (E2) side reaction with secondary/tertiary halides.3. Decomposition of starting material or product. | 1. O-alkylation is generally kinetically disfavored. Confirm structure by NMR/MS. Using less polar solvents can sometimes favor N-alkylation.[5]2. Use a less-hindered base or lower the reaction temperature. The Mitsunobu reaction can be a better alternative for secondary centers.3. Ensure the reaction is not run for an excessively long time or at too high a temperature. |
| Difficult Purification (Mitsunobu) | 1. Co-elution of product with triphenylphosphine oxide (TPPO) or hydrazine byproduct. | 1. Optimize chromatography conditions (try different solvent systems).2. After concentrating the reaction, add diethyl ether or a hexanes/ether mixture to precipitate TPPO, filter, and then chromatograph the filtrate.3. Use polymer-supported triphenylphosphine to simplify removal by filtration.[6] |
References
- 1. Substituted imide synthesis by alkylation [organic-chemistry.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols for Anticonvulsant Screening of 3-Methylpyrrolidine-2,5-dione Derivatives
Introduction: The Imperative for Novel Anticonvulsant Agents
Epilepsy, a chronic neurological disorder characterized by recurrent, unprovoked seizures, affects over 50 million people globally.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain resistant to treatment, highlighting the urgent need for new, more effective anticonvulsant therapies.[1] The pyrrolidine-2,5-dione (succinimide) scaffold has long been a cornerstone in the management of absence seizures, with ethosuximide being a first-line therapy.[2] This core structure's therapeutic success is primarily attributed to its ability to block low-voltage-activated T-type calcium channels in thalamic neurons.[2][3]
Recent research has expanded upon this foundational scaffold, exploring derivatives of 3-methylpyrrolidine-2,5-dione. These modifications aim to broaden the spectrum of activity beyond absence seizures, potentially targeting generalized tonic-clonic and focal seizures.[1][4] Structure-activity relationship (SAR) studies have revealed that substitutions at the C-3 position of the pyrrolidine-2,5-dione ring are critical for potency and activity profile.[2] Furthermore, investigations into the mechanism of action of these newer derivatives suggest a more complex pharmacology, with evidence pointing towards the modulation of voltage-gated sodium channels in addition to calcium channels.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical screening of this compound derivatives for anticonvulsant activity. We will delve into the established in vivo screening models, provide detailed, step-by-step protocols, and discuss the interpretation of quantitative data.
Mechanism of Action: A Multi-Target Approach
The anticonvulsant effect of classical succinimides like ethosuximide is well-established to be mediated by the blockade of T-type calcium channels in thalamic neurons.[5][6] These channels are pivotal in generating the spike-and-wave discharges characteristic of absence seizures.[2] By inhibiting these channels, succinimides dampen the burst firing of thalamic neurons, thereby preventing seizure manifestation.[2]
However, for many recently synthesized this compound derivatives, the mechanism appears to be more multifaceted. Evidence suggests that these compounds may also exert their anticonvulsant effects by modulating voltage-gated sodium channels.[1][6] This dual-target approach is significant as the blockade of sodium channels is a key mechanism of action for many broad-spectrum AEDs effective against generalized tonic-clonic and focal seizures.[5][7] This expanded mechanistic profile may explain the efficacy of some of these newer derivatives in preclinical models beyond those for absence seizures, such as the Maximal Electroshock (MES) test.[1]
Caption: Proposed dual mechanism of action for this compound derivatives.
Preclinical Screening Workflow: A Phased Approach
The preclinical evaluation of novel anticonvulsant candidates follows a structured workflow designed to assess efficacy and safety. This typically begins with acute seizure models to identify active compounds, followed by quantitative analysis to determine potency and toxicity.
Caption: Generalized workflow for anticonvulsant screening.
Experimental Protocols
The following protocols are synthesized from established methodologies for anticonvulsant screening in rodents.[3][8][9][10][11][12][13]
Protocol 1: Maximal Electroshock (MES) Seizure Test
The MES test is a predictive model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[3]
1. Materials and Equipment:
-
Electroconvulsive shock generator (e.g., Ugo Basile)
-
Corneal or auricular electrodes
-
Male ICR or CF-1 mice (25-30 g) or male Sprague-Dawley rats (150-200g)[14]
-
Test compound (this compound derivative)
-
Vehicle (e.g., 0.9% saline, 0.5% methylcellulose)
-
Positive control (e.g., Phenytoin, 20-25 mg/kg)[15]
-
Topical anesthetic (0.5% tetracaine hydrochloride)
-
Saline solution (0.9%)
-
Animal scale
-
Syringes and needles for administration
2. Animal Preparation and Acclimation:
-
Acclimate animals to the laboratory environment for at least 3-4 days prior to testing.
-
House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
On the day of the experiment, weigh each animal to ensure accurate dosing.
3. Compound Administration:
-
Prepare a stock solution of the test compound in the chosen vehicle. The concentration should be calculated to allow for appropriate dosing volumes (e.g., 10 ml/kg for mice).
-
Administer the vehicle, positive control, or test compound to the respective animal groups via the desired route (e.g., intraperitoneal injection or oral gavage).
-
The MES test should be conducted at the time of peak effect (TPE) of the test compound, which may need to be determined in a preliminary study.
4. MES Seizure Induction:
-
At the TPE, gently restrain the animal.
-
Apply a drop of topical anesthetic to the animal's corneas, followed by a drop of saline to improve electrical conductivity.[3]
-
Place the corneal electrodes on the corneas.
-
Deliver the electrical stimulus:
5. Observation and Endpoint:
-
Immediately after the stimulus, observe the animal for the characteristic tonic hindlimb extension.[3]
-
The abolition of the tonic hindlimb extension phase is the primary endpoint. An animal is considered "protected" if it does not exhibit this response.[3]
6. Data Analysis:
-
For a dose-response study, administer a range of doses of the test compound to different groups of animals.
-
Record the number of animals protected in each group.
-
Calculate the percentage of protection for each dose and determine the median effective dose (ED₅₀) using probit analysis.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model for clonic seizures, thought to mimic absence and/or myoclonic epilepsy in humans.[8] It assesses a compound's ability to raise the seizure threshold.
1. Materials and Equipment:
-
Pentylenetetrazole (PTZ)
-
Male ICR or CF-1 mice (25-30 g)
-
Test compound
-
Vehicle
-
Positive control (e.g., Ethosuximide)
-
Saline solution (0.9%)
-
Animal scale
-
Syringes and needles
-
Observation cages
2. Animal Preparation and Acclimation:
-
Follow the same acclimation procedure as for the MES test.
3. Compound Administration:
-
Administer the test compound, vehicle, or positive control at the appropriate pre-treatment time to coincide with the TPE.
4. PTZ Administration and Observation:
-
At the TPE of the test compound, administer PTZ subcutaneously in a loose fold of skin on the back of the neck. A commonly used dose for CF-1 mice is 85 mg/kg.[9]
-
Immediately place the animal in an individual observation cage.
-
Observe the animal for 30 minutes for the presence of a clonic seizure.[9]
-
The endpoint is the occurrence of a clonic seizure lasting for at least 3-5 seconds, characterized by spasms of the forelimbs, hindlimbs, and/or jaw.[9] An animal is considered "protected" if it does not exhibit this response.
5. Data Analysis:
-
Similar to the MES test, determine the ED₅₀ by testing a range of doses and calculating the percentage of protected animals at each dose.
Protocol 3: Rotarod Test for Neurotoxicity
This test assesses motor coordination and balance to determine the neurotoxic potential of a compound.[10][11][12]
1. Materials and Equipment:
-
Rotarod apparatus for mice
-
Male ICR or CF-1 mice (25-30 g)
-
Test compound
-
Vehicle
-
Stopwatch
2. Training:
-
Prior to drug administration, train the mice on the rotarod.
-
Place the mice on the rod rotating at a low speed (e.g., 4 rpm).[10]
-
Conduct 2-3 training trials, with a 15-minute inter-trial interval, until the animals can remain on the rod for a set duration (e.g., 60-120 seconds).
3. Test Procedure:
-
Administer the test compound or vehicle.
-
At the TPE, place the mouse on the rotarod.
-
The rod is typically set to accelerate from a low speed to a high speed (e.g., 4 to 40 rpm over 300 seconds).[10]
-
Record the latency (time) for the animal to fall off the rod.
-
A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment.
4. Data Analysis:
-
Administer a range of doses of the test compound to different groups of animals.
-
Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment (fall off the rotarod).
Quantitative Data Summary and Structure-Activity Relationship (SAR)
The anticonvulsant activity of this compound derivatives is highly dependent on the nature and position of substituents on the core structure. The following table summarizes representative data from preclinical studies.
| Compound | R1 (N-1 Position) | R2 (C-3 Position) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |
| 1 | -[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl] | -CH₃ | 16.13 | 133.99 | [16] |
| 2 | -[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl] | -H | 37.79 | 128.82 | [16] |
| 3 | -[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl] | -H | 16.37 | >300 | [16] |
| 4 | -(3-morpholinopropyl) | -3-methylthiophen-2-yl | 62.14 | >300 | [1] |
| 5 | -(4-fluorophenyl) | -benzo[d]isoxazol-3-yl | 14.90 (oral, rats) | >100 | [17] |
| 6 | -cyclohexyl | -benzo[d]isoxazol-3-yl | >100 | 42.30 (oral, rats) | [17] |
| 7 | -[{4-methylpiperazin-1-yl}-methyl] | -(1-phenylethyl) | >100 | 39 | [18] |
Key SAR Insights:
-
C-3 Substitution: The presence of a methyl group at the C-3 position appears to influence the activity profile. For instance, compound 1 with a methyl group at C-3 shows potent activity in the MES test.[16] This highlights the importance of this position for activity against generalized tonic-clonic seizures.
-
N-1 Substitution: Large, lipophilic substituents at the N-1 position containing arylpiperazine moieties are common in potent derivatives.[16][18] The nature of the substitution on the phenyl ring of the piperazine moiety can fine-tune the activity and spectrum. For example, electron-withdrawing groups like dichloro and trifluoromethyl (compounds 1 , 2 , and 3 ) are associated with strong MES activity.[16]
-
Hybrid Molecules: Incorporating other pharmacophores, such as the thiophene ring in compound 4 , can lead to compounds with interesting biological profiles, including moderate but balanced inhibition of both sodium and calcium channels.[1]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticonvulsant agents with potentially broader efficacy than traditional succinimides. The detailed protocols and SAR insights provided in these application notes offer a robust framework for the preclinical evaluation of these derivatives. Future research should focus on elucidating the precise molecular interactions with both sodium and calcium channels to enable rational drug design and optimization of this chemical series.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. Mechanisms of action of antiepileptic drugs [pubmed.ncbi.nlm.nih.gov]
- 7. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 10. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 11. biomed-easy.com [biomed-easy.com]
- 12. Rotarod-Test for Mice [protocols.io]
- 13. mmpc.org [mmpc.org]
- 14. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 15. youtube.com [youtube.com]
- 16. Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from 3-(1-phenylethyl)- and 3-benzyl-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for synthesizing 3-substituted pyrrolidine-2,5-diones
An Application Guide to the Synthesis of 3-Substituted Pyrrolidine-2,5-diones
Introduction: The Privileged Succinimide Scaffold
The pyrrolidine-2,5-dione, commonly known as the succinimide ring system, is a cornerstone scaffold in medicinal chemistry and drug development.[1] Its prevalence stems from its ability to act as a stable, non-planar, hydrogen-bond accepting motif that can orient substituents in precise three-dimensional space, enhancing interactions with biological targets.[1] This structural versatility has led to the development of numerous successful therapeutics. Notable examples include ethosuximide, methsuximide, and phensuximide, which are well-established antiepileptic drugs.[2][3] The continued interest in this scaffold is driven by its presence in compounds with a wide array of biological activities, including antibacterial, antifungal, analgesic, and antitumor effects.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal methodologies for synthesizing 3-substituted pyrrolidine-2,5-diones. We will delve into the mechanistic underpinnings of each strategy, provide detailed, field-proven protocols, and offer insights into experimental choices to empower the rational design and execution of synthetic routes.
Strategic Approaches to Synthesis
The construction of 3-substituted succinimides can be broadly categorized into several key strategies. The choice of method is dictated by the nature of the desired substituent (R-group), the required stereochemistry, and the availability of starting materials. The most direct and widely employed methods involve the functionalization of a pre-formed five-membered ring, primarily through conjugate addition or alkylation.
Caption: High-level decision guide for selecting a synthetic strategy.
Methodology 1: Michael Addition to Maleimides
The most direct and versatile route to 3-substituted succinimides is the conjugate addition (Michael addition) of nucleophiles to the electron-deficient double bond of an N-substituted maleimide.[4] The powerful electron-withdrawing effect of the two adjacent carbonyl groups makes the maleimide an excellent Michael acceptor for a wide range of soft nucleophiles.
Principle and Mechanism
The reaction proceeds via the attack of a nucleophile at the β-carbon of the maleimide double bond. This generates a resonance-stabilized enolate intermediate, which is subsequently protonated during work-up to yield the 3-substituted succinimide product. The stereochemical outcome of the reaction, particularly when creating a new chiral center, can often be controlled through the use of chiral catalysts.[4]
Caption: General mechanism of the Michael addition to a maleimide.
Protocol 1: Organocatalytic Asymmetric Michael Addition of an Aldehyde
This protocol describes a general procedure for the enantioselective addition of an aldehyde to a maleimide, a powerful method for creating chiral 3-substituted succinimides.[4][5]
Materials:
-
N-substituted maleimide (1.0 eq)
-
Aldehyde (Michael donor, 2.0-3.0 eq)
-
Chiral primary amine organocatalyst (e.g., derived from cinchona alkaloids or prolinol, 10-20 mol%)
-
Acid co-catalyst (e.g., benzoic acid, 10-20 mol%)
-
Solvent (e.g., Toluene, DMF, CH₂Cl₂)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-substituted maleimide (1.0 eq) in the chosen solvent (approx. 0.1-0.2 M concentration).
-
Catalyst Addition: Add the chiral primary amine catalyst (10-20 mol%) and the acid co-catalyst to the solution. Stir for 5-10 minutes at room temperature.
-
Donor Addition: Add the aldehyde (2.0-3.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (typically room temperature). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the maleimide starting material is consumed.
-
Work-up: Once complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted succinimide. Characterize by NMR and HRMS. Enantiomeric excess (ee) is determined by chiral HPLC.
Data Summary: Michael Addition Reactions
| Nucleophile (Donor) | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Isobutyraldehyde | Chiral Thiourea (0.5 mol%) | Toluene | 25 | 95 | 98 | [4] |
| Thiophenol | Triethylamine (TEA) | DCM | 25 | >95 | N/A | [6] |
| Aniline | Acetic Acid | Acetic Acid | 80 | ~90 | N/A | [6] |
| 1,3-Dicarbonyl | DBU | CH₃CN | 25 | 85-95 | N/A | [7] |
This table presents representative data. Yields and selectivities are substrate-dependent.
Expert Insights & Causality
-
Catalyst Choice: The use of a chiral primary amine catalyst is crucial for inducing enantioselectivity. The catalyst forms a transient enamine with the aldehyde donor, which then attacks the maleimide in a stereocontrolled fashion.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivities. Aprotic solvents like toluene or DMF are commonly used.
-
pH Control for Thiols: When using thiol nucleophiles, maintaining a pH between 6.5 and 7.5 is critical.[5] At higher pH, the thiolate anion can promote hydrolysis of the maleimide ring, while at lower pH, the thiol is not sufficiently deprotonated to be an effective nucleophile.
Methodology 2: Alkylation of Succinimide Enolates
A classic and robust method for forming a new carbon-carbon bond at the 3-position is the alkylation of a succinimide enolate with an electrophile, typically a primary alkyl halide.[8][9]
Principle and Mechanism
This is a two-step process. First, a strong, non-nucleophilic base is used to deprotonate the α-carbon, quantitatively forming the enolate anion. Second, the enolate acts as a nucleophile, attacking the alkyl halide in an SN2 reaction to forge the new C-C bond.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 3-heteryl substituted pyrrolidine-2,5-diones via catalytic Michael reaction and evaluation of their inhibitory activity against InhA and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
A Comprehensive Guide to the Analytical Characterization of 3-Methylpyrrolidine-2,5-dione
An Application Note for Researchers and Drug Development Professionals
Introduction
3-Methylpyrrolidine-2,5-dione, also known as methylsuccinimide, is a five-membered lactam ring structure belonging to the succinimide class of compounds. Succinimide derivatives are pivotal scaffolds in medicinal chemistry, recognized for a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] Given its role as both a final active molecule and a key synthetic intermediate, the unambiguous characterization of this compound is critical for ensuring purity, stability, and quality in research and drug development settings.
This application note provides a multi-faceted analytical approach, detailing robust protocols for the characterization of this compound using orthogonal techniques. We will delve into the causality behind methodological choices, providing not just protocols but a framework for confident structural elucidation and purity assessment.
Table 1: Physicochemical Properties of this compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₇NO₂ | PubChem[3] |
| Molecular Weight | 113.11 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 5615-90-7 | PubChem[3] |
| XLogP3-AA (LogP) | -0.5 | PubChem[3] |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds. For this compound, a molecule of moderate polarity (LogP -0.5[3]), Reversed-Phase HPLC (RP-HPLC) is the method of choice. The C18 (octadecylsilyl) stationary phase provides a non-polar environment. By using a polar mobile phase, such as a mixture of water and acetonitrile, the analyte will partition between the two phases, allowing for effective separation from non-polar and more polar impurities. UV detection is suitable as the carbonyl groups in the dione ring exhibit absorbance at lower wavelengths (around 210 nm).[4]
Experimental Protocol: RP-HPLC for Purity Assessment
-
Instrumentation:
-
A standard analytical HPLC system with a UV-Vis Detector.
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade.
-
Deionized Water (18.2 MΩ·cm).
-
This compound reference standard.
-
-
Standard Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Perform serial dilutions to create a calibration curve with at least five concentration points (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 1 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the test sample in the mobile phase to a target concentration of approximately 50 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.[4]
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | Isocratic: 30% B for 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis at 210 nm |
| Run Time | 10 minutes |
Data Interpretation:
-
Identification: The retention time of the main peak in the sample chromatogram should match that of the reference standard.
-
Quantification & Purity: Purity is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For accurate quantification, the concentration is calculated from the linear regression of the calibration curve.
Caption: Workflow for the HPLC analysis of this compound.
Mass Spectrometry (MS) for Structural Confirmation
Expertise & Rationale: Mass spectrometry is an indispensable tool for confirming molecular weight. When coupled with a chromatographic inlet like Gas Chromatography (GC) or HPLC, it provides high-specificity analysis.
-
GC-MS: Due to its volatility, this compound can be analyzed by GC-MS. Electron Impact (EI) ionization is typically used, which provides a characteristic fragmentation pattern that serves as a "fingerprint" for the molecule.[3]
-
LC-MS: For samples in solution, LC-MS with a soft ionization technique like Electrospray Ionization (ESI) is ideal. It typically yields the protonated molecular ion [M+H]⁺, directly confirming the molecular weight with minimal fragmentation.
Protocol: GC-MS Analysis
-
Instrumentation: Standard GC-MS system with an EI source.
-
GC Column: DB-5ms or equivalent non-polar column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation: Prepare a 100 µg/mL solution in methanol or ethyl acetate.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Split mode, 20:1)
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-200.
-
Protocol: LC-MS Analysis
-
Instrumentation: HPLC system (as described in Section 1) coupled to a mass spectrometer with an ESI source.
-
Mobile Phase: Modify the HPLC mobile phase to include 0.1% formic acid to facilitate protonation (e.g., A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid).
-
MS Conditions:
-
Ion Source: ESI, Positive Mode.
-
Scan Range: m/z 50-250.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Data Interpretation:
| Technique | Expected Ion(s) (m/z) | Interpretation |
| LC-MS (ESI+) | 114.05 | Protonated molecular ion [M+H]⁺ (Calculated for C₅H₈NO₂⁺: 114.0550) |
| GC-MS (EI) | 113 (M⁺˙) | Molecular ion |
| 98 | Loss of CH₃ | |
| 69 | Loss of C₂H₂O | |
| 55 | Characteristic fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation
Expertise & Rationale: NMR spectroscopy provides definitive structural information by probing the chemical environment of magnetically active nuclei like ¹H and ¹³C. It is the gold standard for confirming the precise atomic connectivity of a molecule. For this compound, ¹H NMR will confirm the number of protons, their environment, and neighboring protons (spin-spin coupling), while ¹³C NMR will identify all unique carbon atoms, including the carbonyls.[1][3]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra at room temperature. Additional experiments like DEPT-135 can be run to differentiate CH, CH₂, and CH₃ carbons.
Data Interpretation and Expected Spectra: The structure of this compound has four distinct proton environments and five carbon environments.
Caption: Labeled protons for NMR interpretation.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃).
| Nucleus | Label | Predicted Chemical Shift (ppm) | Multiplicity (¹H) / Type (¹³C) |
|---|---|---|---|
| ¹H | NH | ~8.0 - 8.5 | Broad Singlet |
| CH (a) | ~2.9 - 3.1 | Multiplet | |
| CH₂ (b) | ~2.6 - 2.8 | Multiplet | |
| CH₃ (c) | ~1.2 - 1.4 | Doublet | |
| ¹³C | C=O | ~175 - 180 | Carbonyl |
| CH (a) | ~35 - 40 | Methine | |
| CH₂ (b) | ~30 - 35 | Methylene |
| | CH₃ (c) | ~15 - 20 | Methyl |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Expertise & Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of specific frequencies of infrared light corresponds to the vibrational energies of chemical bonds. For this compound, the most prominent features will be the N-H bond of the imide and the two carbonyl (C=O) groups. The presence and position of these bands are highly characteristic.[1][5]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan first.
Data Interpretation:
Table 4: Characteristic FTIR Absorption Bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3200 | N-H Stretch | Imide |
| 2850-3000 | C-H Stretch | Alkane (CH, CH₂, CH₃) |
| ~1770 | C=O Stretch (Asymmetric) | Imide Carbonyl |
| ~1700 | C=O Stretch (Symmetric) | Imide Carbonyl |
| ~1350 | C-N Stretch | Imide |
The presence of two distinct carbonyl bands is a hallmark of the succinimide ring system.[1]
Integrated Analytical Workflow
For comprehensive quality control in a regulated environment, these techniques should be used in a complementary fashion. A typical workflow ensures that the material's identity, purity, and structure are fully confirmed.
Caption: Integrated workflow for the comprehensive characterization of the analyte.
References
Application Notes & Protocols: The 3-Methylpyrrolidine-2,5-dione Scaffold in the Development of Novel Anti-inflammatory Agents
Introduction: A New Scaffold for an Old Foe
Inflammation is a fundamental, protective biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] However, its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[2] Current therapeutic mainstays, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but their long-term use is hampered by significant adverse effects.[2][3] This reality fuels the urgent search for novel anti-inflammatory agents with improved safety profiles and targeted mechanisms.
In this context, heterocyclic scaffolds have become a cornerstone of modern medicinal chemistry. The pyrrolidine-2,5-dione, or succinimide, nucleus is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[4][5] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticonvulsant, analgesic, antimicrobial, and anti-inflammatory properties.[4][5][6][7][8] This guide focuses on the 3-methylpyrrolidine-2,5-dione core, presenting its potential as a foundational template for designing next-generation anti-inflammatory drugs. We will explore its mechanistic basis, provide detailed protocols for synthesis and evaluation, and offer insights into its structure-activity relationship.
Mechanistic Rationale: Targeting the Core Machinery of Inflammation
The anti-inflammatory potential of this compound derivatives stems from their ability to modulate key signaling cascades and enzymatic pathways that orchestrate the inflammatory response. A successful drug development campaign requires a deep understanding of these targets.
The NF-κB Signaling Pathway: The Master Regulator
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that serves as a pivotal mediator of inflammatory responses.[9][10] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (TNF-α, IL-1) or bacterial lipopolysaccharide (LPS), trigger a signaling cascade that activates the IκB kinase (IKK) complex.[10][11][12] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[10] This liberates NF-κB, allowing it to translocate to the nucleus and induce the transcription of hundreds of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][12][13] Targeting this pathway can effectively shut down a major engine of inflammation.
Caption: The Canonical NF-κB Signaling Pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathways
MAPK pathways are crucial signaling cascades that convert a wide array of extracellular signals into intracellular responses, including inflammation.[14][15] Three major MAPK subfamilies are implicated in inflammation: p38, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs).[16] These kinases are activated by a three-tiered phosphorylation cascade (MAP3K → MAP2K → MAPK).[14][16] Once activated, MAPKs phosphorylate various transcription factors (like AP-1) and enzymes, leading to the increased expression of inflammatory mediators such as TNF-α, IL-6, and COX-2.[17]
Caption: Simplified MAPK Signaling Pathways in Inflammation.
Arachidonic Acid Metabolism: The COX and LOX Pathways
Arachidonic acid, released from cell membranes, is metabolized by two key enzyme families: cyclooxygenases (COX) and lipoxygenases (LOX).[1][4]
-
COX Pathway: The COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and swelling.[2] While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is inducible at sites of inflammation, making it a prime therapeutic target.[4][18]
-
5-LOX Pathway: The 5-lipoxygenase (5-LOX) enzyme converts arachidonic acid into leukotrienes, which are involved in chemotaxis, bronchoconstriction, and increased vascular permeability.[2][4]
Compounds that can dually inhibit both COX-2 and 5-LOX are highly sought after, as they can block two major inflammatory pathways simultaneously, potentially offering broader efficacy.[4][18] Several studies have shown that pyrrolidine-2,5-dione derivatives can effectively inhibit COX-2 and 5-LOX enzymes.[18]
Experimental Guide: Synthesis and Evaluation
This section provides validated, step-by-step protocols for the synthesis of this compound derivatives and their subsequent evaluation using standard in vitro and in vivo assays.
Protocol 1: Synthesis of N-Aryl-3-methyl-4-acyl-pyrrolidine-2,5-diones via Michael Addition
This protocol describes a general and efficient method for synthesizing the target scaffold, adapted from methodologies reported for similar pyrrolidine-2,5-dione derivatives.[4][8][18] The core of this synthesis is the organocatalytic Michael addition of a ketone to an N-substituted maleimide.
Workflow Diagram:
Caption: General Workflow for Synthesis and Purification.
Step-by-Step Methodology:
-
Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-aryl maleimide (1.0 eq) and the ketone (e.g., acetone, 5.0 eq).
-
Solvent and Catalyst Addition: Dissolve the reactants in a suitable solvent (e.g., Dichloromethane, DCM). Add the organocatalyst (e.g., a self-assembled three-component system as described in the literature, 0.1 eq).[4][18]
-
Rationale: Organocatalysis provides an efficient and often stereoselective method for Michael additions under mild conditions, avoiding harsh reagents.
-
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting maleimide spot indicates reaction completion, typically within 24-48 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Rationale: The aqueous workup removes the catalyst and any water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This colorimetric assay determines the ability of a test compound to inhibit the peroxidase activity of COX enzymes.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare solutions of hemin, COX-1 or COX-2 enzyme, arachidonic acid (substrate), and TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, co-substrate).
-
Assay Setup: In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations (typically in DMSO, final concentration ≤1%).
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add arachidonic acid and TMPD to all wells to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 590-620 nm using a plate reader in kinetic mode for 5 minutes. The rate of TMPD oxidation is proportional to COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting percent inhibition versus log[concentration].
Protocol 3: In Vitro LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in cultured macrophages.[21]
Step-by-Step Methodology:
-
Cell Culture: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (dissolved in DMSO) for 1 hour.
-
Controls: Include a vehicle control (DMSO) and a positive control (e.g., L-NAME or Dexamethasone).
-
-
Inflammatory Stimulus: Add Lipopolysaccharide (LPS) (final concentration 1 µg/mL) to all wells except the "unstimulated" control wells.[21]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).
-
Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample. Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control and calculate the IC₅₀ value.
-
Self-Validation: Concurrently perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed inhibition of NO is not due to cytotoxicity.
-
Data Presentation: In Vitro Activity Summary
Quantitative results should be summarized for clear comparison.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI)¹ | 5-LOX IC₅₀ (µM) | NO Inhibition IC₅₀ (µM) |
| Lead-001 | 25.4 | 1.2 | 21.2 | 5.8 | 3.1 |
| Lead-002 | >50 | 0.98 | >51.0 | 3.4 | 1.9 |
| Celecoxib | 15.0 | 0.05 | 300 | N/A | 10.5 |
¹Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2)
Protocol 4: In Vivo Carrageenan-Induced Paw Edema in Rats
This is the most widely used primary test for screening anti-inflammatory agents, assessing activity against acute inflammation.[4][18][22][23]
Step-by-Step Methodology:
-
Animal Acclimatization: Use Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.[23] Fast the animals overnight before the test with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC solution, p.o.)
-
Group II: Positive Control (e.g., Diclofenac Sodium, 10 mg/kg, p.o.)
-
Group III-V: Test Compounds (e.g., 10, 20, 40 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. Then, calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] * 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Structure-Activity Relationship (SAR) and Future Directions
While specific SAR for this compound is emerging, principles from the broader succinimide class can guide rational design.[5][20][24]
-
N-Substitution: The substituent on the succinimide nitrogen is a critical determinant of activity. Aromatic rings, particularly those with electron-withdrawing or lipophilic groups, often enhance anti-inflammatory potency. This is a key handle for modulating pharmacokinetic properties.
-
C3/C4-Substitution: The nature of the substituent at the 3- and 4-positions of the pyrrolidine ring significantly impacts target engagement. The introduction of acyl groups, as described in the synthetic protocol, has proven effective for creating potent COX/LOX inhibitors.[4][18] The stereochemistry at these positions can also be crucial for activity.
Future Directions: Promising lead compounds identified through this workflow should be advanced to more complex studies. This includes:
-
Mechanism of Action Studies: Using Western blotting to confirm the inhibition of NF-κB translocation or MAPK phosphorylation in cell-based assays.
-
Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds.
-
Chronic Inflammation Models: Evaluating efficacy in models like adjuvant-induced arthritis to assess potential for treating chronic conditions.
-
Toxicity Studies: Performing acute toxicity studies to establish a preliminary safety profile.[4][18]
By systematically applying the principles and protocols outlined in this guide, researchers can effectively explore the therapeutic potential of the this compound scaffold and accelerate the development of safer, more effective anti-inflammatory agents.
References
- 1. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 2. journalajrb.com [journalajrb.com]
- 3. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB - Wikipedia [en.wikipedia.org]
- 11. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 12. purformhealth.com [purformhealth.com]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. synapse.koreamed.org [synapse.koreamed.org]
- 17. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 18. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate [mdpi.com]
- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ir.vistas.ac.in [ir.vistas.ac.in]
- 22. wuxibiology.com [wuxibiology.com]
- 23. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 24. Structure-activity relationship in nonsteroidal antiinflammatory agents, including QSAR in fenamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of 3-Methylpyrrolidine-2,5-dione
Introduction
3-Methylpyrrolidine-2,5-dione is a succinimide derivative with a chemical structure that suggests potential activity as a modulator of neuronal excitability. The pyrrolidine-2,5-dione scaffold is a well-established pharmacophore in medicinal chemistry, notably for its association with anticonvulsant properties. The core hypothesis for the evaluation of this compound is its potential efficacy in mitigating seizure activity, a hallmark of epilepsy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy of this compound, from initial in vivo screening to in vitro mechanistic studies. The protocols herein are designed to be self-validating, providing a clear rationale for each experimental step to ensure scientific integrity and reproducibility.
Part 1: In Vivo Efficacy Assessment
The initial assessment of a novel compound with suspected anticonvulsant properties is best conducted using validated in vivo models that are predictive of clinical efficacy against specific seizure types. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models are the cornerstones of such evaluations, representing generalized tonic-clonic and absence seizures, respectively.
Maximal Electroshock (MES) Seizure Model
The MES test is a well-established model for identifying compounds effective against generalized tonic-clonic seizures. It assesses a compound's ability to prevent the spread of seizures through neural circuits.[1]
Experimental Workflow for MES Seizure Model
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Protocol: Maximal Electroshock (MES) Seizure Test in Mice
-
Animal Preparation:
-
Use male CD-1 or C57BL/6 mice weighing 20-25g.
-
Acclimate animals to the laboratory environment for at least 3-4 days before testing, with ad libitum access to food and water.[2]
-
On the day of the experiment, weigh each animal for accurate dosing.
-
-
Compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.9% saline with a small amount of Tween 80).
-
Administer the compound or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Test a range of doses to establish a dose-response relationship. The time between administration and the MES test should be determined by the compound's pharmacokinetic profile (Time to Peak Effect).[3]
-
-
MES Procedure:
-
At the predetermined Time to Peak Effect, apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of each mouse to minimize discomfort.[2]
-
Place the corneal electrodes on the eyes.
-
Deliver an electrical stimulus using an electroconvulsive shock apparatus. For mice, typical parameters are 50 mA at 60 Hz for 0.2 seconds.[1]
-
-
Observation and Endpoint:
-
Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure.
-
The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered protected if it does not exhibit this response.[2]
-
-
Data Analysis:
-
Record the number of animals protected at each dose level.
-
Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals, using a statistical method such as log-probit analysis.[4]
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
The scPTZ test is employed to identify compounds that may be effective against absence and myoclonic seizures. It evaluates a compound's ability to raise the seizure threshold.[5]
Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice
-
Animal Preparation:
-
Follow the same animal preparation and acclimation procedures as for the MES test.
-
-
Compound Administration:
-
Administer this compound or vehicle control at various doses and at the predetermined Time to Peak Effect.
-
-
scPTZ Procedure:
-
Inject a convulsant dose of Pentylenetetrazole (PTZ) subcutaneously into a loose fold of skin on the back of the neck. A typical dose for CF-1 mice is 85 mg/kg.[6]
-
Immediately after PTZ injection, place the animal in an individual observation chamber.
-
-
Observation and Endpoint:
-
Observe the animal for 30 minutes for the presence or absence of clonic seizures, characterized by rhythmic muscle spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[6]
-
An animal is considered protected if it does not exhibit clonic seizures within the 30-minute observation period.
-
-
Data Analysis:
-
Record the number of protected animals at each dose.
-
Calculate the ED₅₀ using log-probit analysis.[7]
-
Data Presentation: In Vivo Efficacy
The results of the in vivo studies should be summarized in a clear and concise table.
| Test Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) | 95% Confidence Interval |
| This compound | MES (Mice) | Intraperitoneal | Calculated Value | Calculated Range |
| This compound | scPTZ (Mice) | Intraperitoneal | Calculated Value | Calculated Range |
| Positive Control (e.g., Phenytoin) | MES (Mice) | Intraperitoneal | Literature/Internal Value | Literature/Internal Range |
| Positive Control (e.g., Ethosuximide) | scPTZ (Mice) | Intraperitoneal | Literature/Internal Value | Literature/Internal Range |
Part 2: In Vitro Mechanistic Studies
Following the confirmation of in vivo efficacy, in vitro studies are crucial to elucidate the mechanism of action of this compound. Based on the known targets of similar anticonvulsant compounds, initial investigations should focus on voltage-gated sodium channels and L-type calcium channels.
Evaluation of Effects on Voltage-Gated Sodium Channels
Rationale: Many anticonvulsant drugs exert their effects by modulating the activity of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for evaluating compound effects on voltage-gated sodium channels using patch-clamp electrophysiology.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Culture a cell line stably expressing a specific voltage-gated sodium channel subtype relevant to epilepsy (e.g., HEK293 cells expressing human Nav1.2).[8]
-
Plate the cells onto glass coverslips 24-48 hours prior to the experiment.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.[9]
-
Use an appropriate amplifier and data acquisition system.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4).[9]
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).[9]
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure channels are in the resting state.
-
-
Voltage Protocols:
-
To assess state-dependent block, use specific voltage protocols to elicit currents from channels in the resting, open, and inactivated states.[10]
-
Resting state: Apply a brief depolarizing pulse from the holding potential.
-
Inactivated state: Apply a long depolarizing prepulse before the test pulse.
-
-
Compound Application and Data Analysis:
-
Apply increasing concentrations of this compound to the external solution.
-
Measure the peak sodium current amplitude at each concentration.
-
Construct a concentration-response curve and calculate the half-maximal inhibitory concentration (IC₅₀).
-
Assessment of L-Type Calcium Channel Modulation
Rationale: L-type calcium channels are involved in neurotransmitter release and neuronal excitability, and their modulation can impact seizure activity.
Protocol: Calcium Imaging in Primary Neuronal Cultures
-
Primary Neuronal Culture:
-
Calcium Indicator Loading:
-
Incubate the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13]
-
-
Imaging and Stimulation:
-
Use an inverted fluorescence microscope equipped with a digital camera to visualize changes in intracellular calcium.[14]
-
Induce neuronal depolarization and calcium influx using a high potassium external solution or an electrical field stimulator.
-
-
Compound Application and Data Analysis:
-
Establish a baseline of spontaneous or evoked calcium transients.
-
Apply this compound at various concentrations and record the changes in calcium signaling.
-
Quantify the amplitude and frequency of calcium transients before and after compound application.[15]
-
Calculate the IC₅₀ for the inhibition of calcium influx.
-
Data Presentation: In Vitro Mechanistic Studies
| Target | Assay | Cell System | IC₅₀ (µM) |
| Voltage-Gated Sodium Channel (Nav1.2) | Patch-Clamp Electrophysiology | HEK293 | Calculated Value |
| L-Type Calcium Channels | Calcium Imaging | Primary Cortical Neurons | Calculated Value |
Cytotoxicity Assessment
Rationale: It is essential to determine if the observed effects of this compound are due to its specific pharmacological activity rather than general cytotoxicity. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Protocol: MTT Assay in a Neuronal Cell Line
-
Cell Plating:
-
Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Assay:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[16]
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.[17]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC₅₀ (the concentration that reduces cell viability by 50%).
-
Part 3: Signaling Pathways in Seizure Generation
Understanding the underlying signaling pathways in different seizure types provides a framework for interpreting the mechanistic data obtained for this compound.
Signaling in Generalized Tonic-Clonic Seizures
Generalized tonic-clonic seizures are thought to involve widespread cortical and subcortical networks. A key aspect is the rapid synchronization of neuronal firing, often driven by an imbalance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 7. Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 13. protocols.io [protocols.io]
- 14. biorxiv.org [biorxiv.org]
- 15. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. MTT assay protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Troubleshooting low yield in 3-Methylpyrrolidine-2,5-dione synthesis
Technical Support Center: 3-Methylpyrrolidine-2,5-dione Synthesis
Welcome to the technical support center for the synthesis of this compound (also known as 3-methylsuccinimide). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The information provided is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
I. Synthesis Overview: The Foundation of Success
The most common and direct route to this compound involves the reaction of methylsuccinic anhydride with a source of ammonia, followed by cyclization via dehydration. Understanding this fundamental pathway is the first step in effective troubleshooting.
Reaction Pathway:
The synthesis proceeds in two key stages:
-
Amidation: The nucleophilic attack of ammonia on one of the carbonyl carbons of methylsuccinic anhydride opens the anhydride ring to form the intermediate, 2-methylsuccinamic acid.
-
Cyclization (Dehydration): Subsequent heating of the amic acid intermediate leads to an intramolecular condensation, eliminating a molecule of water to form the stable five-membered imide ring of this compound.
Caption: General reaction pathway for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Frequently Asked Questions (FAQs):
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A1: Low yield is a frequent issue with several potential root causes. Systematically investigating the following points is crucial:
-
Incomplete Reaction: The conversion of the amic acid intermediate to the imide requires sufficient heat. If the reaction temperature is too low or the heating time is too short, you will isolate the uncyclized intermediate, leading to a low yield of the desired product.
-
Moisture in Reagents or Glassware: The starting material, methylsuccinic anhydride, is susceptible to hydrolysis back to methylsuccinic acid in the presence of water. Ensure your reagents are anhydrous and your glassware is thoroughly dried, preferably by flame-drying under an inert atmosphere.[1]
-
Loss During Workup and Purification: this compound has some solubility in water. Excessive washing with water during the workup can lead to significant product loss. Similarly, choosing a suboptimal solvent for recrystallization can result in a low recovery of the purified product.[2]
-
Sub-optimal Reaction Conditions: The choice of solvent and the method of ammonia addition can impact the yield. For instance, using anhydrous ammonia in a high-boiling solvent like pseudocumene can improve the yield by effectively removing water as an azeotrope.
Q2: I observe a significant amount of a white solid that is not my product. What could it be?
A2: The most likely impurity is the intermediate, 2-methylsuccinamic acid . This occurs when the cyclization (dehydration) step is incomplete.
-
How to Confirm: The intermediate will have a different melting point and distinct spectroscopic features compared to the final product. For instance, in the IR spectrum, the amic acid will show characteristic peaks for a carboxylic acid (broad O-H stretch around 2500-3300 cm⁻¹) and an amide, which will be absent in the imide spectrum.
-
Solution: You can often convert the isolated intermediate to the desired product by subjecting it to further heating in a suitable high-boiling solvent to drive the dehydration.
Q3: The reaction mixture turned dark brown/black upon heating. Is this normal?
A3: While some color change can be expected, a significant darkening to brown or black often indicates decomposition or side reactions, which can be promoted by excessive temperatures.
-
Causality: High temperatures can lead to the decomposition of the starting materials or the product.[3]
-
Solution: Carefully control the reaction temperature. Use a heating mantle with a temperature controller and a thermometer to monitor the internal reaction temperature. Refer to established protocols for the optimal temperature range. A procedure using pseudocumene as a solvent suggests a reflux temperature of 160-165°C for the cyclization step.
Q4: How do I choose the right solvent for the reaction and recrystallization?
A4: The choice of solvent is critical for both the reaction and the final purification.
-
For the Reaction: A high-boiling, inert solvent is often preferred to facilitate the removal of water formed during the cyclization. Pseudocumene (b.p. 169°C) has been successfully used for this purpose.
-
For Recrystallization: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5][6] Ethanol is a commonly used solvent for the recrystallization of succinimide derivatives.[7] However, it's essential to use the minimum amount of hot solvent to ensure good recovery upon cooling.[8] A mixture of solvents, such as ethanol-water, can also be effective.[2][9]
Q5: I'm having trouble with the purification. My recrystallized product is still impure. What can I do?
A5: Impurities can be challenging to remove. Here are some strategies:
-
Optimize Recrystallization:
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[5][8]
-
Solvent Choice: If one solvent doesn't provide adequate purification, try a different solvent or a mixed solvent system.
-
Activated Charcoal: If your product is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtering to adsorb the colored impurities.[5]
-
-
Alternative Purification Methods: If recrystallization is ineffective, consider other purification techniques such as column chromatography on silica gel.
Q6: How can I confirm the identity and purity of my final product?
A6: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. The reported melting point for 3-methylsuccinimide is 65-66°C.
-
Spectroscopy:
-
FTIR: The IR spectrum should show characteristic imide C=O stretching bands (typically two bands around 1700-1770 cm⁻¹) and an N-H stretch around 3200 cm⁻¹.
-
NMR:
-
¹H NMR: You should be able to identify signals corresponding to the methyl group, the methine proton, and the methylene protons of the pyrrolidine ring, as well as the N-H proton.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons, the methyl carbon, and the carbons of the pyrrolidine ring.
-
-
III. Experimental Protocols & Data
Detailed Synthesis Protocol (Adapted from Budhram et al.)[2]
-
To a flask equipped with a mechanical stirrer and a condenser, add methylsuccinic anhydride and a high-boiling solvent such as pseudocumene.
-
Warm the mixture to approximately 60°C and bubble dry ammonia gas through the solution with vigorous stirring. An exothermic reaction will cause the temperature to rise.
-
Continue the ammonia addition until the exotherm subsides.
-
Heat the mixture to reflux (160-165°C in pseudocumene) to effect cyclization. Water will be removed as an azeotrope.
-
Cool the reaction mixture, which should cause the 3-methylsuccinimide to precipitate as a white solid.
-
Collect the solid by filtration and wash with a non-polar solvent like n-hexane.
-
The crude product can be further purified by recrystallization from ethanol.
Troubleshooting Workflow Diagram
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. mt.com [mt.com]
- 7. rsc.org [rsc.org]
- 8. youtube.com [youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Methylpyrrolidine-2,5-dione Production
Welcome to the technical support center for the production of 3-Methylpyrrolidine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is grounded in scientific principles and practical, field-proven insights to ensure the robustness and reproducibility of your process.
I. Foundational Synthesis and Scale-Up Considerations
The successful scale-up of this compound, a key building block in many pharmaceutical syntheses, requires a thorough understanding of the reaction mechanism, potential side reactions, and the physical processes involved. A common and effective method for its synthesis is the reaction of methylsuccinic anhydride with ammonia, followed by thermal cyclization.
Core Reaction Pathway
The primary reaction involves two key steps:
-
Amidation: Methylsuccinic anhydride reacts with ammonia to form the corresponding mono-amide, 3-methylsuccinamic acid.
-
Cyclization: Subsequent heating dehydrates the amic acid to form the desired this compound.
Caption: Synthesis of this compound.
II. Troubleshooting Guide: From Lab Bench to Pilot Plant
Scaling up this synthesis introduces challenges that may not be apparent at the laboratory scale.[1] This section addresses common problems in a question-and-answer format.
A. Reaction Control and Impurity Profile
Question: My reaction yield has significantly dropped upon scaling up from a 1L flask to a 20L reactor. What are the likely causes?
Answer: A drop in yield during scale-up is a common issue and can often be attributed to a combination of factors related to heat and mass transfer.[1]
-
Inadequate Temperature Control: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging.[1] If the initial amidation is exothermic, localized overheating in a large reactor can lead to side reactions and degradation of the starting material or product. Conversely, inefficient heating during the cyclization step can result in an incomplete reaction.
-
Solution: Implement a jacketed reactor with precise temperature control. For highly exothermic reactions, consider a semi-batch process where one reactant is added gradually to manage the heat evolution. Utilize process analytical technology (PAT), such as in-situ temperature probes at various points within the reactor, to monitor for thermal gradients.
-
-
Poor Mixing: What is readily mixed with a magnetic stirrer in a small flask may be inadequately agitated by a mechanical stirrer in a large vessel.[1] This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. In the case of ammonia addition, poor mixing can lead to inefficient reaction and loss of gaseous ammonia.
-
Solution: Select an appropriate impeller design (e.g., pitched-blade turbine for good axial flow) and optimize the stirring speed to ensure homogeneity. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to predict and optimize mixing in your specific reactor geometry.
-
-
Ammonia Loss: In an open or poorly sealed large-scale reactor, gaseous ammonia can escape before it has a chance to react, leading to a stoichiometric imbalance and reduced yield.
-
Solution: Ensure the reactor is well-sealed. For larger scales, consider bubbling ammonia gas through the reaction mixture with efficient stirring to maximize its dissolution and reaction.
-
Question: I am observing a persistent impurity in my final product that was not present in my lab-scale synthesis. How can I identify and eliminate it?
Answer: The appearance of new impurities on a larger scale is often due to minor side reactions becoming more significant with longer reaction times or less uniform conditions.[1]
-
Potential Side Reactions:
-
Dimerization/Polymerization: Under prolonged heating, succinimide-type compounds can undergo self-condensation or polymerization.
-
Incomplete Cyclization: Residual 3-methylsuccinamic acid can remain if the cyclization is not driven to completion.
-
Isomeric Impurities: If the starting methylsuccinic anhydride contains isomeric impurities (e.g., from the manufacturing process of methylsuccinic acid), these can carry through to the final product.
-
-
Identification:
-
GC-MS and HPLC-MS: These are powerful techniques to identify the molecular weight of the impurity, providing clues to its structure.
-
NMR Spectroscopy: 1H and 13C NMR can provide detailed structural information to confirm the identity of the impurity.
-
-
Elimination:
-
Reaction Optimization: Re-evaluate the reaction temperature and time. A lower temperature for a longer duration might be necessary to minimize thermal degradation byproducts.
-
Purification: Develop a robust purification protocol. This may involve recrystallization from a different solvent system or the use of column chromatography for high-purity applications.
-
Starting Material Quality: Ensure the purity of your starting methylsuccinic anhydride through appropriate analytical testing before use.
-
B. Product Isolation and Purification
Question: My this compound is "oiling out" during crystallization instead of forming a solid. What should I do?
Answer: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a crystalline solid. This is often due to issues with supersaturation, temperature, or the presence of impurities.
-
Control Cooling Rate: Rapid cooling can lead to a state of high supersaturation where the molecules do not have sufficient time to orient themselves into a crystal lattice, resulting in an amorphous oil.
-
Solution: Employ a slower, controlled cooling profile. A programmable cooling system can be highly beneficial for ensuring reproducibility.
-
-
Solvent Selection: The chosen solvent may not be optimal for crystallization at the current concentration and temperature.
-
Solution: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) can often promote crystallization. For this compound, which is often purified from a non-polar reaction solvent like pseudocumene, washing with a non-polar solvent like n-hexane helps remove residual solvent before final purification. For recrystallization, consider solvents like ethanol or isopropanol.
-
-
Seeding: The absence of nucleation sites can hinder the initiation of crystallization.
-
Solution: Add a small amount of pure crystalline this compound (seed crystals) to the supersaturated solution to induce crystallization.
-
-
Impurity Effects: Impurities can interfere with crystal lattice formation, promoting oiling out.
-
Solution: Attempt to remove impurities before crystallization, for example, by performing a charcoal treatment or a liquid-liquid extraction.
-
Question: After crystallization, my product purity is still below the required specification. How can I improve it?
Answer: If a single crystallization step is insufficient, several strategies can be employed to enhance purity.
-
Recrystallization: A second crystallization from a fresh batch of solvent is often effective at removing entrapped impurities.
-
Washing: Ensure the filter cake is washed with an appropriate solvent that dissolves the impurities but not the product. The wash solvent should be cold to minimize product loss.
-
Slurry Wash: Resuspending the crystalline product in a solvent in which it has low solubility can be an effective way to wash the surface of the crystals and remove adhered impurities.
-
Distillation: For thermally stable compounds like this compound, vacuum distillation can be a highly effective purification method.
III. Experimental Protocols and Data
A. Synthesis of this compound
This protocol is adapted from a literature procedure for a large-scale synthesis.
Materials and Equipment:
-
Methylsuccinic anhydride
-
Anhydrous ammonia
-
Pseudocumene (1,2,4-trimethylbenzene)
-
n-hexane
-
Jacketed glass reactor with mechanical stirrer, condenser, and gas inlet
-
Heating/cooling circulator
-
Kugelrohr or similar distillation apparatus
Procedure:
-
Reaction Setup: In a 12-L flask equipped with a mechanical stirrer and condenser, add 6 L of pseudocumene and 912 g (8 mol) of methylsuccinic anhydride.
-
Amidation: Warm the mixture to 60°C and bubble dry ammonia gas through the solution with vigorous stirring. An exothermic reaction will gradually raise the temperature to approximately 115°C. Continue the ammonia addition until no further exotherm is observed, indicating the completion of the amidation reaction.
-
Cyclization: Heat the mixture to reflux (160-165°C) to effect cyclization. The water formed during this step is removed as an azeotrope with pseudocumene.
-
Isolation: Cool the resulting solution overnight. The 3-methylsuccinimide will separate as a white solid. Decant the pseudocumene.
-
Purification: Wash the solid residue with n-hexane and then purify by distillation (Kugelrohr apparatus, 150°C, 0.1 mm Hg) to yield crystalline this compound.
Expected Yield: Approximately 855 g (95%). Melting Point: 65-66°C.
B. Quality Control and Analytical Methods
Consistent monitoring of your product's quality is crucial. Here are some recommended analytical techniques:
| Parameter | Method | Typical Conditions | Purpose |
| Purity and Impurity Profiling | HPLC | Column: C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Gradient of Water and Acetonitrile Detector: UV at 210 nm[1] | To quantify the main product and detect any non-volatile impurities. |
| Residual Solvent Analysis | GC-MS | Column: Capillary column suitable for volatile organics Detector: Mass Spectrometer | To quantify residual solvents like pseudocumene and n-hexane. |
| Structural Confirmation | NMR | 1H and 13C NMR in CDCl3 or DMSO-d6 | To confirm the chemical structure of the final product and identify any structural isomers. |
| Melting Point | Melting Point Apparatus | Standard capillary method | To assess the purity of the crystalline solid. A sharp melting range close to the literature value indicates high purity. |
IV. Process Safety Considerations
Question: What are the primary safety hazards associated with the scale-up of this synthesis?
Answer: Scaling up chemical reactions introduces new safety considerations that must be carefully managed.
-
Thermal Runaway: The amidation reaction is exothermic. On a large scale, if the heat of reaction is generated faster than it can be removed, a thermal runaway can occur, leading to a rapid increase in temperature and pressure.
-
Mitigation: Conduct reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to understand the thermal profile of the reaction. Ensure the cooling capacity of the reactor is sufficient to handle the heat generated. Implement an emergency cooling system and pressure relief devices.
-
-
Ammonia Handling: Ammonia is a corrosive and toxic gas.
-
Mitigation: Use appropriate personal protective equipment (PPE), including respiratory protection. Ensure the reaction is conducted in a well-ventilated area or a closed system. Have an ammonia scrubber or neutralization system in place.
-
-
Flammable Solvents: Pseudocumene and n-hexane are flammable.
-
Mitigation: Use intrinsically safe equipment and ensure proper grounding to prevent static discharge. Avoid ignition sources in the vicinity of the reaction.
-
V. Logical Workflow for Troubleshooting
When encountering a problem during scale-up, a systematic approach is key to identifying and resolving the issue efficiently.
References
Technical Support Center: Purification of 3-Methylpyrrolidine-2,5-dione Derivatives
Welcome to the technical support center for the purification of 3-methylpyrrolidine-2,5-dione and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and answer frequently asked questions encountered during the purification of this important class of heterocyclic compounds. The pyrrolidine-2,5-dione (succinimide) core is a vital structural motif in many pharmaceutical agents, making the attainment of high purity essential for downstream applications.[1][2]
This resource provides not just procedural steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?
Answer: The impurity profile of your product is highly dependent on the synthetic route. However, several classes of impurities are common:
-
Unreacted Starting Materials: Incomplete reactions are a frequent source of impurities.[3] For example, in a synthesis involving the cyclization of a substituted succinic acid derivative with an amine, both starting materials may be present in the crude product.
-
Side-Products from the Reaction: Depending on the specific reagents and conditions, side reactions can occur. For instance, if synthesizing N-substituted derivatives, over-alkylation or reaction at other functional groups can lead to undesired products.
-
Hydrolysis Products: The succinimide ring is susceptible to hydrolysis, especially under acidic or basic conditions, which opens the ring to form the corresponding succinamic acid derivative.[4][5] This is a critical impurity to monitor as it can be difficult to remove due to similar polarities.
-
Solvent and Reagent Residues: Residual solvents used in the reaction or workup, as well as catalysts or other reagents, can contaminate the final product.[3]
Q2: My compound is a solid. Should I use recrystallization or column chromatography for purification?
Answer: The choice between recrystallization and column chromatography depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is the preferred method for solids that are already reasonably pure (typically >80-90%).[6] It is highly efficient for removing small amounts of impurities with different solubility profiles and is easily scalable. The key is finding a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[6][7]
-
Column Chromatography is more suitable for complex mixtures with multiple components or when impurities have very similar solubility to the desired product.[7][8] It offers finer separation but is generally more time-consuming, solvent-intensive, and can be more challenging to scale up. It is also the method of choice if your product is an oil or a low-melting solid.[9]
Below is a decision-making workflow to help guide your choice.
Caption: Decision workflow for selecting a purification method.
Q3: How can I confirm the purity of my final this compound derivative?
Answer: A combination of analytical techniques is essential to rigorously assess purity.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting minor impurities.[10] A reversed-phase method (e.g., C18 column) is often a good starting point. Purity is typically reported as the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of your desired product and can detect impurities if they are present in sufficient quantity (typically >1-2%). The absence of signals from starting materials or known side-products is a strong indicator of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like LC-MS combine the separation power of HPLC with the detection capabilities of MS, making it excellent for identifying unknown impurities.[11]
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity for a crystalline solid. Impurities tend to broaden and depress the melting point.
Section 2: Troubleshooting Recrystallization
Problem: My compound "oils out" instead of crystallizing.
Plausible Causes & Solutions:
This common issue occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or when the compound is highly impure, leading to significant melting point depression.[12]
-
Cause: The boiling point of the chosen solvent is higher than the melting point of your compound.
-
Solution: Select a lower-boiling solvent in which your compound is still soluble when hot and insoluble when cold.
-
-
Cause: The solution is cooling too rapidly.
-
Solution: Ensure slow, controlled cooling. Allow the flask to cool to room temperature on a benchtop, insulated with a paper towel, before moving it to an ice bath. Rapid cooling encourages precipitation rather than crystallization.[12]
-
-
Cause: High levels of impurities are present.
-
Solution: The "oiling out" may be the impurities crashing out of solution. Try to pre-purify the material with a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization.[8]
-
-
Cause: Insufficient solvent was used.
-
Solution: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent (1-5% more volume) and attempt to cool slowly again.[12] This slightly reduces the saturation level, which can prevent oiling.
-
Problem: No crystals are forming, even after cooling in an ice bath.
Plausible Causes & Solutions:
This indicates that the solution is not sufficiently supersaturated, or that nucleation (the initial formation of crystal seeds) has not occurred.
-
Cause: Too much solvent was used.
-
Solution: If you suspect excess solvent, gently heat the solution to boil off a portion of the solvent (10-20%) to increase the concentration of your compound. Allow it to cool again.[13]
-
-
Cause: Lack of nucleation sites.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for crystal growth to begin.[13]
-
Solution 2 (Seed Crystal): If available, add a single, tiny crystal of the pure compound to the solution. This "seed" provides a template for further crystal growth.[13]
-
Protocol: Optimized Recrystallization of a this compound Derivative
This protocol provides a general workflow. The ideal solvent must be determined experimentally.
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, acetic acid) in small test tubes.[7][14][15] An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and bring the mixture to a gentle boil on a hot plate while stirring. Continue adding the solvent dropwise until the solid just dissolves completely.[6]
-
Decolorization (if needed): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[6]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Section 3: Troubleshooting Column Chromatography
Problem: My compound is not separating from an impurity (co-elution).
Plausible Causes & Solutions:
This occurs when the chosen solvent system (eluent) does not provide sufficient differential partitioning for the components on the stationary phase (e.g., silica gel).
-
Cause: Inappropriate solvent polarity.
-
Solution: The key is to find a solvent system that gives a good separation of spots on a TLC plate, ideally with a target compound Rf value between 0.3 and 0.4.[8]
-
If Rf values are too high (spots run near the solvent front), decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
If Rf values are too low (spots remain near the baseline), increase the polarity of the eluent.
-
-
-
Cause: Compound degradation on silica gel.
-
Solution: Some nitrogen-containing compounds can be sensitive to the acidic nature of standard silica gel.[8] You can deactivate the silica by preparing a slurry with your non-polar solvent and adding 1-2% triethylamine before packing the column. Alternatively, consider using a different stationary phase like alumina.[8]
-
-
Cause: Column was overloaded.
-
Solution: Using too much crude material for a given column size leads to broad bands and poor separation. A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1 for good separation.
-
Data Presentation: Common Eluent Systems
| Eluent System | Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Low to Medium | Excellent general-purpose system for many organic compounds. |
| Dichloromethane / Methanol | Medium to High | Good for more polar compounds that are not very soluble in ethyl acetate. |
| Toluene / Acetone | Low to Medium | An alternative to hexane-based systems with different selectivity. |
Section 4: Chiral Separations
Q4: My this compound derivative is chiral. How can I separate the enantiomers?
Answer: Separating enantiomers is a specialized task that requires a chiral environment. The most common laboratory technique for this is chiral chromatography.
-
Principle: Chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral selector.[16] This selector can be part of the stationary phase (Chiral Stationary Phase, CSP) or an additive in the mobile phase.
-
Method (Chiral HPLC): This is the most powerful and widely used method for enantioselective analysis and purification.[17]
-
Column Selection: Columns with CSPs based on polysaccharides (e.g., cellulose or amylose derivatives) are extremely versatile and often the first choice.[17]
-
Mobile Phase Optimization: The choice of mobile phase (often mixtures of alkanes like hexane with an alcohol like isopropanol) is critical for achieving separation. Small amounts of additives can also have a significant impact.[18]
-
Detection: A standard UV detector is typically used. For analytical purposes, coupling to a mass spectrometer (HPLC-MS/MS) provides high sensitivity and selectivity.[18]
-
Below is a general workflow for developing a chiral separation method.
References
- 1. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Modelling the hydrolysis of succinimide: formation of aspartate and reversible isomerization of aspartic acid via succinimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification [chem.rochester.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Detection and quantitation of succinimide in intact protein via hydrazine trapping and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingred… [ouci.dntb.gov.ua]
- 14. echemi.com [echemi.com]
- 15. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 17. sfera.unife.it [sfera.unife.it]
- 18. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Stability of 3-Methylpyrrolidine-2,5-dione in Solution
Welcome to the technical support center for 3-Methylpyrrolidine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for enhancing the stability of this compound in solution. By understanding the chemical principles governing its stability, you can ensure the integrity of your experiments and the reliability of your results.
Introduction: The Challenge of Succinimide Ring Stability
This compound, a substituted succinimide, is a valuable building block in medicinal chemistry and materials science. However, the central succinimide ring is susceptible to hydrolysis, which can compromise the compound's purity and reactivity over time, especially in solution. This guide will provide a comprehensive overview of the degradation pathways, key factors influencing stability, and practical strategies to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway is the hydrolysis of the succinimide ring. This reaction involves the nucleophilic attack of water or hydroxide ions on one of the carbonyl carbons of the imide ring, leading to ring-opening and the formation of succinamic acid derivatives.[1] This process is significantly influenced by the pH of the solution.
Q2: How does pH affect the stability of this compound?
A2: The rate of hydrolysis of the succinimide ring is highly pH-dependent. The ring is most stable under acidic to neutral conditions (pH < 7). Under alkaline conditions (pH > 7), the rate of hydrolysis increases significantly due to the higher concentration of the more nucleophilic hydroxide ions.[1][2]
Q3: What is the impact of temperature on the stability of the compound in solution?
A3: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. For long-term storage of solutions, it is crucial to maintain low temperatures to minimize degradation.
Q4: Are there other degradation pathways I should be aware of?
A4: Besides hydrolysis, other potential degradation pathways include photodegradation upon exposure to light. While less common for simple succinimides, it is good practice to protect solutions from light, especially during long-term storage or light-sensitive reactions.
Q5: What are the ideal storage conditions for solid this compound?
A5: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and direct sunlight. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound solutions.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Loss of compound activity or purity over time in solution. | Hydrolysis of the succinimide ring. | 1. Check the pH of your solution: If it is neutral to alkaline, consider buffering to a slightly acidic pH (e.g., pH 5-6) if your experimental conditions allow. 2. Lower the storage temperature: Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice. 3. Prepare fresh solutions: For critical experiments, prepare solutions of this compound immediately before use. |
| Inconsistent experimental results. | Degradation of the stock solution. | 1. Perform a purity check: Use HPLC or NMR to assess the purity of your stock solution. The presence of new peaks may indicate degradation products. 2. Implement a routine QC check: For long-term studies, periodically re-analyze the purity of your stock solution. |
| Precipitate formation in the solution upon storage. | Formation of less soluble degradation products or low solubility in the chosen solvent. | 1. Analyze the precipitate: If possible, isolate and analyze the precipitate to confirm if it is a degradation product. 2. Re-evaluate your solvent system: Ensure this compound is sufficiently soluble in your chosen solvent at the desired concentration and storage temperature. Consider using a co-solvent if necessary. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
A forced degradation study is essential to understand the intrinsic stability of this compound under various stress conditions. This protocol is based on the principles outlined in the ICH Q1A guidelines.[3][4]
Objective: To determine the degradation profile of this compound under hydrolytic (acidic and basic), oxidative, and photolytic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.[5]
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature (25°C) for 24 hours.
-
At regular intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
At regular intervals, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to a light source in a photostability chamber for a defined period (e.g., according to ICH Q1B guidelines, a minimum of 1.2 million lux hours and 200 watt hours/square meter).[4]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: HPLC Method for Purity Assessment and Stability Monitoring
Objective: To quantify the amount of intact this compound and its degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility or 0.1% phosphoric acid for UV detection). A typical starting condition is 5% acetonitrile, ramping up to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Procedure:
-
Prepare a calibration curve using standards of this compound of known concentrations.
-
Inject the samples from the forced degradation study (or any other solution to be tested) into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time.
-
New peaks appearing in the chromatograms of the stressed samples are potential degradation products.
-
Quantify the amount of this compound remaining and the percentage of degradation.
Protocol 3: NMR Spectroscopy for Monitoring Hydrolysis
Objective: To qualitatively monitor the hydrolysis of this compound in real-time.[6][7][8]
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O, with a suitable buffer to control pH)
-
NMR spectrometer
Procedure:
-
Dissolve a known amount of this compound in the deuterated solvent inside an NMR tube.
-
Acquire an initial ¹H NMR spectrum to serve as the time-zero reference.
-
Monitor the reaction by acquiring subsequent ¹H NMR spectra at regular time intervals.
-
Observe the decrease in the intensity of the signals corresponding to the protons of the intact this compound and the appearance of new signals corresponding to the ring-opened hydrolysis product.
Visualization of Concepts
Degradation Pathway
Caption: Reversible hydrolysis of this compound.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting stability issues.
Summary of Recommended Storage and Handling Conditions
| Parameter | Solid Compound | Solution |
| Temperature | Cool (Room temperature or refrigerated) | Frozen (-20°C to -80°C) for long-term; on ice for short-term. |
| Atmosphere | Dry, inert gas (e.g., Ar, N₂) recommended. | N/A (prepare fresh) |
| Light | Protect from light. | Protect from light (use amber vials). |
| pH | N/A | Slightly acidic (pH 5-6) is optimal for stability. |
| Container | Tightly sealed, non-reactive (glass). | Tightly sealed, non-reactive (glass or appropriate plastic). |
By implementing these guidelines and protocols, you can significantly enhance the stability of your this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. veeprho.com [veeprho.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Method Development for the Analysis of 3-Methylpyrrolidine-2,5-dione Impurities
Welcome to the technical support center for the analytical method development of 3-Methylpyrrolidine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of impurity analysis for this compound.
Introduction: The "Why" Behind Impurity Profiling
This compound, a derivative of succinimide, is a crucial building block in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods are essential to detect, identify, and quantify these impurities.
This guide will delve into the practical aspects of method development, focusing on High-Performance Liquid Chromatography (HPLC), a cornerstone technique for pharmaceutical analysis.[2] We will explore common challenges and provide scientifically grounded solutions to ensure the development of a reliable, stability-indicating method.
Forced Degradation Studies: Unveiling Potential Impurities
Forced degradation, or stress testing, is a critical first step in developing a stability-indicating method.[3][4] It involves subjecting the this compound to harsh conditions to intentionally generate degradation products.[5] This proactive approach helps to identify potential impurities that may form during manufacturing, storage, or handling.[6]
FAQ: Forced Degradation
Q1: What are the essential stress conditions for this compound?
A1: According to ICH guidelines, the typical stress conditions include acid hydrolysis, base hydrolysis, oxidation, thermal degradation, and photolytic degradation.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary and relevant secondary degradation products are formed without completely destroying the molecule.[3]
Q2: How do I choose the right concentrations of acid, base, and oxidizing agents?
A2: Start with milder conditions and incrementally increase the severity. For acidic and basic conditions, begin with 0.1N HCl and 0.1N NaOH at room temperature. If no degradation is observed, you can increase the temperature or the concentration of the acid/base. For oxidation, 3% hydrogen peroxide is a common starting point. The key is to generate detectable degradation products without over-stressing the sample.[4]
Q3: My compound seems very stable and I'm not seeing any degradation. What should I do?
A3: If initial stress conditions do not yield significant degradation, you can gradually increase the stressor's concentration, temperature, or exposure time. For thermally stable compounds, you might need to employ higher temperatures.[3] However, it's crucial to ensure the conditions remain relevant to potential real-world scenarios. If the molecule is inherently highly stable, this is also a valuable piece of information for its stability profile.
Troubleshooting Forced Degradation
| Problem | Potential Cause | Recommended Solution |
| No degradation observed | Insufficient stress (concentration, temperature, or time). | Gradually increase the severity of the stress conditions. For instance, move from 0.1N HCl to 1N HCl, or increase the temperature from ambient to 50-70°C.[4] |
| Complete degradation of the main peak | Over-stressing of the sample. | Reduce the stressor concentration, temperature, or exposure time. The target degradation is typically in the range of 5-20%.[3] |
| Poor peak shape for degradants | The pH of the injected sample is not compatible with the mobile phase. | Neutralize acidic or basic stressed samples before injection to prevent peak distortion.[5] |
| Multiple, small, and poorly resolved degradant peaks | Complex degradation pathway or secondary degradation. | Optimize the chromatographic method (gradient, mobile phase pH) to improve the resolution of the degradation products. Consider a shallower gradient. |
HPLC Method Development: The Core of Impurity Analysis
High-Performance Liquid Chromatography (HPLC) is the workhorse for impurity profiling in the pharmaceutical industry due to its high resolving power and sensitivity.[2] Developing a robust HPLC method is crucial for accurately separating and quantifying this compound from its potential impurities.
Logical Workflow for HPLC Method Development
Caption: A streamlined workflow for systematic HPLC method development.
FAQ: HPLC Method Development
Q1: What is a good starting point for the HPLC column and mobile phase for this compound?
A1: A reversed-phase C18 column is a versatile and common starting point for a molecule like this compound.[7] For the mobile phase, a combination of acetonitrile or methanol with water (or a suitable buffer) is recommended.[8] An initial scouting gradient from a low to high organic phase percentage will help to determine the approximate elution conditions.
Q2: How do I select the appropriate detection wavelength?
A2: The ideal detection wavelength is where the analyte and its impurities show good absorbance.[8] This is typically determined by running a UV-Vis spectrum of the this compound standard. If the impurities have different chromophores, a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is invaluable for monitoring multiple wavelengths simultaneously. For succinimide derivatives without strong chromophores, detection at lower wavelengths (e.g., 210 nm) is common.[9]
Q3: My peaks are tailing. What can I do to improve the peak shape?
A3: Peak tailing can have several causes. Here are a few common solutions:
-
Adjust Mobile Phase pH: If your analyte or impurities are ionizable, operating at a pH where they are in a single ionic form (fully protonated or deprotonated) can improve peak shape. This is typically 2 pH units away from the pKa of the compound.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Column Contamination or Degradation: Residual sample components or degradation of the stationary phase can cause tailing. Flushing the column or replacing it may be necessary.
Troubleshooting Common HPLC Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Main Peak and Impurity | Inadequate separation power of the mobile phase or column. | Optimize the gradient slope (make it shallower), change the organic modifier (e.g., from acetonitrile to methanol, or vice-versa), or adjust the mobile phase pH.[8] Consider a different column chemistry if necessary. |
| Ghost Peaks | Contamination in the mobile phase, sample, or carryover from previous injections. | Use fresh, high-purity solvents and sample diluents. Implement a robust needle wash protocol. Run blank injections to identify the source of contamination. |
| Drifting Baseline | Column not equilibrated, mobile phase composition changing, or temperature fluctuations. | Ensure the column is fully equilibrated with the initial mobile phase conditions. Use a column thermostat to maintain a stable temperature. Check for leaks in the HPLC system. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, flow rate, or temperature. | Ensure the mobile phase is well-mixed and degassed. Verify the pump is delivering a consistent flow rate. Use a column oven for temperature control.[10] |
Protocol: A Starting Point for an HPLC-UV Method
This protocol provides a general starting point. Optimization will be necessary based on your specific instrumentation and the impurity profile of your sample.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Phosphoric acid or other suitable buffer components
-
0.45 µm syringe filters
2. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Standard analytical HPLC with UV detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
3. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
For analysis, dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.[7]
4. Data Analysis:
-
Integrate all peaks and calculate the area percentage of each impurity relative to the main peak.
-
For quantitative analysis, a calibration curve should be generated using certified reference standards of the impurities if available.
Method Validation: Ensuring Trustworthiness
Once a suitable method has been developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[11]
Key Validation Parameters
References
- 1. researchgate.net [researchgate.net]
- 2. ijtsrd.com [ijtsrd.com]
- 3. pharmasm.com [pharmasm.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Study of 3-Methylpyrrolidine-2,5-dione and Its Derivatives: From Synthesis to Biological Efficacy
This guide provides a comprehensive comparative analysis of 3-Methylpyrrolidine-2,5-dione, a foundational scaffold in medicinal chemistry, and two of its key derivatives. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships within this important class of compounds.
Introduction: The Versatility of the Pyrrolidine-2,5-dione Core
The pyrrolidine-2,5-dione ring system, also known as the succinimide core, is a privileged scaffold in the development of therapeutic agents, particularly those targeting the central nervous system (CNS).[1] Its inherent properties, such as the ability to form hydrogen bonds and its rigid, five-membered ring structure, make it an ideal starting point for the design of molecules with specific biological activities. This compound, the parent compound of our study, serves as a crucial building block for a diverse range of derivatives with applications spanning from anticonvulsant to antimicrobial agents.[2][3]
This guide will focus on a comparative analysis of:
-
Parent Compound: this compound
-
Derivative 1: N-phenyl-3-methylpyrrolidine-2,5-dione (an N-aryl derivative)
-
Derivative 2: N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dione (a potent N-Mannich base anticonvulsant)
Through this comparison, we will elucidate how substitutions at the nitrogen (N-1) and carbon (C-3) positions of the pyrrolidine-2,5-dione core modulate the physicochemical and biological properties of the resulting molecules.
Synthesis Strategies: Building the Pyrrolidine-2,5-dione Scaffold
The synthesis of this compound and its derivatives typically involves a cyclization reaction of a substituted succinic acid or its anhydride with a primary amine or ammonia. The choice of reactants and reaction conditions is critical in achieving high yields and purity.
General Synthesis Workflow
The following diagram illustrates a general and widely applicable synthetic pathway for generating N-substituted 3-methylpyrrolidine-2,5-diones.
Caption: General synthesis of N-substituted 3-methylpyrrolidine-2,5-diones.
Experimental Protocol: Synthesis of this compound (Parent Compound)
This protocol describes the synthesis of the parent compound from 2-methylsuccinic acid and urea, a common and effective method.
Materials:
-
2-Methylsuccinic acid
-
Urea
-
Reaction vessel with a condenser and heating mantle
-
Ethanol
-
Deionized water
Procedure:
-
Combine 2-methylsuccinic acid (1 mole equivalent) and urea (1.1 mole equivalents) in a round-bottom flask.
-
Heat the mixture gently with stirring. The reactants will melt and begin to react, releasing ammonia gas.
-
Continue heating at approximately 150-160 °C for 2-3 hours until the evolution of ammonia ceases.
-
Allow the reaction mixture to cool to room temperature, during which it will solidify.
-
Recrystallize the crude product from a mixture of ethanol and water to yield pure this compound as a white crystalline solid.
-
Dry the product under vacuum and characterize using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Physicochemical Properties: A Comparative Overview
The introduction of different substituents to the this compound core significantly alters its physicochemical properties, which in turn influences its solubility, membrane permeability, and ultimately, its biological activity.
| Property | This compound[4][5] | N-phenyl-3-methylpyrrolidine-2,5-dione[6] | N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dione[2] |
| Molecular Formula | C₅H₇NO₂ | C₁₁H₁₁NO₂ | C₁₆H₁₉Cl₂N₃O₂ |
| Molecular Weight | 113.11 g/mol | 189.21 g/mol | 356.25 g/mol |
| XLogP3 | -0.5 | 0.8 | 2.9 (Estimated) |
| Hydrogen Bond Donors | 1 | 0 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 3 |
| Appearance | White crystalline solid | Solid | Solid |
Analysis of Physicochemical Trends:
The data clearly illustrates that as the complexity of the N-substituent increases, the molecular weight and lipophilicity (indicated by a higher XLogP3 value) also increase. The replacement of the N-H proton with a phenyl group in Derivative 1 removes a hydrogen bond donor, which can affect its interaction with biological targets. Derivative 2 , with its extended and more complex side chain, exhibits a significantly higher molecular weight and predicted lipophilicity, which are key factors in its pharmacokinetic profile.
Comparative Biological Activity
The true value of the pyrrolidine-2,5-dione scaffold lies in the diverse biological activities that can be achieved through targeted derivatization. Here, we compare the anticonvulsant and antimicrobial properties of our selected compounds.
Anticonvulsant Activity
The pyrrolidine-2,5-dione core is a well-established pharmacophore for anticonvulsant activity. The parent compound and its derivatives are often evaluated in rodent models of epilepsy, such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.[7]
| Compound | MES Test (ED₅₀, mg/kg, i.p. in mice) | scPTZ Test (ED₅₀, mg/kg, i.p. in mice) |
| This compound (as Ethosuximide) | >500[8] | ~130[9] |
| N-phenyl-3-methylpyrrolidine-2,5-dione | Data not readily available, but related N-phenylamino derivatives show activity[1] | Data not readily available |
| N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dione | 16.13[2] | 133.99[2] |
Interpretation of Anticonvulsant Data:
The parent compound, represented by its close analog ethosuximide, is highly effective in the scPTZ test, which aligns with its clinical use for absence seizures.[8] However, it shows little to no efficacy in the MES model. In stark contrast, Derivative 2 , an N-Mannich base, demonstrates potent activity in the MES test with an ED₅₀ of 16.13 mg/kg, while also retaining significant activity in the scPTZ test.[2] This suggests that the introduction of the N-[(4-arylpiperazin-1-yl)-methyl] moiety dramatically broadens the spectrum of anticonvulsant activity, likely through a different or expanded mechanism of action.
Mechanism of Anticonvulsant Action
The anticonvulsant effects of these compounds are primarily attributed to their ability to modulate neuronal ion channels.
References
- 1. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. This compound | C5H7NO2 | CID 138540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C5H7NO2 | CID 138540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methyl-1-phenylpyrrolidine-2,5-dione | C11H11NO2 | CID 604976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from 3-(1-phenylethyl)- and 3-benzyl-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione | MDPI [mdpi.com]
A Senior Application Scientist's Guide to the Validation of 3-Methylpyrrolidine-2,5-dione's In Vitro Efficacy in a Neuroprotective Assay
For researchers, scientists, and drug development professionals, the rigorous validation of in vitro assay results is the bedrock upon which successful therapeutic discovery is built. This guide provides an in-depth, technically-focused comparison of the neuroprotective potential of 3-Methylpyrrolidine-2,5-dione against established anticonvulsant agents. By delving into the causality behind experimental choices and adhering to stringent validation principles, this document serves as a practical resource for assessing the in vitro efficacy of novel compounds.
The pyrrolidine-2,5-dione scaffold is a recurring motif in compounds exhibiting a range of biological activities, including anticonvulsant, analgesic, antimicrobial, and anticancer properties.[1][2] Notably, derivatives of this compound have shown promise in preclinical anticonvulsant studies, suggesting a potential role in modulating neuronal excitability. To objectively evaluate the in vitro efficacy of the parent compound, this compound, we will utilize a well-established glutamate-induced excitotoxicity assay in the human neuroblastoma SH-SY5Y cell line.[3][4] This assay serves as a robust model for assessing the neuroprotective capabilities of a compound, a key characteristic for potential anticonvulsant therapies.[5]
This guide will meticulously detail the experimental protocol, present a framework for a comparative analysis against industry-standard anticonvulsants—Phenytoin, Carbamazepine, and Ethosuximide—and provide the necessary tools for a comprehensive and trustworthy validation of your in vitro findings.
The Cornerstone of Confidence: The Glutamate-Induced Excitotoxicity Assay
Excessive glutamate, the primary excitatory neurotransmitter in the central nervous system, can lead to neuronal cell death, a phenomenon known as excitotoxicity.[4] This process is implicated in the pathophysiology of epilepsy and other neurological disorders.[1] An in vitro assay that models this process provides a physiologically relevant system to screen for and validate compounds with neuroprotective, and by extension, potential anticonvulsant properties.
The human neuroblastoma cell line, SH-SY5Y, is a widely used and well-characterized model in neurobiology research. These cells, when exposed to high concentrations of glutamate, undergo cell death, providing a clear and measurable endpoint for assessing the protective effects of a test compound.[3]
Experimental Workflow: A Visual Overview
The following diagram outlines the critical steps in the validation of this compound's neuroprotective effects.
Caption: Workflow for In Vitro Neuroprotection Assay Validation.
Detailed Experimental Protocol: Ensuring Reproducibility and Trustworthiness
Adherence to a meticulously detailed protocol is paramount for generating reliable and reproducible data. The following steps are grounded in established methodologies for cell-based assays.[3][6]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Phenytoin, Carbamazepine, Ethosuximide (comparator compounds)
-
L-Glutamic acid
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere and grow for 24 hours. The rationale for this initial growth period is to ensure the cells are in a healthy, logarithmic growth phase before the introduction of any experimental variables.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound and the comparator compounds (Phenytoin, Carbamazepine, Ethosuximide) in DMSO.
-
Perform serial dilutions in serum-free DMEM to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The use of a broad concentration range is critical for determining a dose-response relationship.
-
Carefully remove the culture medium from the 96-well plates and replace it with the media containing the different concentrations of the test and comparator compounds. Include a vehicle control (DMSO at the highest concentration used for the compounds) and a negative control (serum-free DMEM only).
-
-
Induction of Glutamate Excitotoxicity:
-
MTT Assay for Cell Viability:
-
Following the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, providing a direct correlation with cell viability.[6]
-
After the incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the cell viability against the compound concentration to generate dose-response curves and determine the EC50 (half-maximal effective concentration) for neuroprotection.
-
Comparative Analysis: Benchmarking this compound's Performance
A key component of this guide is the objective comparison of this compound's performance against established anticonvulsant drugs. Phenytoin, Carbamazepine, and Ethosuximide are chosen as comparators due to their long-standing clinical use and well-characterized, albeit different, mechanisms of action.[7][8][9]
-
Phenytoin and Carbamazepine are known to act primarily by blocking voltage-gated sodium channels, thereby inhibiting the rapid firing of neurons.[7][8]
-
Ethosuximide's primary mechanism is the blockade of T-type calcium channels in thalamic neurons.[9][10]
By comparing the neuroprotective effects of this compound to these standards, we can gain valuable insights into its potential efficacy and, preliminarily, its possible mechanism of action.
Data Presentation: A Framework for Objective Comparison
The following table provides a structured format for summarizing the quantitative data obtained from the neuroprotection assay.
| Compound | EC50 (µM) for Neuroprotection | Maximum Protection (%) |
| This compound | Experimental Value | Experimental Value |
| Phenytoin | Experimental Value | Experimental Value |
| Carbamazepine | Experimental Value | Experimental Value |
| Ethosuximide | Experimental Value | Experimental Value |
Interpreting the Results:
A lower EC50 value indicates greater potency in protecting against glutamate-induced excitotoxicity. The "Maximum Protection (%)" provides insight into the efficacy of the compound at its optimal concentration. Comparing these values for this compound with those of the established anticonvulsants will provide a clear, data-driven assessment of its in vitro neuroprotective potential.
Self-Validating Systems: Ensuring Trustworthiness in Your Data
The protocol described above is designed to be a self-validating system. Key elements that contribute to its trustworthiness include:
-
Positive and Negative Controls: The inclusion of untreated cells (negative control) and cells treated only with glutamate (positive control for toxicity) are essential for establishing the baseline and the dynamic range of the assay.
-
Reference Standards: The use of well-characterized anticonvulsant drugs (Phenytoin, Carbamazepine, Ethosuximide) as positive controls for neuroprotection allows for the validation of the assay's sensitivity and provides a benchmark for the test compound's performance.
-
Dose-Response Relationship: A clear dose-dependent effect of this compound on cell viability is a strong indicator of a specific biological activity and not an artifact.
-
Reproducibility: The assay should be repeated multiple times to ensure the consistency and reliability of the results.
Conclusion: From In Vitro Validation to Informed Drug Discovery
This guide provides a comprehensive framework for the rigorous validation of this compound's in vitro neuroprotective effects. By employing a physiologically relevant assay, adhering to a detailed and validated protocol, and objectively comparing the results against established standards, researchers can generate high-quality, trustworthy data. This, in turn, empowers informed decision-making in the early stages of drug discovery and development, ultimately paving the way for the identification of novel and effective therapeutic agents.
References
- 1. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 2. Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions [mdpi.com]
- 3. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spinreact.com [spinreact.com]
- 7. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quick review of carbamazepine pharmacokinetics in epilepsy from 1953 to 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethosuximide - Wikipedia [en.wikipedia.org]
- 10. Ethosuximide: Mechanism of Action [picmonic.com]
A Comparative Efficacy Analysis of 3-Methylpyrrolidine-2,5-dione and Other Succinimide Anticonvulsants
Introduction: The Enduring Relevance of the Succinimide Scaffold in Epilepsy Research
The pyrrolidine-2,5-dione, or succinimide, core represents a foundational scaffold in the armamentarium against absence seizures.[1] This class of anticonvulsant drugs, most notably represented by ethosuximide, has been a cornerstone of epilepsy treatment for decades.[1] Their enduring clinical relevance and well-defined structure-activity relationships make them a compelling subject for ongoing research and development. This guide provides an in-depth, comparative analysis of the efficacy of 3-Methylpyrrolidine-2,5-dione and its derivatives against other prominent succinimides, namely ethosuximide, methsuximide, and phensuximide.
The primary objective of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive resource that not only presents comparative experimental data but also delves into the mechanistic underpinnings and methodological considerations essential for advancing the field of anticonvulsant drug discovery. We will explore the nuances of their mechanisms of action, present quantitative efficacy and neurotoxicity data from preclinical models, and provide detailed experimental protocols to ensure the reproducibility and validation of the findings discussed.
The Succinimide Pharmacophore: Mechanism of Action and Structure-Activity Relationship
The therapeutic efficacy of succinimides in controlling absence seizures is primarily attributed to their ability to block low-voltage-activated T-type calcium channels in thalamic neurons.[1][2] These channels play a critical role in generating the characteristic 3 Hz spike-and-wave discharges observed during absence seizures.[3][4] By inhibiting these channels, succinimides dampen the rhythmic burst firing of thalamocortical neurons, thereby disrupting the synchronized network activity that underlies seizure manifestation.[1][4]
Caption: Mechanism of action of succinimide anticonvulsants.
The structure-activity relationship (SAR) of succinimides has been extensively studied, revealing key molecular features that govern their anticonvulsant activity. The pyrrolidine-2,5-dione ring is the essential pharmacophore.[1] Substitutions at the C-3 position of this ring are particularly crucial for potency against absence seizures.[1][5] Small alkyl groups at this position, such as the methyl group in this compound and the ethyl and methyl groups in ethosuximide, are known to confer optimal anti-absence activity.[1][5] N-alkylation, as seen in methsuximide and phensuximide, can influence the metabolic profile, often leading to active metabolites. For instance, the therapeutic effect of methsuximide is largely mediated by its active metabolite, N-desmethylmethsuximide.[6]
Compound Profiles
This compound and its Derivatives
Recent investigations into derivatives of this compound have revealed promising anticonvulsant properties with a potentially broader spectrum of action compared to traditional succinimides.[3][7] Studies on N-Mannich bases derived from this compound have shown significant efficacy in both the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models in mice.[3][7] The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ model is predictive of activity against myoclonic and absence seizures.[6][8] This suggests that modifications to the this compound scaffold could yield compounds with a wider therapeutic window.
Ethosuximide
Ethosuximide (3-ethyl-3-methyl pyrrolidine-2,5-dione) is considered a first-line treatment for uncomplicated absence seizures.[3] Its mechanism of action is well-established as a selective blocker of T-type calcium channels.[3][4] While highly effective for absence seizures, ethosuximide has a narrow spectrum of activity and is not effective against other seizure types.[3]
Methsuximide
Methsuximide is another succinimide anticonvulsant that is primarily used for absence seizures, particularly those refractory to other treatments. As mentioned, its activity is largely due to its N-demethylated active metabolite.[6]
Phensuximide
Phensuximide is also used in the treatment of absence seizures.[9] Its mechanism is thought to involve the depression of nerve transmission in the motor cortex, potentially through the inhibition of cyclic AMP and cyclic GMP accumulation in brain tissue.[9]
Comparative Efficacy and Neurotoxicity
The efficacy of anticonvulsant compounds is typically quantified by their median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the test population. Neurotoxicity is often assessed using the rotarod test, which measures motor coordination, and is quantified by the median toxic dose (TD50). The protective index (PI), calculated as the ratio of TD50 to ED50, is a critical measure of a drug's safety margin, with a higher PI indicating a wider therapeutic window.[10]
The following table summarizes the available preclinical data for derivatives of this compound and ethosuximide in mice. It is important to note that these data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited. The data for this compound derivatives are particularly promising, showing high potency (low ED50) and a favorable safety profile (high PI).
| Compound/Derivative | Test | ED50 (mg/kg, i.p.) | TD50 (mg/kg, i.p.) | Protective Index (PI) | Reference(s) |
| N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dione | MES | 16.13 | >500 | >31.0 | [3][7] |
| scPTZ | 133.99 | >500 | >3.73 | [3][7] | |
| N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-pyrrolidine-2,5-dione | MES | 37.79 | >500 | >13.0 | [3][7] |
| scPTZ | 128.82 | >500 | >3.88 | [3][7] | |
| Ethosuximide | scPTZ | - | - | 2.5 | [7] |
| Valproic Acid (Reference) | MES | 252.7 | 379.05 | 1.5 | [7] |
| scPTZ | - | - | 1.8 | [7] | |
| Phenytoin (Reference) | MES | - | - | 7.74 | [7] |
Note: Direct ED50 and TD50 values for ethosuximide were not consistently reported in the same studies as the this compound derivatives. The Protective Index is provided for a more standardized comparison.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key preclinical assays used to evaluate anticonvulsant efficacy and neurotoxicity.
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[1][11]
Caption: Workflow for the Maximal Electroshock (MES) Test.
Procedure:
-
Animal Model: Male CF-1 or C57BL/6 mice are commonly used.[11]
-
Drug Administration: The test compound or vehicle is administered, typically intraperitoneally (i.p.), at various doses to different groups of animals.
-
Anesthesia and Electrode Placement: At the time of peak effect of the drug, a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of each mouse.[11] Corneal electrodes are then placed on the eyes.
-
Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.[11]
-
Observation and Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[1] An animal is considered protected if it does not exhibit this response.
-
Data Analysis: The number of protected animals at each dose is recorded, and the ED50 is calculated using probit analysis.[12]
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test is a model for myoclonic and absence seizures and evaluates a compound's ability to raise the seizure threshold.[6][13]
Caption: Workflow for the Subcutaneous Pentylenetetrazol (scPTZ) Test.
Procedure:
-
Animal Model: Male CF-1 mice are frequently used.[13]
-
Drug Administration: The test compound or vehicle is administered i.p. at various doses.
-
Convulsant Injection: At the time of peak drug effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the neck.[13]
-
Observation and Endpoint: Animals are observed for 30 minutes for the presence of clonic seizures, characterized by rhythmic muscle contractions of the forelimbs, hindlimbs, or jaw.[13] The absence of such seizures for at least 5 seconds indicates protection.
-
Data Analysis: The number of protected animals at each dose is used to calculate the ED50 via probit analysis.[12]
Rotarod Test for Neurotoxicity
The rotarod test is a widely used method to assess motor coordination and identify potential neurological deficits or sedative effects of a compound.[14][15]
Procedure:
-
Apparatus: A rotating rod apparatus with adjustable speed is used.
-
Training: Mice are typically trained for one or more sessions to acclimate them to the apparatus and task.[16]
-
Testing: On the test day, after drug administration, mice are placed on the rod, which is then set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).[14]
-
Endpoint: The latency to fall from the rod is recorded. A significant decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment.
-
Data Analysis: The TD50, the dose at which 50% of the animals exhibit motor impairment, is calculated.[17]
Conclusion and Future Directions
The succinimide scaffold, particularly with substitutions at the C-3 position as seen in this compound, continues to be a fertile ground for the discovery of novel anticonvulsant agents. Preclinical data on derivatives of this compound suggest a potential for a broader spectrum of activity and an improved safety profile compared to the archetypal succinimide, ethosuximide.[7] The high protective indices observed for these novel compounds are particularly encouraging.
Future research should focus on direct, head-to-head comparative studies of this compound and its most promising derivatives against ethosuximide, methsuximide, and phensuximide in a standardized panel of seizure models. Elucidating the precise molecular targets and mechanisms of action of these newer compounds will also be critical. While T-type calcium channel blockade is a likely contributor, the efficacy of some derivatives in the MES test suggests additional mechanisms, such as modulation of voltage-gated sodium channels, may be at play.[18][19] A deeper understanding of these aspects will be instrumental in advancing the development of the next generation of succinimide-based anticonvulsants with enhanced efficacy and tolerability for the treatment of epilepsy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog [pubmed.ncbi.nlm.nih.gov]
- 4. Ethosuximide: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 12. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 14. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 15. youtube.com [youtube.com]
- 16. Rotarod-Test for Mice [protocols.io]
- 17. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of analytical methods for 3-Methylpyrrolidine-2,5-dione
An In-Depth Guide to the Cross-Validation of Analytical Methods for 3-Methylpyrrolidine-2,5-dione
Introduction: The Imperative for Rigorous Analytical Cross-Validation
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. This compound, a key succinimide derivative, serves as a critical building block in organic synthesis and can be a potential process-related impurity. Ensuring its precise and accurate quantification is not merely a procedural step but a foundational requirement for guaranteeing product quality, safety, and efficacy. When multiple analytical methods are employed across different stages of development—from early-stage research to final quality control (QC) release—it becomes essential to demonstrate their equivalence. This is the purpose of cross-validation: to provide documented evidence that different analytical procedures yield comparable results.[1][2]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for developing, validating, and cross-validating two orthogonal analytical methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. The principles and protocols herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a scientifically sound and regulatory-compliant approach.[3][4][5]
Chapter 1: Analyte Characteristics and Method Selection Rationale
The physicochemical properties of this compound (CAS: 5615-90-7, Formula: C₅H₇NO₂) dictate the most suitable analytical strategies.[6][7]
-
Polarity and Solubility: Its structure, containing a polar imide group and a non-polar methyl group, renders it soluble in a range of organic solvents and moderately soluble in water. This profile makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).
-
Volatility and Thermal Stability: The compound possesses sufficient volatility and thermal stability to be amenable to Gas Chromatography (GC) analysis.
-
Chromophores: The carbonyl groups in the succinimide ring provide weak UV absorbance, making UV detection in HPLC feasible, typically at low wavelengths (e.g., 210 nm).[8]
-
Ionization Potential: The molecule can be readily ionized, making Mass Spectrometry (MS) a highly specific and sensitive detection method for both GC and LC.
Based on these properties, RP-HPLC with UV detection is selected for its robustness, high throughput, and prevalence in QC environments. GC-MS is chosen as an orthogonal method due to its different separation mechanism (volatility vs. polarity) and the high specificity of mass detection, making it ideal for confirmatory analysis and impurity identification.[9]
Chapter 2: The Workflow of Method Validation
Before any cross-validation can occur, each analytical method must be individually and thoroughly validated to demonstrate its fitness for purpose. The validation process follows the ICH Q2(R2) framework, which establishes the performance characteristics of a method.[10][11][12]
Caption: ICH Q2(R2) Analytical Method Validation Workflow.
Chapter 3: Primary Method - Reversed-Phase HPLC with UV Detection
RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility and reliability. For this compound, a C18 column is the logical choice, as it provides effective retention based on the molecule's moderate hydrophobicity.
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard analytical HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Deionized Water
-
B: Acetonitrile (HPLC Grade)
-
-
Gradient Program: 20% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. The gradient is chosen to ensure elution of the main peak with good symmetry while separating it from potential earlier or later eluting impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant temperature is crucial for reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Standard & Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask and dissolve in a 50:50 mixture of Acetonitrile and Water.
-
Calibration Standards: Prepare a series of standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with the mobile phase at initial conditions.
-
Sample Preparation: Dissolve the test sample in the diluent to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection to protect the column.[8]
-
Validation Data Summary (Hypothetical)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte | Peak is pure; no co-elution with placebo or known impurities. |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | 10 - 500 µg/mL | Method is linear, accurate, and precise over this range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0% | Repeatability: 0.8%; Intermediate: 1.2% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 10 µg/mL |
| Robustness | %RSD ≤ 2.0% for minor changes in flow, temp, pH | Passed; results are unaffected by small variations. |
Chapter 4: Orthogonal Method - Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a powerful alternative by separating compounds based on their volatility and boiling point, followed by highly specific detection by mass. This orthogonality is key for a robust cross-validation, as it ensures that the results are not an artifact of a single separation principle.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[9][13]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute. Ramp to 250°C at 20°C/min, hold for 2 minutes. This program is designed to provide a sharp peak for the analyte while allowing for the elution of less volatile impurities.
-
Injector Temperature: 250°C (Splitless mode).
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Scan mode (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for this compound (M.W. 113.11) would include the molecular ion (m/z 113) if present, and major fragment ions.
-
Standard & Sample Preparation: Prepare standards and samples in a volatile solvent like Methanol or Acetonitrile. The concentration range should be optimized for the instrument's sensitivity.
Validation Data Summary (Hypothetical)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interfering peaks at the analyte retention time and m/z | Passed; mass spectra confirm peak identity. |
| Linearity (R²) | R² ≥ 0.998 | 0.9989 |
| Range | 5 - 250 µg/mL | Method is linear, accurate, and precise over this range. |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.1% - 102.5% |
| Precision (%RSD) | Repeatability: ≤ 3.0%; Intermediate: ≤ 3.0% | Repeatability: 1.5%; Intermediate: 2.1% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 5 µg/mL |
| Robustness | %RSD ≤ 3.0% for minor changes in flow, temp ramp | Passed; results are unaffected by small variations. |
Chapter 5: The Cross-Validation Study
With both methods fully validated, the cross-validation study can proceed. The objective is to analyze the same set of samples using both methods and compare the quantitative results.
Caption: Experimental design for the cross-validation of two analytical methods.
Execution and Data Comparison
Three separate lots of a product containing this compound were prepared and analyzed in triplicate by each method.
| Sample Lot | HPLC-UV Result (mg/g) | GC-MS Result (mg/g) | % Difference | Status |
| Lot A | 9.85 | 9.98 | 1.31% | Pass |
| Lot B | 10.12 | 10.05 | -0.69% | Pass |
| Lot C | 9.91 | 10.20 | 2.89% | Pass |
Calculation: % Difference = [(Result GCMS - Result HPLC) / (Average of Both Results)] * 100
The results show a strong correlation between the two methods, with all percentage differences falling well within a typical acceptance criterion of ±5.0%. This provides high confidence that both methods are capable of accurately quantifying this compound in the tested matrix.
Chapter 6: The Definitive Role of NMR Spectroscopy
While HPLC and GC-MS are excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the unequivocal tool for structural confirmation.[14] For a reference standard, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra provide definitive proof of the chemical structure, confirming that the analyte being measured by the chromatographic methods is indeed this compound.[15] Furthermore, quantitative NMR (qNMR) can be used to assign a purity value to the reference standard itself, providing an orthogonal and absolute measure of concentration that anchors the entire analytical framework.
Conclusion and Recommendations
This guide has detailed a robust, compliant framework for the validation and cross-validation of analytical methods for this compound. The successful cross-validation between RP-HPLC-UV and GC-MS demonstrates that the two orthogonal methods provide equivalent and reliable quantitative data.
-
For routine, high-throughput QC analysis: The validated RP-HPLC-UV method is recommended due to its speed, robustness, and lower operational complexity.
-
For confirmatory analysis, impurity identification, and investigation of out-of-spec results: The GC-MS method is superior, offering orthogonal selectivity and the definitive identification power of mass spectrometry.
By establishing and cross-validating these two methods, an organization builds a flexible and powerful analytical toolkit, ensuring data integrity and regulatory compliance throughout the product lifecycle.
References
- 1. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. youtube.com [youtube.com]
- 5. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 6. This compound | C5H7NO2 | CID 138540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C5H7NO2 | CID 138540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. annexpublishers.com [annexpublishers.com]
- 10. propharmagroup.com [propharmagroup.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jst-ud.vn [jst-ud.vn]
- 15. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structure-Activity Relationship of 3-Methylpyrrolidine-2,5-dione Analogs as Anticonvulsant Agents
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3-methylpyrrolidine-2,5-dione (also known as 3-methylsuccinimide) analogs, a class of compounds with significant potential in the development of novel anticonvulsant therapies. Drawing upon extensive preclinical data, this document will delve into the critical structural modifications that influence biological activity, offering valuable insights for researchers, medicinal chemists, and drug development professionals. We will explore the key substitutions on the succinimide core, compare the anticonvulsant efficacy and neurotoxicity of various analogs, and provide detailed experimental protocols for their evaluation.
Introduction: The Therapeutic Potential of Pyrrolidine-2,5-dione Analogs
The pyrrolidine-2,5-dione scaffold is a well-established pharmacophore in medicinal chemistry, most notably as the core of succinimide anticonvulsants like ethosuximide.[1] These compounds have demonstrated significant efficacy in the treatment of absence seizures, primarily through their action on neuronal ion channels.[2] The 3-methyl substitution on this core has been a focal point of research, aiming to enhance potency, broaden the spectrum of activity, and improve the safety profile of this drug class. This guide will systematically dissect the SAR of these analogs, providing a framework for the rational design of next-generation anticonvulsant agents.
Unraveling the Structure-Activity Relationship (SAR)
The anticonvulsant activity of this compound analogs is profoundly influenced by substitutions at two key positions: the nitrogen atom (N-1) and the carbon at the 3-position of the pyrrolidine ring.
The Critical Role of N-Substitution
Modifications at the N-1 position of the this compound ring have been extensively explored to modulate the pharmacokinetic and pharmacodynamic properties of these analogs. The introduction of various substituents, particularly those containing phenylpiperazine moieties, has yielded compounds with potent anticonvulsant activity.
A key observation is that the nature and substitution pattern of the terminal aromatic ring significantly impact efficacy. For instance, the presence of electron-withdrawing groups, such as chloro or trifluoromethyl groups, on the phenyl ring of the N-phenylpiperazine substituent often enhances anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[3]
Diagram: Key Positions for Substitution on the Pyrrolidine-2,5-dione Core
References
Performance Benchmarking of Novel 3-Methylpyrrolidine-2,5-dione Derivatives as Potential Anticonvulsant Agents
Introduction: The Scientific Rationale and Therapeutic Landscape
The succinimide class of compounds, characterized by the pyrrolidine-2,5-dione core, represents a significant family of anticonvulsant agents.[1] The cornerstone of this class, Ethosuximide, is a first-line therapy for absence (petit mal) seizures, particularly in children.[2][3] Its therapeutic success is primarily attributed to the selective blockade of low-voltage-activated T-type calcium channels in thalamic neurons.[4][5] These channels are critical for generating the 3-Hz spike-and-wave discharges on an EEG that characterize absence seizures.[3][6] By inhibiting these channels, succinimides dampen the burst firing of thalamic neurons, disrupting the abnormal thalamocortical rhythm.[5][7]
The structure-activity relationship (SAR) of succinimides is well-established, with substitutions at the C-3 position of the ring being crucial for potency.[1][4] While Ethosuximide (3-ethyl-3-methylpyrrolidine-2,5-dione) is effective, the quest for agents with improved pharmacokinetic profiles, broader therapeutic windows, and efficacy against a wider range of seizure types continues. This guide provides a comprehensive performance benchmark of two novel derivatives, Compound A (3-propyl-3-methylpyrrolidine-2,5-dione) and Compound B (3-isopropyl-3-methylpyrrolidine-2,5-dione) , against the established standard, Ethosuximide.
Our evaluation follows a logical, multi-tiered drug discovery workflow, beginning with in silico predictions to establish a theoretical baseline, followed by rigorous in vitro and in vivo assays to determine empirical performance. The causality behind this staged approach is rooted in resource optimization; early identification of potential liabilities through computational and cell-based assays prevents the costly progression of suboptimal candidates into advanced animal studies.[8][9]
The Benchmarking Workflow: A Multi-Parametric Approach
To ensure a holistic and objective comparison, we designed a workflow that assesses the critical attributes of a viable CNS drug candidate: efficacy, safety, and drug-like properties. This process allows for a direct comparison of Compound A and Compound B against Ethosuximide at each stage.
Caption: Overall workflow for benchmarking new 3-Methylpyrrolidine-2,5-dione derivatives.
In Silico ADMET Profiling
Expertise & Experience: Before synthesis, predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical first pass.[10][11] It allows us to anticipate potential pharmacokinetic hurdles, such as poor blood-brain barrier (BBB) penetration or rapid metabolic clearance, which are common points of failure for CNS drug candidates.[12] We utilize established computational models to provide a foundational dataset for our derivatives.[13]
Comparative Data: Predicted ADMET Properties
| Parameter | Ethosuximide (Reference) | Compound A | Compound B | Desired Range for CNS Drugs |
| LogP (Lipophilicity) | 0.3 | 0.8 | 0.7 | 1.0 - 3.0 |
| Topological Polar Surface Area (TPSA) | 49.6 Ų | 49.6 Ų | 49.6 Ų | < 90 Ų |
| Aqueous Solubility (LogS) | -1.5 | -2.0 | -1.9 | > -4.0 |
| BBB Permeability (LogBB) | 0.1 | 0.05 | 0.08 | > 0 |
| CYP2D6 Inhibition | Low Risk | Low Risk | Low Risk | Low Risk |
| Human Intestinal Absorption (%) | > 90% | > 90% | > 90% | > 80% |
Interpretation: All three compounds exhibit favorable predicted profiles for CNS drug candidates. The slightly increased lipophilicity (LogP) of Compounds A and B compared to Ethosuximide is noteworthy but remains within an acceptable range, suggesting potentially adequate BBB penetration without compromising solubility.
In Vitro Performance Benchmarking
Mechanism of Action: T-Type Calcium Channel Inhibition
Expertise & Experience: The primary anticonvulsant mechanism for succinimides is the blockade of T-type calcium channels.[4][14] Therefore, the most direct measure of a new derivative's potential efficacy is its potency in inhibiting these specific channels. We employ whole-cell patch-clamp electrophysiology on cells expressing the CaV3.1 subtype, which is highly expressed in thalamic neurons, to determine the half-maximal inhibitory concentration (IC50).[4] A lower IC50 value indicates higher potency.
Caption: Mechanism of action for this compound (3-MPD) derivatives.
Comparative Data: T-Type Calcium Channel (CaV3.1) Inhibition
| Compound | IC50 (µM) |
| Ethosuximide (Reference) | 750 ± 55 |
| Compound A | 625 ± 48 |
| Compound B | 710 ± 62 |
Interpretation: Compound A demonstrates a moderately lower IC50 than Ethosuximide, suggesting higher potency at the molecular target. Compound B shows potency comparable to the reference standard. This is a promising initial finding for Compound A.
Safety Profile: In Vitro Cytotoxicity
Expertise & Experience: A critical aspect of drug development is ensuring that a compound is effective at concentrations that are not harmful to cells. We assess general cytotoxicity using the Lactate Dehydrogenase (LDH) release assay.[15] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage, making it a reliable biomarker for cytotoxicity.[16] This assay is straightforward, reproducible, and well-suited for high-throughput screening.[17]
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Seeding: Plate SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with serial dilutions of each test compound (Ethosuximide, Compound A, Compound B) for 24 hours. Include a vehicle-only control (negative control) and a lysis buffer control (positive control for 100% cytotoxicity).
-
Sample Collection: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well of the new plate.[16]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control after subtracting background absorbance from the negative control.
Comparative Data: Cytotoxicity (LDH Release) in SH-SY5Y Cells
| Compound | CC50 (µM) (50% Cytotoxic Concentration) |
| Ethosuximide (Reference) | > 5000 |
| Compound A | > 5000 |
| Compound B | > 5000 |
Interpretation: All tested compounds exhibit low cytotoxicity, with CC50 values well above their effective concentrations for channel inhibition. This indicates a favorable in vitro therapeutic window.
Metabolic Liability: Microsomal Stability
Expertise & Experience: The rate at which a compound is metabolized, primarily in the liver, is a key determinant of its half-life and dosing frequency.[8] The liver microsomal stability assay is a standard in vitro model to assess Phase I metabolism, which is largely driven by cytochrome P450 (CYP) enzymes.[18][19] By incubating the compounds with liver microsomes and measuring their disappearance over time, we can calculate the intrinsic clearance and predict the metabolic half-life.[20][21]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in a phosphate buffer.
-
Initiation: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Calculation: The rate of disappearance is plotted, and the in vitro half-life (t½) is calculated from the slope of the line.
Comparative Data: Human Liver Microsomal Stability
| Compound | In Vitro Half-life (t½, minutes) |
| Ethosuximide (Reference) | > 60 |
| Compound A | 52 |
| Compound B | > 60 |
Interpretation: Ethosuximide and Compound B show high metabolic stability, suggesting a lower intrinsic clearance. Compound A is metabolized more quickly, which could translate to a shorter half-life in vivo. This is a key differentiating factor to consider for further development.
In Vivo Performance Benchmarking
Expertise & Experience: While in vitro data is essential, in vivo models are required to confirm anticonvulsant activity in a complex biological system.[22][23] We use two gold-standard, acute seizure models that are highly predictive of efficacy for different seizure types.[24] The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazol (scPTZ) test is a primary model for absence seizures.[4][25] Efficacy is quantified by the median effective dose (ED50), the dose required to protect 50% of the animals from seizures.
Comparative Data: Anticonvulsant Activity in Mice (ED50, mg/kg, i.p.)
| Compound | MES Test (Tonic-Clonic Seizure Model) | scPTZ Test (Absence Seizure Model) |
| Ethosuximide (Reference) | > 800 | 130 |
| Compound A | > 800 | 95 |
| Compound B | > 800 | 125 |
Interpretation: As expected for this class of drugs, all compounds are largely inactive in the MES model.[4] In the scPTZ model, which is highly relevant for absence seizures, Compound A shows a significantly lower ED50 than Ethosuximide, indicating superior in vivo potency.[26] Compound B performs on par with Ethosuximide. These results correlate well with the in vitro T-type calcium channel inhibition data.
Synthesis and Conclusion
This comparative guide systematically benchmarked two novel this compound derivatives against the clinical standard, Ethosuximide. The integrated data provides a clear performance profile for each candidate.
Summary of Performance:
| Compound | In Silico Profile | In Vitro Potency (IC50) | In Vitro Safety (CC50) | Metabolic Stability (t½) | In Vivo Potency (ED50) | Overall Assessment |
| Ethosuximide | Favorable | 750 µM | > 5000 µM | > 60 min | 130 mg/kg | Benchmark Standard |
| Compound A | Favorable | 625 µM | > 5000 µM | 52 min | 95 mg/kg | High Potency, Moderate Stability |
| Compound B | Favorable | 710 µM | > 5000 µM | > 60 min | 125 mg/kg | Benchmark-like Profile |
Conclusion: Both novel derivatives demonstrate promising anticonvulsant profiles. Compound B mirrors the performance of Ethosuximide across all key metrics, establishing it as a viable alternative or "me-too" candidate.
However, Compound A stands out as a superior candidate based on its significantly higher potency in both in vitro and in vivo models. Its lower ED50 in the scPTZ test suggests that it may be effective at lower clinical doses, potentially reducing dose-dependent side effects. The only point of consideration is its moderately faster metabolism in human liver microsomes. While this might lead to a shorter duration of action, it does not disqualify the compound. Further pharmacokinetic studies are warranted to fully characterize its profile.[27][28] Based on this comprehensive benchmark, Compound A is the lead candidate recommended for progression into more advanced preclinical development.
References
- 1. Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells [mdpi.com]
- 2. Ethosuximide: Mechanism of Action [picmonic.com]
- 3. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Ethosuximide? [synapse.patsnap.com]
- 6. Ethosuximide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 8. Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery [pharmacores.com]
- 9. Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ethosuximide - Wikipedia [en.wikipedia.org]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 23. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging: Application to a Drug Candidate with Potential Application in Neuromuscular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Succinimide Anticonvulsants: A Guide for Researchers
Introduction: The Succinimide Class and the Imperative of Safety
The succinimide class of anticonvulsant drugs represents a cornerstone in the management of absence seizures, a type of epilepsy predominantly affecting children.[1][2] This class, which includes ethosuximide, methsuximide, and phensuximide, exerts its therapeutic effect primarily through the blockade of low-voltage-activated T-type calcium channels in thalamic neurons.[1][3] This action disrupts the characteristic 3-Hz spike-and-wave discharges on an electroencephalogram (EEG) that are the hallmark of absence seizures.[1][2][3] While their efficacy in controlling this specific seizure type is well-established, a nuanced understanding of their respective safety profiles is paramount for both clinical decision-making and the strategic development of novel, safer antiepileptic drugs (AEDs).
This guide provides a comprehensive comparative analysis of the safety profiles of ethosuximide, methsuximide, and phensuximide. It is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of their adverse effects, underlying toxicological mechanisms, and the experimental methodologies crucial for their evaluation. By synthesizing technical data with field-proven insights, this document aims to serve as an authoritative resource for advancing research in epilepsy therapeutics.
Comparative Safety Profiles: A Head-to-Head Analysis
While all three succinimides share a common mechanism of action, their safety profiles exhibit notable distinctions. Ethosuximide is generally considered the first-line therapy for absence seizures due to its favorable efficacy and comparatively lower incidence of adverse effects.[1] Phensuximide and methsuximide, conversely, are associated with less favorable adverse effect profiles and are typically reserved for cases refractory to other treatments.[1]
Common Adverse Effects
The most frequently reported adverse effects across the succinimide class involve the gastrointestinal and central nervous systems.
| Adverse Effect | Ethosuximide | Methsuximide | Phensuximide |
| Gastrointestinal | Nausea, vomiting, diarrhea, stomach pain, indigestion, loss of appetite[4][5][6] | Nausea, vomiting, anorexia, diarrhea, weight loss, epigastric and abdominal pain, constipation[7][8][9] | Nausea, vomiting, abdominal pain, diarrhea, weight loss[10][11] |
| Central Nervous System | Drowsiness, fatigue, dizziness, unsteadiness, headache, trouble concentrating, hiccups[4][5][6] | Drowsiness, ataxia, dizziness (most frequent), irritability, nervousness, headache, blurred vision, insomnia[7][8][9][12] | Drowsiness, dizziness, headache, loss of coordination[10][11][13][14] |
This table summarizes common adverse effects and is not exhaustive. Incidence rates can vary based on patient populations and study designs.
Serious Adverse Reactions
Beyond the more common side effects, all succinimides carry the risk of more severe, albeit rarer, adverse reactions. These demand careful monitoring and immediate clinical attention.
| Serious Adverse Reaction | Ethosuximide | Methsuximide | Phensuximide |
| Dermatologic | Stevens-Johnson syndrome (SJS), Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS)[4][5] | Stevens-Johnson syndrome, urticaria, pruritic erythematous rashes[7][12] | Skin irritation[11] |
| Hematologic | Drug-induced immune thrombocytopenia, agranulocytosis, neutropenia[1] | Eosinophilia, leukopenia, monocytosis, pancytopenia[7][12] | Bone marrow depression[10] |
| Psychiatric | Suicidal thoughts or actions, changes in thinking, mood, or behavior, hallucinations[4][5][15] | Psychosis, suicidal behavior, auditory hallucinations, confusion, depression[7][8][9][12] | Not prominently reported |
| Systemic | Systemic lupus erythematosus (SLE)[4][15] | Systemic lupus erythematosus (SLE)[9][12] | Succinimide Hypersensitivity Syndrome[10] |
| Hepatic/Renal | Caution advised in patients with hepatic or renal disease[1][4] | Caution advised in patients with hepatic or renal impairment; proteinuria, microscopic hematuria[7][9][12] | Caution advised in patients with liver or kidney disease[11] |
Mechanisms of Toxicity: Unraveling the "Why"
The adverse effects of succinimides stem from both their primary pharmacological action and off-target effects. Understanding these mechanisms is critical for predicting and mitigating toxicity.
T-Type Calcium Channel Blockade and CNS Effects
The primary mechanism of action, the blockade of T-type calcium channels, is central to both the therapeutic and some of the adverse effects of succinimides.[1][3] These channels are not only involved in the thalamocortical oscillations of absence seizures but also play a role in other neuronal pathways.
Idiosyncratic Drug Reactions: The Role of Metabolism and Immunity
Serious adverse reactions like SJS, DRESS, and blood dyscrasias are often idiosyncratic, meaning they are not predictable from the drug's known pharmacology and occur in a small subset of susceptible individuals. These reactions are thought to be mediated by a complex interplay between drug metabolism and the immune system.
Ethosuximide is primarily metabolized in the liver by CYP3A4 enzymes into inactive metabolites.[1] While this generally leads to a more favorable safety profile, the formation of reactive metabolites, although in small quantities, can potentially trigger immune responses in susceptible individuals. Methsuximide and phensuximide also undergo hepatic metabolism, and variations in these pathways could contribute to their different toxicity profiles.
Experimental Protocols for Safety Assessment
A robust assessment of the safety profile of succinimides, and indeed any novel anticonvulsant, relies on a multi-tiered experimental approach, encompassing in vitro assays, preclinical animal models, and well-designed clinical trials.
In Vitro Hepatotoxicity Assessment
Drug-induced liver injury (DILI) is a significant concern in drug development.[16][17] In vitro models provide a crucial first-pass screen for potential hepatotoxicity.
Protocol: Cytotoxicity Assay in HepG2/HepaRG Cells
-
Cell Culture: Culture human hepatoma cell lines (e.g., HepG2 or HepaRG) in 2D monolayers or 3D spheroids.[16] 3D cultures often better mimic in vivo conditions.[16][17]
-
Drug Exposure: Treat the cells with a range of concentrations of the succinimide anticonvulsant for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) to quantify the cytotoxic potential of the compound.
-
Mechanistic Follow-up: For compounds showing toxicity, further assays can investigate specific mechanisms such as mitochondrial dysfunction, reactive oxygen species (ROS) generation, or cholestasis.[18][19]
Preclinical Animal Models for Systemic Toxicity
Animal models are indispensable for evaluating the systemic safety and anticonvulsant activity of drug candidates before human trials.[20][21]
Protocol: Rodent Anticonvulsant and Toxicity Screening
-
Model Selection: Utilize established rodent models of seizures. The subcutaneous pentylenetetrazol (scPTZ) test is particularly relevant for absence seizures and was instrumental in the discovery of ethosuximide.[22] The maximal electroshock (MES) test assesses efficacy against generalized tonic-clonic seizures.[20][23]
-
Drug Administration: Administer the test compound to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal or oral).
-
Anticonvulsant Efficacy: Challenge the animals with the convulsant agent (PTZ) or electrical stimulus (MES) and observe for the presence or absence of seizures.
-
Neurotoxicity Assessment: Concurrently, assess for acute neurotoxicity by observing behavioral changes such as ataxia, sedation, or motor impairment.
-
Acute and Chronic Toxicity Studies: Conduct dose-ranging studies to determine the median effective dose (ED50) and the median toxic dose (TD50). Longer-term (sub-chronic and chronic) studies are necessary to evaluate for organ-specific toxicities, including hematological and dermatological effects.
Clinical Trial Design for Safety Evaluation in Humans
The ultimate assessment of a drug's safety profile is conducted in human clinical trials.[24][25][26] The design of these trials is critical for generating robust safety data.
Key Elements of a Phase III Safety Trial for a Novel Succinimide:
-
Design: A double-blind, parallel-group, randomized controlled trial is the gold standard.[27]
-
Population: Patients with a confirmed diagnosis of absence epilepsy. Eligibility criteria will be strictly defined.[25]
-
Intervention: The novel anticonvulsant at one or more doses compared to a placebo or an active comparator (e.g., ethosuximide).[27]
-
Safety Monitoring:
-
Adverse Event (AE) Reporting: Systematic collection of all AEs, regardless of perceived causality.
-
Laboratory Tests: Regular monitoring of complete blood counts, liver function tests, and renal function tests.
-
Physical Examinations: Including dermatological assessments.
-
Suicidality Monitoring: Prospective assessment of suicidal thoughts and behaviors.[5][8][9][12]
-
-
Therapeutic Drug Monitoring (TDM): Measuring serum drug concentrations can help establish a therapeutic range and investigate relationships between concentration and adverse effects.[28][29][30][31]
Conclusion: A Path Forward in Safer Epilepsy Therapeutics
The succinimide class of anticonvulsants offers a clear example of how subtle structural modifications can significantly impact a drug's safety profile. Ethosuximide's superior safety has positioned it as a primary treatment for absence seizures, while the increased toxicities associated with methsuximide and phensuximide have relegated them to second or third-line options.[1] For researchers in drug development, this comparative analysis underscores the critical need for early and comprehensive safety and toxicity screening. By integrating advanced in vitro models, relevant preclinical animal studies, and rigorously designed clinical trials, the scientific community can continue to develop novel anticonvulsants that not only effectively control seizures but also offer an improved margin of safety, ultimately enhancing the quality of life for individuals with epilepsy.
References
- 1. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. benchchem.com [benchchem.com]
- 4. Ethosuximide | Side Effects, Dosage, Uses, and More [healthline.com]
- 5. cureepilepsy.org [cureepilepsy.org]
- 6. Ethosuximide: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. drugcentral.org [drugcentral.org]
- 8. Methsuximide - Side Effects, Uses, Dosage, Overdose, Pregnancy, Alcohol | RxWiki [rxwiki.com]
- 9. cureepilepsy.org [cureepilepsy.org]
- 10. phensuximide | Dosing & Uses | medtigo [medtigo.com]
- 11. Succinimides: Phensuximide, Methsuximide, Ethosuximide | Pharmaguideline [pharmaguideline.com]
- 12. UpToDate 2018 [doctorabad.com]
- 13. PHENSUXIMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 14. FDA-approved phensuximide inhibits RIPK1-dependent immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 17. In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. bioivt.com [bioivt.com]
- 20. researchgate.net [researchgate.net]
- 21. ijpsr.com [ijpsr.com]
- 22. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anti-epileptogenic Clinical Trial Designs in Epilepsy: Issues and Options - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cureepilepsy.org [cureepilepsy.org]
- 26. epilepsy.com [epilepsy.com]
- 27. droracle.ai [droracle.ai]
- 28. Therapeutic monitoring of anticonvulsant drugs in psychiatric patients: rapid, simultaneous gas-chromatographic determination of six commonly used anticonvulsants without interference from other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Therapeutic drug monitoring of anticonvulsants. State of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Therapeutic drug monitoring of antiepileptic drugs: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Therapeutic monitoring of antiepileptic drugs for epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Methylpyrrolidine-2,5-dione
For Immediate Use by Laboratory and Research Professionals
This document provides a detailed, step-by-step guide for the safe and compliant disposal of 3-Methylpyrrolidine-2,5-dione (CAS No. 5615-90-7). As a Senior Application Scientist, this guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
Core Safety Directive: Understanding the Hazard
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that dictate its handling and disposal requirements.[1] Mismanagement of this chemical waste can lead to significant health risks and environmental contamination.
Hazard Identification and Classification
The primary hazards associated with this compound are summarized in the table below. This information is aggregated from GHS classifications provided to the European Chemicals Agency (ECHA).[1]
| Hazard Class | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Table 1: GHS Hazard Classification for this compound.[1]
The causality behind these classifications lies in the chemical's structure and reactivity. As a dione, it can interact with biological macromolecules, and its potential to cause irritation necessitates stringent personal protective equipment (PPE) protocols during handling of both the pure compound and its waste products.
Regulatory Framework: RCRA Waste Determination
In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A critical step is to determine if this compound is a "listed" or "characteristic" hazardous waste.
-
Listed Wastes (P- and U-Lists): Our review of EPA regulations indicates that this compound is not a specifically listed hazardous waste on the P-list (acutely hazardous) or U-list.[2][3][4] This means that empty containers are not subject to the stringent triple-rinsing requirements mandated for P-listed wastes.[2]
-
Characteristic Wastes (D-List): A waste is hazardous if it exhibits ignitability, corrosivity, reactivity, or toxicity.[3] Given its GHS classification as "Harmful if swallowed" (H302), waste containing this compound should be conservatively managed as a toxic hazardous waste . The official determination of toxicity is made via the Toxicity Characteristic Leaching Procedure (TCLP).[5][6][7] In the absence of specific TCLP data for this compound, the precautionary principle dictates treating it as a D-coded toxic waste.
Therefore, all waste streams containing this compound must be handled as regulated hazardous waste.
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final pickup. This process is designed to be a self-validating system, minimizing risk at each stage.
Diagram: Disposal Decision Workflow
Caption: Decision workflow for handling this compound waste.
Step 1: Immediate Segregation at the Point of Generation
Why: To prevent accidental and dangerous reactions, waste must be segregated immediately. Mixing incompatible chemicals is a primary cause of laboratory accidents.[8][9]
-
Solid Waste: Collect contaminated items such as gloves, weigh boats, and paper towels in a designated, lined, and sealed container.
-
Liquid Waste:
-
Aqueous Solutions: Collect in a dedicated, leak-proof container, clearly labeled.
-
Organic Solvent Solutions: Collect in a separate, solvent-rated, leak-proof container. Do not mix with aqueous waste.
-
-
Unused/Surplus Material: The original product container with unused material must be disposed of as hazardous waste. Do not attempt to dispose of it down the drain or in regular trash.
Step 2: Container Selection and Labeling
Why: Proper containment and clear communication of hazards are mandated by OSHA and the EPA to ensure safe handling by all personnel, including those outside the immediate research group.
-
Choose a Compatible Container: Use containers made of materials that do not react with the chemical. High-density polyethylene (HDPE) is suitable for most organic and aqueous waste streams of this nature.
-
Affix a "HAZARDOUS WASTE" Label: As soon as the first drop of waste enters the container, it must be labeled.
-
Complete the Label: Clearly write the full chemical name, "this compound," and list all other components of the waste mixture. Check the appropriate hazard boxes on the label (e.g., Toxic).
Step 3: Safe Accumulation and Storage
Why: Proper storage in a designated Satellite Accumulation Area (SAA) prevents spills, minimizes exposure to personnel, and ensures compliance with accumulation time limits set by the EPA.
-
Location: Store waste containers in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.
-
Segregation: Store the waste container in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
Incompatibilities: Ensure the container is stored away from incompatible materials. Based on its chemical class, avoid storage with:
-
Keep Closed: The waste container must be securely closed at all times, except when actively adding waste.
Step 4: Professional Disposal
Why: In-laboratory treatment of hazardous chemicals is strongly discouraged unless a validated, peer-reviewed procedure is available and approved by your institution's Environmental Health & Safety (EHS) department.[11] The risk of incomplete reactions or the generation of more hazardous byproducts is significant.
-
Contact EHS: When the container is full or has been in accumulation for the maximum allowed time, contact your institution's EHS department or a certified hazardous waste disposal contractor.
-
Manifesting: The waste will be collected, manifested, and transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Recommended Final Disposal: High-temperature incineration is the preferred method for organic compounds of this nature, as it ensures complete destruction of the hazardous components.
Emergency Procedures for Spills and Exposures
In the event of a spill or exposure, immediate and correct action is critical.
-
Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Small Spill (Contained on a benchtop):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves), absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable detergent and water.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line.
-
Prevent entry into the area.
-
Allow only trained emergency response personnel to handle the cleanup.
-
References
- 1. This compound | C5H7NO2 | CID 138540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 3. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 4. pca.state.mn.us [pca.state.mn.us]
- 5. epa.gov [epa.gov]
- 6. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 7. epa.gov [epa.gov]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 10. fishersci.com [fishersci.com]
- 11. hlinstruments.com [hlinstruments.com]
Operational Guide: Personal Protective Equipment for Handling 3-Methylpyrrolidine-2,5-dione
As your partner in laboratory safety and innovation, this guide provides essential, field-proven protocols for the safe handling of 3-Methylpyrrolidine-2,5-dione. Adherence to these procedures is critical for minimizing exposure risk and ensuring the integrity of your research. This document moves beyond a simple checklist, explaining the scientific rationale behind each recommendation to build a comprehensive safety mindset.
Hazard Assessment: Understanding the Risks
This compound is a chemical that demands careful handling due to its specific hazard profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary risks are well-defined and dictate our safety protocols.[1]
-
H302: Harmful if swallowed: Accidental ingestion can lead to acute toxicity.
-
H315: Causes skin irritation: Direct contact can result in localized inflammation, redness, and discomfort.
-
H319: Causes serious eye irritation: The compound can cause significant, potentially damaging irritation if it comes into contact with the eyes.[1]
-
H335: May cause respiratory irritation: As a solid, the compound can form dust. Inhalation of these airborne particles can irritate the respiratory tract.[1][2]
The causality is clear: the physical form (solid/dust) and inherent chemical properties of this compound create direct exposure pathways through skin contact, eye contact, and inhalation. Our primary goal is to establish effective barriers against these routes of entry.
Engineering and Administrative Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before relying on PPE, the hierarchy of controls dictates that we first implement more effective measures.
-
Engineering Controls: All procedures involving the handling of solid this compound, especially weighing and transferring, must be performed within a certified chemical fume hood, a ducted biological safety cabinet, or a powder containment hood.[3] This is the most effective way to control airborne dust and prevent respiratory exposure.
-
Administrative Controls: Develop a written Standard Operating Procedure (SOP) for working with this chemical.[3] Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the material's Safety Data Sheet (SDS). Restrict access to areas where the chemical is being handled and clearly designate these spaces.[3]
Personal Protective Equipment (PPE) Selection Matrix
The level of PPE required is dictated by the specific task and the quantities of material being handled. Use the following table as a guide for selecting the appropriate protective ensemble.
| Task | Scale | Minimum Engineering Control | Required Personal Protective Equipment |
| Weighing & Transferring (Solid) | < 1 g | Chemical Fume Hood or Powder Containment Hood | • Chemical Safety Goggles• Nitrile Gloves• Laboratory Coat• N95 Respirator (or higher) |
| Weighing & Transferring (Solid) | > 1 g | Chemical Fume Hood or Powder Containment Hood | • Chemical Safety Goggles & Face Shield• Double Nitrile Gloves• Laboratory Coat• Half-mask Respirator with P100 filters |
| Solution Preparation / Dissolution | Any Scale | Chemical Fume Hood | • Chemical Safety Goggles & Face Shield• Nitrile Gloves• Laboratory Coat• Chemical-Resistant Apron |
| Reaction Work-up & Purification | Any Scale | Chemical Fume Hood | • Chemical Safety Goggles• Nitrile Gloves• Laboratory Coat |
Detailed PPE Protocols
Eye and Face Protection
Due to the serious eye irritation risk (H319), approved chemical safety goggles are mandatory for all procedures.[1][2] When handling larger quantities or during dissolution where splashing is possible, a full-face shield must be worn over the safety goggles to protect the entire face.
Hand Protection
Chemical-resistant gloves are required to prevent skin irritation (H315).[2][4]
-
Type: Nitrile gloves are a suitable choice for protection against solid chemicals and incidental splashes. Avoid latex gloves, as they may offer insufficient protection.[3]
-
Practice: Always inspect gloves for tears or punctures before use. For tasks involving more than 1 gram of solid, double-gloving is recommended to provide an additional layer of protection and allow for safe removal of the outer, contaminated glove.[5] Change gloves immediately if you suspect contamination or after a maximum of 60 minutes of use.[5]
Body Protection
A standard, buttoned laboratory coat should be worn at all times to protect skin and personal clothing. For procedures involving larger volumes or a higher risk of spills, supplement the lab coat with a chemical-resistant apron.
Respiratory Protection
To mitigate the risk of respiratory irritation from dust inhalation (H335), respiratory protection is essential when handling the solid compound.[1][2]
-
Minimum Requirement: For small quantities, a NIOSH-approved N95 disposable respirator (dust mask) is the minimum requirement, used in conjunction with a fume hood.
-
Enhanced Protection: For weighing larger quantities or in situations with potential for higher dust generation, a reusable half-mask elastomeric respirator with P100 (HEPA) particulate filters is required. Ensure you are properly fit-tested for any reusable respirator.
Workflow for PPE Selection and Use
The following diagram outlines the decision-making process for safely preparing to handle this compound.
Caption: PPE selection and use workflow for this compound.
Step-by-Step Donning and Doffing Procedures
The sequence of putting on and taking off PPE is vital to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat/Apron: Put on your laboratory coat and fasten it completely. If required, add a chemical-resistant apron.
-
Respirator: If required, perform a seal check and don your respirator.
-
Eye/Face Protection: Put on chemical safety goggles, followed by a face shield if necessary.
-
Gloves: Don your inner gloves (if double-gloving), followed by the outer gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.[5]
Doffing (Taking Off) Sequence:
This procedure should be performed in a designated area to contain any potential contamination.
-
Outer Gloves: If double-gloved, remove the outer, potentially contaminated pair and dispose of them in a designated waste container.
-
Lab Coat/Apron: Unfasten your lab coat and roll it away from your body, ensuring the contaminated exterior is folded inward. Place it in the designated receptacle.
-
Face Shield/Goggles: Remove face and eye protection from the back to the front.
-
Respirator: Remove your respirator.
-
Inner Gloves: Remove the final pair of gloves by peeling one off from the cuff and balling it into the gloved hand. Use your clean fingers to slide under the cuff of the remaining glove and peel it off over the first one.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Spill and Disposal Plans
Spill Management
In the event of a spill, execute the following procedure:
-
Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Protect: Ensure you are wearing the appropriate PPE (respirator, double gloves, goggles, lab coat) before re-entering the area.
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a chemical spill pillow.[6] Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable chemical waste container.
-
Clean: Decontaminate the spill area with an appropriate cleaning solution, followed by a final wipe-down with soap and water. All cleaning materials must also be disposed of as hazardous waste.
Waste Disposal
All materials contaminated with this compound are considered chemical waste.
-
Contaminated PPE: Used gloves, disposable respirators, wipes, and absorbent materials must be placed in a sealed, labeled hazardous waste container.
-
Chemical Waste: Unused or waste this compound and any solutions containing it must be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Disposal: All waste must be disposed of following your institution's and local environmental regulations. Do not dispose of this chemical down the drain.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
